Product packaging for cis-2-Tridecenal(Cat. No.:CAS No. 71277-06-0)

cis-2-Tridecenal

Cat. No.: B15182187
CAS No.: 71277-06-0
M. Wt: 196.33 g/mol
InChI Key: VMUNAKQXJLHODT-QXMHVHEDSA-N
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Description

cis-2-Tridecenal is a high-purity, research-grade chemical compound provided for laboratory and experimental applications. This compound is part of the unsaturated aldehydes family, characterized by a thirteen-carbon chain and a cis-configured double bond at the 2-position. This specific stereochemistry is of significant interest in scientific research, particularly in the fields of organic chemistry and chemical ecology. Researchers utilize this compound to study structure-odor relationships, as related compounds are known to possess distinctive waxy, citrus, and cilantro-like olfactory properties . Its primary value lies in its use as a building block or intermediate in organic synthesis and as a standard in analytical profiling. This product is strictly labeled For Research Use Only (RUO) . It is intended for use in a controlled laboratory setting by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols. Specific details regarding this isomer's physical properties, mechanism of action, and full spectrum of applications are areas of ongoing research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O B15182187 cis-2-Tridecenal CAS No. 71277-06-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71277-06-0

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

(Z)-tridec-2-enal

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-13H,2-10H2,1H3/b12-11-

InChI Key

VMUNAKQXJLHODT-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCCCC/C=C\C=O

Canonical SMILES

CCCCCCCCCCC=CC=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-2-Tridecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of cis-2-Tridecenal. Due to the relative scarcity of data for the pure cis-isomer in publicly available literature, this document combines reported data for 2-tridecenal (often pertaining to the more common trans-isomer or isomer mixtures) with established principles of stereoisomerism to infer the probable characteristics of the cis form. This guide covers physicochemical properties, reactivity, spectroscopic signatures, and a proposed synthetic methodology. All quantitative data is summarized for clarity, and a detailed experimental protocol for a plausible synthetic route is provided, accompanied by a workflow diagram.

Introduction

This compound is an unsaturated aldehyde with the molecular formula C₁₃H₂₄O. While its trans-isomer is more commonly described in the literature, particularly in the context of flavors and fragrances, the cis-isomer possesses unique stereochemistry that can influence its physical, chemical, and biological properties. Understanding these properties is crucial for researchers in various fields, including organic synthesis, analytical chemistry, and drug development. This guide aims to consolidate the available information and provide a predictive assessment of the chemical behavior of this compound.

Physicochemical Properties

Direct experimental data for pure this compound is limited. The following table summarizes the known properties of 2-tridecenal, which are primarily based on the trans-isomer or a mixture of isomers. Inferences for the cis-isomer are provided based on general chemical principles.

PropertyReported Value (for 2-Tridecenal, predominantly trans)Inferred Property for this compound
Molecular Formula C₁₃H₂₄OC₁₃H₂₄O
Molecular Weight 196.33 g/mol [1]196.33 g/mol
Appearance Colorless to pale yellow oily liquid[1]Likely a colorless to pale yellow oily liquid
Odor Waxy, citrus, tangerine[2]Expected to have a distinct, potentially greener or less sharp odor than the trans-isomer
Boiling Point 115-118 °C at 10 mmHg[1]Expected to be slightly lower than the trans-isomer due to a less linear shape and weaker intermolecular forces
Density 0.842 to 0.862 g/cm³ at 25 °C[2]Expected to be slightly different from the trans-isomer
Refractive Index 1.455 to 1.461 at 20 °C[2]Expected to be slightly different from the trans-isomer
Solubility Very slightly soluble in water; soluble in alcohol and fixed oils[1][2]Similar solubility profile to the trans-isomer
Flash Point 112.78 °C (Tag Closed Cup)[2]Expected to be similar to the trans-isomer

Reactivity and Stability

The reactivity of this compound is dictated by the presence of the aldehyde functional group and the carbon-carbon double bond.

  • Stability : Cis-alkenes are generally less stable than their trans-counterparts due to steric hindrance between the alkyl groups on the same side of the double bond.[3][4] This increased steric strain in this compound makes it thermodynamically less stable than trans-2-Tridecenal. This lower stability can be a driving force for isomerization to the trans form, especially in the presence of acid, heat, or light.

  • Reactivity : The lower stability of the cis-isomer suggests it may be more reactive than the trans-isomer in certain reactions, such as hydrogenation.[5] The double bond can undergo addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation), while the aldehyde group is susceptible to nucleophilic attack and oxidation.

A logical relationship diagram illustrating the stability and reactivity of cis vs. trans isomers is provided below.

G cluster_cis This compound cluster_trans trans-2-Tridecenal cis Higher Steric Hindrance lower_stability Lower Thermodynamic Stability cis->lower_stability leads to trans Lower Steric Hindrance higher_stability Higher Thermodynamic Stability trans->higher_stability leads to higher_reactivity Higher Reactivity (e.g., in hydrogenation) lower_stability->higher_reactivity results in lower_reactivity Lower Reactivity higher_stability->lower_reactivity results in

Caption: Stability and reactivity relationship of cis- and trans-2-Tridecenal.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Aldehydic Proton : A singlet or doublet in the region of 9.5-10.0 ppm.

    • Vinylic Protons : The two protons on the C=C double bond will appear as multiplets. The coupling constant (J-value) between these protons is diagnostic of the stereochemistry. For cis-alkenes, the ³J(H,H) coupling constant is typically in the range of 6-12 Hz, while for trans-alkenes, it is larger, around 12-18 Hz.

    • Alkyl Protons : A complex series of multiplets for the long alkyl chain.

  • ¹³C NMR :

    • Carbonyl Carbon : A resonance in the range of 190-200 ppm.

    • Vinylic Carbons : Two resonances in the range of 100-150 ppm.

    • Alkyl Carbons : Multiple resonances in the upfield region (10-40 ppm).

Infrared (IR) Spectroscopy
  • C=O Stretch : A strong, sharp absorption band around 1680-1700 cm⁻¹ for the α,β-unsaturated aldehyde.

  • C=C Stretch : An absorption of variable intensity around 1640-1680 cm⁻¹. This band may be weaker in the cis-isomer compared to the trans-isomer.

  • =C-H Stretch : A medium intensity band above 3000 cm⁻¹.

  • C-H Bending (Out-of-Plane) : This is often a key diagnostic feature. For a cis-disubstituted alkene, a strong absorption is expected around 675-730 cm⁻¹. In contrast, a trans-disubstituted alkene shows a strong band at a higher frequency, typically 960-975 cm⁻¹.[6]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 196. The fragmentation pattern would likely involve cleavage of the alkyl chain and rearrangements characteristic of unsaturated aldehydes.

Experimental Protocols: Synthesis of this compound

A common and effective method for the stereoselective synthesis of cis-alkenes is the Wittig reaction using a non-stabilized ylide. The following is a proposed experimental protocol for the synthesis of this compound.

Proposed Synthetic Route: Wittig Reaction

The synthesis involves the reaction of undecyltriphenylphosphonium bromide with a suitable base to form the corresponding ylide, which then reacts with glyoxal to yield this compound.

An experimental workflow for this synthesis is depicted below.

G reagents Undecyl Bromide Triphenylphosphine phosphonium_salt Undecyltriphenylphosphonium Bromide reagents->phosphonium_salt Heat in Toluene ylide_formation Ylide Formation phosphonium_salt->ylide_formation ylide Undecylidenetriphenylphosphorane ylide_formation->ylide Add Strong Base (e.g., n-BuLi) wittig_reaction Wittig Reaction ylide->wittig_reaction crude_product Crude this compound wittig_reaction->crude_product glyoxal Glyoxal glyoxal->wittig_reaction purification Purification (Column Chromatography) crude_product->purification final_product Pure this compound purification->final_product analysis Spectroscopic Analysis (NMR, IR, MS) final_product->analysis characterization Characterized Product analysis->characterization

Caption: Proposed workflow for the synthesis of this compound via Wittig reaction.

Detailed Methodology

Materials:

  • Undecyl bromide

  • Triphenylphosphine

  • Toluene, anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Glyoxal (as a stable derivative, e.g., the trimer dihydrate, which can be cracked before use)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Preparation of Undecyltriphenylphosphonium Bromide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of undecyl bromide and triphenylphosphine in anhydrous toluene.

    • Heat the mixture to reflux and stir for 24 hours.

    • Cool the reaction mixture to room temperature. The phosphonium salt will precipitate.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Wittig Reaction:

    • Suspend the dried undecyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add one equivalent of n-butyllithium dropwise via syringe. The solution should turn a deep orange or red color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

    • In a separate flask, prepare a solution of freshly cracked glyoxal in anhydrous THF.

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Slowly add one equivalent of the glyoxal solution to the ylide solution.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure this compound.

Conclusion

While specific experimental data for this compound remains elusive in readily accessible literature, this guide provides a robust framework for understanding its chemical properties. By combining the known data for its trans-isomer with fundamental principles of organic chemistry, we can confidently predict its behavior. The proposed synthetic protocol offers a viable route for its preparation, enabling further research into its unique characteristics and potential applications. This document serves as a valuable resource for scientists and researchers, facilitating a deeper understanding of this specific unsaturated aldehyde.

References

Unveiling cis-2-Tridecenal: A Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Tridecenal is an unsaturated fatty aldehyde that, along with its trans-isomer, contributes to the characteristic aroma of various natural products. While the trans-isomer is more commonly documented, understanding the natural occurrence, biosynthesis, and analytical methodologies for the cis-isomer is crucial for researchers in fields ranging from chemical ecology to flavor and fragrance chemistry. This technical guide provides an in-depth overview of the current scientific knowledge on the natural sources and occurrence of this compound, including quantitative data, experimental protocols, and a visualization of its natural context.

Natural Occurrence

The primary documented natural source of 2-tridecenal, encompassing both cis and trans isomers, is the essential oil of Coriandrum sativum L., commonly known as coriander or cilantro.[1][2][3] While many studies identify 2-tridecenal as a volatile component of coriander, specific quantification of the cis-isomer is less common in scientific literature. However, commercial sources of (E)-2-tridecenal derived from natural precursors indicate the presence of this compound as a minor component.

In addition to its presence in the plant kingdom, various unsaturated aldehydes play significant roles as semiochemicals in the insect world, often as components of defensive secretions or pheromones. While (E)-2-alkenals are commonly reported in the defensive secretions of stink bugs (Hemiptera), the specific presence of this compound in these secretions is not well-documented.

Quantitative Data

The concentration of 2-tridecenal in the essential oil of Coriandrum sativum can vary depending on the plant's geographical origin, developmental stage, and the part of the plant being analyzed (leaves, seeds). The following table summarizes the available quantitative data for 2-tridecenal, with a specific entry for the estimated percentage of the cis-isomer based on commercial product specifications.

Natural SourcePlant PartCompoundConcentration (% of Essential Oil)Reference
Coriandrum sativumLeaves2-Tridecenal (unspecified isomers)1.83 - 2.53%[1]
Coriandrum sativumLeaves2-Tridecenal (unspecified isomers)0.05 - 0.09%[1]
Commercial (E)-2-Tridecenal (from natural precursors)-This compound0.1 - 3.0% of total 2-tridecenal

Biosynthesis

Specific enzymatic pathways leading to the formation of this compound have not been explicitly elucidated. However, the biosynthesis of unsaturated aldehydes in plants is generally understood to arise from the oxidation of fatty acids. The likely biosynthetic precursor for a C13 aldehyde like 2-tridecenal is a C15 fatty acid.

The following diagram illustrates a plausible, generalized biosynthetic pathway.

Plausible Biosynthetic Pathway for 2-Tridecenal C15 Fatty Acid C15 Fatty Acid C15 Hydroperoxide C15 Hydroperoxide C15 Fatty Acid->C15 Hydroperoxide Lipoxygenase (LOX) Lipoxygenase (LOX) Lipoxygenase (LOX) Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL) Isomerase Isomerase Unstable Aldehyde Unstable Aldehyde C15 Hydroperoxide->Unstable Aldehyde Hydroperoxide Lyase (HPL) trans-2-Tridecenal trans-2-Tridecenal Unstable Aldehyde->trans-2-Tridecenal Isomerization This compound This compound trans-2-Tridecenal->this compound Isomerase

A generalized biosynthetic pathway for 2-tridecenal isomers.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature regarding signaling pathways that involve this compound. In insects, unsaturated aldehydes are known to function as alarm pheromones or defensive compounds, interacting with olfactory receptors to elicit behavioral responses. However, the specific receptors and downstream signaling cascades for this compound have not been identified. The biological activity of 2-tridecenal is primarily associated with its potent aroma, contributing to the flavor profile of foods and the scent of fragrances.

Experimental Protocols

The identification and quantification of this compound in natural sources typically involve the extraction of volatile compounds followed by chromatographic separation and detection.

Extraction of Volatile Compounds from Coriandrum sativum

A common method for extracting essential oils from plant material is hydrodistillation.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • Fresh or dried plant material (e.g., 100 g of coriander leaves) is placed in a round-bottom flask with distilled water (e.g., 500 mL).

    • The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is condensed.

    • The essential oil, being immiscible with water, is collected in the calibrated tube of the Clevenger apparatus.

    • The collected oil is dried over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is the standard technique for separating and identifying volatile compounds. For the specific analysis of cis- and trans-isomers, a high-resolution capillary column is essential.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of geometric isomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C for 5 minutes.

    • Ramp: Increase to 220°C at a rate of 4°C/min.

    • Hold: 220°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each compound is calculated from the total peak area of the chromatogram. For absolute quantification, a calibration curve with a certified reference standard of this compound is required.

The following diagram illustrates a typical experimental workflow for the analysis of this compound from a natural source.

Experimental Workflow for this compound Analysis cluster_extraction Extraction cluster_analysis Analysis Plant Material (Coriandrum sativum) Plant Material (Coriandrum sativum) Hydrodistillation Hydrodistillation Plant Material (Coriandrum sativum)->Hydrodistillation Essential Oil Essential Oil Hydrodistillation->Essential Oil GC-MS Analysis GC-MS Analysis Essential Oil->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Identification & Quantification Identification & Quantification Data Processing->Identification & Quantification

References

The Biosynthesis of cis-2-Tridecenal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Putative Biosynthetic Pathway, Key Enzymatic Players, and Research Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Tridecenal is a C13 α,β-unsaturated aldehyde that has been identified as a volatile organic compound in a variety of organisms, notably in the essential oil of Coriandrum sativum (coriander) leaves. While the complete biosynthetic pathway of this compound has not been fully elucidated in any single organism, extensive research into the biosynthesis of fatty acid-derived volatiles in plants and insects provides a strong foundation for a putative pathway. This technical guide synthesizes the current understanding of fatty acid metabolism and related enzymatic processes to propose a likely biosynthetic route for this compound, and provides an overview of relevant experimental protocols for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the fatty acid metabolic pool. The pathway likely involves a series of enzymatic reactions including desaturation, potentially chain shortening, and functional group modification.

A plausible biosynthetic pathway for this compound, primarily drawing from knowledge of plant biochemistry, is proposed as follows:

  • De Novo Fatty Acid Synthesis: The pathway begins with the synthesis of saturated fatty acids from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex in the plastids. This results in the formation of palmitic acid (16:0) and stearic acid (18:0).

  • Desaturation: A specific fatty acid desaturase (FAD) introduces a cis double bond into a saturated or monounsaturated fatty acid precursor. Given the C13 structure of the final product, the precursor could be a C14 or longer-chain fatty acid. For instance, a hypothetical Δ2-desaturase could act on a C13 saturated fatty acid, or a desaturase with different specificity could act on a longer chain fatty acid which is subsequently shortened. Plants are known to possess a variety of desaturases with differing regiospecificity and stereospecificity. For example, a Δ9-desaturase is commonly involved in oleic acid synthesis. The specific desaturase for a Δ2 double bond in a C13 chain is yet to be characterized.

  • Chain Shortening (α-Oxidation Pathway): To arrive at a C13 aldehyde from a more common C14 or C16 fatty acid precursor, a chain-shortening mechanism is required. The α-oxidation pathway is a strong candidate for this step. This pathway involves the removal of one carbon atom at a time from the carboxyl end of a fatty acid. A key enzyme in this process is α-dioxygenase (α-DOX) , which catalyzes the conversion of a fatty acid to a 2-hydroperoxy fatty acid. This intermediate can then be decarboxylated to yield an aldehyde with one less carbon atom.

  • Reduction to Aldehyde: The final step is the reduction of the carboxyl group of the C13 unsaturated fatty acid (or its CoA ester) to an aldehyde. This reaction can be catalyzed by a Carboxylic Acid Reductase (CAR) . These enzymes utilize ATP and NADPH to reduce carboxylic acids to their corresponding aldehydes. Alternatively, a fatty acyl-CoA reductase (FAR) could produce a fatty alcohol, which is then oxidized to the aldehyde by an alcohol dehydrogenase (ADH) or alcohol oxidase (AOX) .

Below is a diagram illustrating the proposed biosynthetic pathway.

This compound Biosynthesis Pathway cluster_0 Fatty Acid Synthesis cluster_1 Desaturation & Chain Shortening cluster_2 Aldehyde Formation Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Synthase C14_Fatty_Acid Myristic Acid (C14:0) Fatty_Acid_Synthase->C14_Fatty_Acid Desaturase Hypothetical Δx-Desaturase C14_Fatty_Acid->Desaturase Desaturation Unsaturated_Fatty_Acid Unsaturated C14 Fatty Acid Desaturase->Unsaturated_Fatty_Acid alpha_DOX α-Dioxygenase (α-DOX) Unsaturated_Fatty_Acid->alpha_DOX α-Oxidation cis_2_Tridecenoic_Acid cis-2-Tridecenoic Acid alpha_DOX->cis_2_Tridecenoic_Acid CAR Carboxylic Acid Reductase (CAR) cis_2_Tridecenoic_Acid->CAR Reduction cis_2_Tridecenal This compound CAR->cis_2_Tridecenal

A putative biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes involved in the biosynthesis of this compound. However, data from related pathways can provide valuable context for researchers. The following table summarizes the types of quantitative data that are crucial for understanding and engineering this biosynthetic pathway.

ParameterDescriptionTypical Range (from related pathways)Organism/Enzyme (Example)
Km (Substrate Affinity)The substrate concentration at which the enzyme reaches half of its maximum velocity.µM to mMPlant Fatty Acid Desaturases
kcat (Turnover Number)The number of substrate molecules each enzyme site converts to product per unit time.s-1Carboxylic Acid Reductases
Yield The amount of product formed relative to the amount of precursor consumed.Varies widelyHeterologous expression systems
Precursor Concentration The cellular concentration of the initial fatty acid substrate.Varies with organism and conditionsCoriandrum sativum leaves
Product Titer The concentration of the final product in a given system (e.g., essential oil).ng/g to µg/g fresh weightCoriandrum sativum essential oil

Experimental Protocols

To elucidate the biosynthetic pathway of this compound, a combination of biochemical, molecular biology, and analytical chemistry techniques is required. Below are detailed methodologies for key experiments.

Identification of Precursors using Isotope Labeling

Objective: To identify the fatty acid precursor of this compound.

Methodology:

  • Substrate Administration: Prepare solutions of stable isotope-labeled fatty acids (e.g., 13C or 2H labeled myristic acid, palmitic acid).

  • Incubation: Administer the labeled precursors to the organism or tissue of interest (e.g., Coriandrum sativum leaf discs) through feeding or injection.

  • Volatile Collection: After an incubation period, collect the volatile compounds produced by the tissue, for example, using solid-phase microextraction (SPME).

  • Analysis: Analyze the collected volatiles by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Interpretation: The incorporation of the isotope label into this compound will be evident from an increase in its molecular weight in the mass spectrum, confirming the precursor-product relationship.

Enzyme Assays for Key Biosynthetic Steps

Objective: To identify and characterize the enzymatic activities involved in the pathway.

Methodology for Desaturase Activity:

  • Enzyme Source: Prepare a crude enzyme extract or microsome fraction from the target tissue. Alternatively, heterologously express candidate desaturase genes in a suitable host (e.g., Saccharomyces cerevisiae).

  • Assay Mixture: Set up a reaction mixture containing the enzyme source, a potential fatty acid substrate (e.g., myristoyl-CoA), and necessary cofactors (e.g., NADH or NADPH, O2).

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Product Extraction and Analysis: Stop the reaction, hydrolyze the acyl-CoAs, and derivatize the fatty acids to fatty acid methyl esters (FAMEs). Analyze the FAMEs by GC-MS to identify the unsaturated product.

Methodology for Reductase/Oxidase Activity:

  • Enzyme Source: Use a crude extract, purified enzyme, or heterologously expressed candidate enzyme.

  • Assay Mixture: For a CAR, the mixture should include the putative unsaturated fatty acid precursor, ATP, and NADPH. For an ADH, the substrate would be the corresponding unsaturated alcohol and NAD+ or NADP+.

  • Detection: Monitor the reaction by spectrophotometry (measuring the change in absorbance of NAD(P)H) or by analyzing the product formation using GC-MS after extraction.

Gene Identification and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes.

Methodology:

  • Transcriptome Analysis: Perform RNA-sequencing (RNA-Seq) on tissues that produce this compound and compare the gene expression profiles with non-producing tissues or developmental stages.

  • Candidate Gene Selection: Identify candidate genes based on homology to known fatty acid desaturases, reductases, and other relevant enzymes.

  • Gene Cloning and Expression: Clone the full-length cDNA of the candidate genes and express them in a heterologous system (e.g., E. coli, yeast, or Nicotiana benthamiana).

  • Functional Assay: Perform enzyme assays with the expressed proteins as described above to confirm their function.

The following diagram illustrates a general experimental workflow for elucidating the biosynthetic pathway.

Experimental Workflow Start Hypothesize Pathway Isotope_Labeling Isotope Labeling Studies (Identify Precursors) Start->Isotope_Labeling Transcriptomics Transcriptome Analysis (Identify Candidate Genes) Start->Transcriptomics Enzyme_Assays In vitro Enzyme Assays (Confirm Activities) Isotope_Labeling->Enzyme_Assays Heterologous_Expression Heterologous Expression & Functional Characterization Transcriptomics->Heterologous_Expression Pathway_Reconstruction Pathway Reconstruction in a Host Organism Enzyme_Assays->Pathway_Reconstruction Heterologous_Expression->Pathway_Reconstruction End Elucidated Pathway Pathway_Reconstruction->End

cis-2-Tridecenal CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of cis-2-Tridecenal, addressing its chemical identity, physicochemical properties, and analytical characterization. The guide also touches upon the general biological significance of the broader class of 2-alkenals, contextualizing the potential relevance of this specific isomer.

Chemical Identity and Properties

This compound is an unsaturated aldehyde. While its trans-isomer is well-documented, specific data for the cis-isomer is less common in publicly accessible databases.

Molecular Formula: C₁₃H₂₄O

CAS Number: A specific CAS number for this compound is not consistently reported in major chemical databases. The CAS numbers commonly associated with 2-Tridecenal, such as 7774-82-5 and 7069-41-2 , typically refer to the (E)- or trans-isomer, or a mixture of isomers.[1][2][3][4] Commercial preparations of 2-Tridecenal often contain a high percentage of the trans-isomer with a small percentage of the cis-isomer.[5][6]

The molecular formula for 2-Tridecenal is C₁₃H₂₄O.[1][3][4][5][6]

Physicochemical Data

The following table summarizes the available physicochemical data for 2-Tridecenal. It is important to note that these values generally represent the trans-isomer or a mixture of isomers.

PropertyValueSource
Molecular Weight196.33 g/mol [1][2]
AppearanceColorless to slightly yellowish liquid[6]
OdorOily, citrus aroma[1]
Boiling Point115-118 °C @ 10 mmHg[1]
Flash Point~113-139 °C[3][5]
SolubilityInsoluble in water; soluble in alcohol[6]

Experimental Protocols: Isomer Characterization

Differentiating between cis- and trans-isomers of 2-alkenals is critical for research and development. The following section details the principles of key analytical techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between cis- and trans-isomers of alkenes. The coupling constant (J-value) between the vinyl protons is diagnostic of the stereochemistry.

  • Principle: The magnitude of the coupling constant between two vicinal protons on a double bond is dependent on the dihedral angle between them.

  • trans-Isomers: Typically exhibit a larger coupling constant, in the range of 11-18 Hz.

  • cis-Isomers: Show a smaller coupling constant, generally in the range of 6-14 Hz.

Methodology:

  • Dissolve a purified sample of 2-Tridecenal in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify the signals corresponding to the protons on the C2 and C3 of the double bond.

  • Analyze the splitting pattern of these signals to determine the coupling constant (JH2-H3).

  • A larger coupling constant will indicate a predominance of the trans-isomer, while a smaller coupling constant suggests the presence of the cis-isomer.

Gas Chromatography (GC)

Gas chromatography can be used to separate cis- and trans-isomers of volatile compounds like 2-Tridecenal, particularly when using a suitable capillary column.

  • Principle: Isomers may have slightly different boiling points and interactions with the stationary phase of the GC column, leading to different retention times.

  • Column Selection: A polar capillary column (e.g., those with a polyethylene glycol or cyanopropyl stationary phase) often provides better separation of geometric isomers than a nonpolar column.

Methodology:

  • Prepare a dilute solution of the 2-Tridecenal sample in a volatile organic solvent.

  • Inject the sample into a gas chromatograph equipped with a suitable capillary column and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Develop a temperature program that allows for the separation of the isomers.

  • The cis- and trans-isomers, if separated, will appear as distinct peaks in the chromatogram. The identity of each peak can be confirmed by comparison with reference standards or by mass spectrometry.

Logical Workflow for Isomer Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a 2-Tridecenal sample to determine its isomeric composition.

workflow Workflow for 2-Tridecenal Isomer Analysis sample 2-Tridecenal Sample gcms Gas Chromatography-Mass Spectrometry (GC-MS) sample->gcms nmr ¹H NMR Spectroscopy sample->nmr separation Isomer Separation gcms->separation identification Isomer Identification nmr->identification quantification Isomeric Ratio Quantification separation->quantification identification->quantification report Final Report quantification->report

Caption: Workflow for the analysis of 2-Tridecenal isomers.

Biological Significance of 2-Alkenals

While specific studies on the biological activity of this compound are limited, the broader class of 2-alkenals is known to have various biological effects. These compounds are often products of lipid peroxidation and can be found in biological systems.

2-Alkenals are reactive electrophiles that can form adducts with cellular nucleophiles, such as proteins and DNA. This reactivity can lead to a range of biological consequences, including both signaling and cytotoxic effects. For example, some 2-alkenals have been shown to induce oxidative stress and genotoxicity. Further research is needed to elucidate the specific biological roles and potential therapeutic applications or toxicological profiles of individual 2-alkenal isomers like this compound.

References

An In-depth Technical Guide on the Physical Properties of cis-2-Tridecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical properties of 2-Tridecenal, with a focus on its cis isomer. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles available data on the physical characteristics of 2-Tridecenal, outlines a standard experimental protocol for boiling point determination, and includes a workflow diagram for this procedure.

It is important to note that much of the available data does not differentiate between the cis- and trans- isomers of 2-Tridecenal. Commercial samples of 2-Tridecenal often consist of a mixture of isomers, with the trans-isomer being predominant[1][2]. Where data specific to the cis- isomer is unavailable, this guide presents information for the isomeric mixture or the trans- isomer, with appropriate notations.

Physical and Chemical Properties

2-Tridecenal is a monounsaturated fatty aldehyde with the molecular formula C₁₃H₂₄O[1][3]. It is recognized for its characteristic waxy and citrus-like aroma, which leads to its use in the fragrance and flavor industries[2][4].

Quantitative Data Summary

The physical properties of 2-Tridecenal are summarized in the table below. These values are critical for its handling, formulation, and application in various scientific contexts.

PropertyValueConditions
Molecular Formula C₁₃H₂₄O
Molecular Weight 196.33 g/mol [3]
Appearance Colorless to pale yellow oily liquid[1][5]
Boiling Point 105.00 °C[1]@ 1.00 mmHg
115.00 to 118.00 °C[3][4][6]@ 10.00 mmHg
274.55 °C[2](Predicted)
Density 0.842 to 0.862 g/cm³[1][5][6]@ 25 °C
0.85 g/mL[4]@ 25 °C
Refractive Index 1.455 to 1.462[1]@ 20 °C
Solubility Insoluble in water[2][3].
Soluble in alcohol and fixed oils[1][3][6].
Water: 2.353 mg/L (estimated)[1][5][6]@ 25 °C
Vapor Pressure 0.004 mmHg[1][7]@ 25 °C (estimated)
Flash Point 112.78 °C (235.00 °F)[5][6][7](Closed Cup)
138.89 °C (282.00 °F)[1](Closed Cup)

Experimental Protocols

Determination of Boiling Point for Aldehydes

The boiling point of a liquid organic compound such as cis-2-Tridecenal can be determined experimentally using a micro-boiling point or Siwoloboff method. This technique is suitable for small sample volumes.

Materials:

  • Sample of the aldehyde (e.g., 2-Tridecenal)

  • Capillary tube (sealed at one end)

  • Fusion tube or small test tube

  • Thermometer

  • Heating apparatus (e.g., aluminum block heater or oil bath)[8]

  • Stand and clamp

Procedure:

  • Sample Preparation: A small amount of the liquid aldehyde is placed into the fusion tube.

  • Capillary Insertion: The capillary tube, with its sealed end pointing upwards, is placed into the fusion tube containing the sample[8].

  • Apparatus Setup: The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating bath[9].

  • Heating: The apparatus is heated gradually. As the temperature rises, air trapped in the capillary tube will slowly be expelled.

  • Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

  • Boiling Point Reading: The heating is discontinued, and the apparatus is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point of the substance[9].

  • Precautions: It is crucial to ensure the capillary tube is properly sealed and that heating is performed at a slow, controlled rate to obtain an accurate reading[8].

Visualizations

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point.

BoilingPointDetermination start Start prepare_sample Prepare Sample (Liquid in Fusion Tube) start->prepare_sample insert_capillary Insert Inverted Sealed Capillary Tube prepare_sample->insert_capillary setup_apparatus Assemble Apparatus (Tube, Thermometer, Bath) insert_capillary->setup_apparatus heat_slowly Apply Gradual Heat setup_apparatus->heat_slowly observe_bubbles Observe for Rapid, Continuous Bubbles heat_slowly->observe_bubbles observe_bubbles->heat_slowly No Bubbles stop_heating Cease Heating observe_bubbles->stop_heating Bubbles Observed cool_down Allow to Cool stop_heating->cool_down record_bp Record Temperature (Liquid Enters Capillary) cool_down->record_bp end_proc End record_bp->end_proc

Workflow for Micro-Boiling Point Determination.

References

solubility of cis-2-Tridecenal in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Aldehyde Solubility

The solubility of an aldehyde in a given solvent is governed by the principle of "like dissolves like." This principle is dictated by the polarity of both the solute (cis-2-Tridecenal) and the solvent. Due to the presence of a carbonyl group (C=O), aldehydes possess a degree of polarity. However, they lack the ability to act as hydrogen bond donors, a factor that significantly influences solubility in protic solvents like water.

This compound, a long-chain unsaturated aldehyde, exhibits dual characteristics. The long hydrocarbon tail (C13) is nonpolar and hydrophobic, while the aldehyde functional group introduces a polar region. Consequently, its solubility is limited in highly polar solvents such as water and enhanced in nonpolar organic solvents. Generally, the solubility of aldehydes in water decreases as the length of the carbon chain increases[1][2][3][4][5]. Smaller aldehydes like formaldehyde and acetaldehyde are miscible with water because the polar carbonyl group's influence outweighs that of the small nonpolar alkyl chain[2][4][5].

Solubility Profile of 2-Tridecenal

Precise quantitative solubility data for this compound is notably scarce in publicly available scientific literature. The majority of existing data pertains to the (E) or trans isomer. It is important to note that cis and trans isomers can exhibit different physical properties, including solubility, due to differences in their molecular shape, polarity, and crystal lattice energy[6][7][8][9][10]. Generally, cis isomers tend to be more soluble in inert solvents compared to their trans counterparts[6][7].

The available qualitative and estimated quantitative data for 2-Tridecenal (isomer not always specified or is the trans form) is summarized in the table below.

SolventTemperature (°C)SolubilityData Type
Water25Insoluble / Very Slightly Soluble[11][12]Qualitative
Water252.353 mg/L[13]Estimated Quantitative
EthanolNot SpecifiedSoluble[11][12]Qualitative
Fixed OilsNot SpecifiedSoluble[11][13]Qualitative
AlcoholNot SpecifiedSoluble[12][13]Qualitative

Experimental Protocols for Solubility Determination

Several methods can be employed to experimentally determine the solubility of a liquid compound like this compound in various solvents. The choice of method often depends on the volatility of the solute and the desired accuracy.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of non-volatile or slightly volatile compounds.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the non-volatile solute.

  • Mass Determination: The container with the solute residue is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.

  • Calculation: The solubility is then calculated as the mass of the solute per volume or mass of the solvent.

Gas Chromatography (GC) Method

For volatile compounds like aldehydes, gas chromatography is a powerful analytical technique to determine solubility.

Methodology:

  • Preparation of Standard Solutions: A series of standard solutions of this compound in a suitable solvent (one in which it is highly soluble and that is compatible with the GC system) are prepared at known concentrations.

  • Calibration Curve: These standard solutions are injected into the gas chromatograph to generate a calibration curve by plotting the peak area against the concentration.

  • Preparation of Saturated Solution and Dilution: A saturated solution of this compound is prepared in the test solvent and allowed to equilibrate. A known volume of the clear supernatant is carefully withdrawn and diluted with the solvent used for the standard solutions.

  • GC Analysis: The diluted sample is injected into the GC.

  • Quantification: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original test solvent is then calculated by taking the dilution factor into account.

UV-Vis Spectrophotometry Method

If the aldehyde possesses a chromophore that absorbs in the UV-Vis region, spectrophotometry can be a rapid and sensitive method for solubility determination. α,β-Unsaturated aldehydes, like this compound, have characteristic UV absorbance.

Methodology:

  • Preparation of Standard Solutions: A series of standard solutions of this compound are prepared in the solvent of interest.

  • Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) to create a calibration curve (absorbance vs. concentration).

  • Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of this compound to the solvent and allowing it to equilibrate.

  • Filtration and Dilution: The saturated solution is filtered to remove any undissolved solute. A precise aliquot of the clear filtrate is then diluted to a concentration that falls within the range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted solution is measured.

  • Calculation: The concentration of the diluted solution is determined from the calibration curve, and the original solubility is calculated considering the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Solute This compound Saturated_Solution Prepare Saturated Solution (Excess Solute + Solvent) Solute->Saturated_Solution Solvent Selected Solvent Solvent->Saturated_Solution Equilibration Equilibrate at Constant Temperature Saturated_Solution->Equilibration Phase_Separation Separate Phases (Filtration/Centrifugation) Equilibration->Phase_Separation Gravimetric Gravimetric Analysis Phase_Separation->Gravimetric Chromatographic Chromatographic Analysis (GC) Phase_Separation->Chromatographic Spectroscopic Spectroscopic Analysis (UV-Vis) Phase_Separation->Spectroscopic Data_Analysis Data Analysis Gravimetric->Data_Analysis Chromatographic->Data_Analysis Spectroscopic->Data_Analysis Solubility_Value Quantitative Solubility Value Data_Analysis->Solubility_Value

Caption: General experimental workflow for determining the solubility of a chemical compound.

References

Spectroscopic Data of cis-2-Tridecenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the expected spectroscopic characteristics of cis-2-Tridecenal.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar cis-α,β-unsaturated aldehydes and general spectroscopic principles.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~9.4-9.6d1HH-1 (Aldehyde)The aldehyde proton in a cis configuration is typically found at a slightly different chemical shift compared to the trans isomer.
~6.7-6.9dt1HH-2The coupling constant (J) between H-2 and H-3 is expected to be smaller for the cis isomer (~10-12 Hz) compared to the trans isomer (~15-18 Hz).
~6.0-6.2dt1HH-3Coupled to H-2 and the allylic protons on C-4.
~2.2-2.4m2HH-4 (Allylic)Deshielded due to proximity to the double bond.
~1.2-1.4m16HH-5 to H-12 (Alkyl Chain)Overlapping methylene signals of the long alkyl chain.
~0.8-0.9t3HH-13 (Methyl)Terminal methyl group of the alkyl chain.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentNotes
~193-195C-1 (Carbonyl)The chemical shift of the carbonyl carbon is sensitive to the geometry of the α,β-unsaturated system.
~155-160C-2
~128-132C-3
~32-34C-4
~28-30C-5 to C-11Overlapping signals from the methylene carbons in the alkyl chain.
~22-23C-12
~14C-13
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignmentNotes
~2920, ~2850StrongC-H stretch (alkane)Characteristic of the long alkyl chain.
~2720MediumC-H stretch (aldehyde)A key diagnostic peak for aldehydes.
~1685-1705StrongC=O stretch (conjugated aldehyde)Conjugation lowers the stretching frequency compared to a saturated aldehyde. The cis isomer may have a slightly different frequency than the trans isomer.
~1630-1645MediumC=C stretchThe C=C stretching vibration in a cis isomer can sometimes be weaker than in the corresponding trans isomer.
~675-730Strong=C-H bend (cis)This out-of-plane bending is characteristic of a cis-disubstituted alkene.
Predicted Mass Spectrometry (MS) Data
m/zInterpretationNotes
196[M]⁺Molecular ion peak.
178[M-H₂O]⁺Loss of water.
167[M-CHO]⁺Loss of the formyl radical.
153[M-C₃H₇]⁺Cleavage of the alkyl chain.
41, 55, 69, 83Characteristic fragment ions from the cleavage of the alkyl chain.

Experimental Spectroscopic Data for (E)-2-Tridecenal (for Comparison)

The following data for the trans isomer, (E)-2-Tridecenal, is compiled from various public sources.

¹H NMR Data for (E)-2-Tridecenal (CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.51d1HH-1 (Aldehyde)
6.84dt1HH-3
6.11dt1HH-2
2.23q2HH-4 (Allylic)
1.26m16HH-5 to H-12
0.88t3HH-13 (Methyl)
¹³C NMR Data for (E)-2-Tridecenal (CDCl₃)
Chemical Shift (δ, ppm)Assignment
194.2C-1 (Carbonyl)
159.8C-3
134.1C-2
32.8C-4
29.5-29.2C-5 to C-11
22.7C-12
14.1C-13
Infrared (IR) Spectroscopy Data for (E)-2-Tridecenal
Wavenumber (cm⁻¹)IntensityAssignment
2924, 2854StrongC-H stretch (alkane)
2721MediumC-H stretch (aldehyde)
1691StrongC=O stretch (conjugated aldehyde)
1643MediumC=C stretch
970Strong=C-H bend (trans)
Mass Spectrometry (MS) Data for (E)-2-Tridecenal[1]
m/zRelative Intensity
41100
7095
4370
5565
8355
1965

Key Spectroscopic Differences Between cis- and trans-2-Tridecenal

  • ¹H NMR: The most significant difference is the coupling constant (J) between the vinylic protons (H-2 and H-3). For the cis isomer, this is expected to be in the range of 10-12 Hz, while for the trans isomer, it is typically larger, around 15-18 Hz.

  • IR Spectroscopy: The out-of-plane C-H bending vibration is highly diagnostic. For the cis isomer, a strong band is expected around 675-730 cm⁻¹, whereas the trans isomer shows a strong band at a higher frequency, typically around 970 cm⁻¹.[1]

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a liquid sample like 2-Tridecenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.[3] For ¹³C NMR, a larger number of scans is usually required (128 or more) due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a small drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).[4] Place a second salt plate on top to create a thin film of the liquid between the plates.[4]

  • Background Spectrum: Obtain a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.[5]

  • Sample Spectrum: Place the salt plates with the sample in the spectrometer's sample holder and acquire the IR spectrum.

  • Data Analysis: The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.[6] The sample is vaporized under high vacuum.[7]

  • Ionization: In Electron Ionization (EI), the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and fragment ions.[8][9]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic identification and characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Compound_Synthesis Compound Synthesis/ Isolation Purification Purification (e.g., Chromatography, Distillation) Compound_Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report Final Report/ Publication

Caption: A flowchart illustrating the general workflow for compound analysis.

References

The Role of cis-2-Tridecenal as a Volatile Compound in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract: Plant-derived volatile organic compounds (VOCs) play a crucial role in the intricate communication networks between plants and their environment. Among these, aldehydes derived from the oxidation of fatty acids represent a significant class of signaling molecules and defense compounds. This technical guide provides an in-depth examination of cis-2-Tridecenal, a C13 unsaturated aldehyde, and its role as a volatile compound in the plant kingdom. This document summarizes the current understanding of its biosynthesis, its function in plant defense and communication, and the analytical methodologies used for its study. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and application in fields such as crop protection and drug discovery.

Introduction

Plants produce a diverse array of volatile organic compounds that mediate their interactions with both biotic and abiotic factors in their environment. These volatile signals can attract pollinators, repel herbivores, and even warn neighboring plants of impending threats[1][2][3]. Aldehydes, often characterized by their distinct aromas, are a prominent class of plant volatiles. They are typically products of the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of polyunsaturated fatty acids[4][5][6].

This guide focuses on the C13 unsaturated aldehyde, this compound. While its isomer, (E)-2-tridecenal, is a known component of the essential oil of cilantro (Coriandrum sativum) leaves, the biological significance of the cis-isomer is less understood[7][8][9][10]. This document aims to consolidate the available scientific information on this compound, providing a comprehensive resource for researchers interested in its biosynthesis, ecological role, and analytical chemistry.

Biosynthesis of this compound

The biosynthesis of unsaturated aldehydes in plants is primarily attributed to the lipoxygenase (LOX) pathway[4][5][6][11]. This pathway is activated in response to various stimuli, including mechanical damage, herbivore attack, and pathogen infection. The key steps leading to the formation of C13 aldehydes like this compound are outlined below.

2.1. The Lipoxygenase (LOX) Pathway

The LOX pathway initiates with the release of polyunsaturated fatty acids (PUFAs), such as linoleic acid (C18:2) and α-linolenic acid (C18:3), from plant cell membranes by the action of lipases. These free fatty acids are then oxygenated by lipoxygenase enzymes to form fatty acid hydroperoxides[4][6][11]. The subsequent cleavage of these hydroperoxides by hydroperoxide lyase (HPL) yields a variety of volatile aldehydes and non-volatile oxo-acids. While the formation of C6 and C9 "green leaf volatiles" is well-documented, the specific enzymatic steps leading to the production of C13 aldehydes are less characterized but are believed to follow a similar enzymatic logic, likely involving a specific HPL or a related enzyme capable of cleaving a larger fatty acid precursor at a different position.

LOX_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LOX Lipoxygenase (LOX) PUFA->LOX Oxygenation FA_Hydroperoxide Fatty Acid Hydroperoxides LOX->FA_Hydroperoxide HPL Hydroperoxide Lyase (HPL) FA_Hydroperoxide->HPL Cleavage C13_Aldehyde This compound (C13 Aldehyde) HPL->C13_Aldehyde Other_Aldehydes Other Aldehydes (e.g., C6, C9 GLVs) HPL->Other_Aldehydes Oxo_Acid Oxo-Acids HPL->Oxo_Acid

A generalized diagram of the lipoxygenase (LOX) pathway for aldehyde biosynthesis in plants.

Role in Plant Defense and Communication

Volatile aldehydes are key players in plant defense, acting as direct toxins or deterrents to herbivores and pathogens, as well as serving as signaling molecules in indirect defense and plant-plant communication[1][2].

3.1. Direct Defense

Unsaturated aldehydes can be reactive molecules, capable of causing cellular damage to insects and microbes. While the specific activity of this compound has not been extensively studied, related aldehydes are known to have antimicrobial and insecticidal properties. The bitter taste and pungent odor of many aldehydes can also act as a feeding deterrent for herbivores[12].

3.2. Indirect Defense and Semiochemical Function

Plants can release specific volatile blends upon herbivore attack to attract natural enemies of the attacking herbivore, a phenomenon known as "indirect defense." It is plausible that this compound could be a component of such herbivore-induced volatile blends, acting as a kairomone to attract predators or parasitoids. A semiochemical is a chemical substance released by an organism that affects the behaviors of other individuals[13]. Further research is needed to investigate the electrophysiological and behavioral responses of insects to pure this compound to elucidate its potential role as a semiochemical.

3.3. Plant-Plant Communication

Volatile compounds released by a damaged plant can be perceived by neighboring plants, priming their defenses for a more rapid and robust response to subsequent threats. The involvement of C13 aldehydes in these airborne signaling networks is an area ripe for investigation.

Quantitative Data on this compound in Plants

Quantitative data on the emission of this compound from plants is sparse in the scientific literature. However, studies on the composition of essential oils from cilantro (Coriandrum sativum) have identified its trans-isomer, (E)-2-tridecenal, as a significant component, with this compound present as a minor constituent[14]. The table below summarizes representative data for the isomeric mixture of 2-tridecenal found in cilantro.

Plant SpeciesCultivarPlant PartCompoundConcentration/Relative AbundanceReference
Coriandrum sativum L.Not SpecifiedLeaves(E)-2-TridecenalMajor Component[8][9]
Coriandrum sativum L.Not SpecifiedLeavesThis compoundMinor Component[14]

Experimental Protocols

The analysis of this compound in plant tissues and volatile emissions requires sensitive and specific analytical techniques. The following sections provide detailed methodologies for the collection, identification, and quantification of this compound.

5.1. Collection of Plant Volatiles

Headspace sampling is the most common non-destructive method for collecting volatile compounds emitted from plants[5][11][15].

5.1.1. Static Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Fresh plant material (e.g., leaves, flowers) is enclosed in a sealed glass vial.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace of the vial.

  • Optimization: Extraction efficiency is optimized by adjusting parameters such as temperature and time. For aldehydes, an extraction temperature of 50-60°C for 20-45 minutes is often effective[16][17].

  • Desorption: The SPME fiber is then inserted into the heated injection port of a gas chromatograph for thermal desorption of the collected analytes.

5.1.2. Dynamic Headspace Sampling (Purge and Trap)

  • Enclosure: The plant or plant part is placed in a clean, inert chamber (e.g., glass or Teflon).

  • Purging: A purified, inert gas (e.g., nitrogen or zero air) is passed over the plant material at a controlled flow rate.

  • Trapping: The gas stream containing the plant volatiles is passed through a trap containing an adsorbent material (e.g., Tenax TA, Porapak Q).

  • Elution/Desorption: The trapped volatiles are then either solvent-eluted or thermally desorbed for analysis.

Volatile_Collection_Workflow cluster_SPME Static Headspace (HS-SPME) cluster_Dynamic Dynamic Headspace (Purge and Trap) Plant_Sample_SPME Plant Sample in Vial SPME_Fiber SPME Fiber Exposure Plant_Sample_SPME->SPME_Fiber Thermal_Desorption_SPME Thermal Desorption in GC Inlet SPME_Fiber->Thermal_Desorption_SPME GC_MS GC-MS Analysis Thermal_Desorption_SPME->GC_MS Plant_in_Chamber Plant in Enclosure Purge_Gas Purified Gas Flow Plant_in_Chamber->Purge_Gas Adsorbent_Trap Volatile Trapping Purge_Gas->Adsorbent_Trap Solvent_Elution Solvent Elution or Thermal Desorption Adsorbent_Trap->Solvent_Elution Solvent_Elution->GC_MS

Workflow for the collection of plant volatiles for GC-MS analysis.

5.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds[15][17][18][19].

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature is typically set to 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at 40-50°C, hold for a few minutes, and then ramp up to 250-300°C.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

    • Scan Range: A mass-to-charge ratio (m/z) scan range of 40-400 amu is generally sufficient for most plant volatiles.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with entries in mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: For accurate quantification, a calibration curve is generated using a pure standard of this compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) should be used to correct for variations in extraction and injection.

5.3. Synthesis of this compound Standard

Since this compound is not as commercially available as its trans-isomer, a synthetic route may be necessary to obtain a pure standard for identification and quantification. Stereoselective synthesis methods are available for the preparation of cis-alkenes, which can then be oxidized to the corresponding aldehyde.

Signaling Pathways

While a specific signaling pathway initiated by this compound has not been elucidated, it is likely to be involved in the broader signaling networks activated by plant stress.

6.1. Jasmonic Acid (JA) Pathway

The biosynthesis of aldehydes via the LOX pathway is closely linked to the jasmonic acid (JA) signaling pathway, a central regulator of plant defense against herbivores and necrotrophic pathogens. The initial steps of both pathways share the same enzymes (lipases and LOXs). It is therefore plausible that the production of this compound is co-regulated with JA biosynthesis and that it may act downstream or in parallel to JA in activating defense gene expression.

6.2. Calcium and Reactive Oxygen Species (ROS) Signaling

Herbivore damage rapidly induces fluxes in cytosolic calcium concentrations and the production of reactive oxygen species (ROS), which act as early signaling molecules. These signals can activate downstream pathways, including the LOX pathway, leading to the production of volatile aldehydes.

Plant_Defense_Signaling Herbivory Herbivore Attack Ca_ROS Ca2+ influx & ROS Burst Herbivory->Ca_ROS LOX_Pathway Lipoxygenase (LOX) Pathway Ca_ROS->LOX_Pathway JA_Pathway Jasmonic Acid (JA) Pathway Ca_ROS->JA_Pathway cis_2_Tridecenal This compound Emission LOX_Pathway->cis_2_Tridecenal Defense_Genes Defense Gene Expression JA_Pathway->Defense_Genes Indirect_Defense Attraction of Natural Enemies cis_2_Tridecenal->Indirect_Defense (Hypothesized) Defense_Genes->Indirect_Defense

A hypothesized signaling cascade linking herbivory to the emission of this compound.

Conclusion and Future Directions

This compound is a plant-derived volatile aldehyde with the potential to play a significant role in plant defense and communication. Its biosynthesis is likely linked to the well-established lipoxygenase pathway, and its presence has been confirmed in at least one plant species. However, our understanding of its specific functions, quantitative emission patterns, and the signaling pathways it may modulate is still in its infancy.

Future research should focus on:

  • Quantitative analysis: Measuring the emission of this compound from a wider range of plant species under various biotic and abiotic stress conditions.

  • Bioassays: Investigating the effects of pure this compound on the behavior and physiology of herbivores, pathogens, and their natural enemies.

  • Molecular studies: Elucidating the specific enzymes responsible for its biosynthesis and identifying the receptors and signaling components involved in its perception by plants and other organisms.

A deeper understanding of the role of this compound will not only enhance our knowledge of plant chemical ecology but may also open new avenues for the development of novel, environmentally friendly strategies for crop protection and for the discovery of new bioactive compounds for pharmaceutical applications.

References

Preliminary Biological Activity of cis-2-Tridecenal: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the biological activity of cis-2-Tridecenal is limited. This document summarizes the known biological activities of Coriandrum sativum (coriander/cilantro) essential oil, where 2-tridecenal, primarily as its trans isomer, is a recognized constituent. The biological activities discussed are attributed to the complex mixture of compounds in the essential oil, including various aldehydes, and are presented here as a proxy for the potential activities of this compound.

Introduction

This compound is an unsaturated aldehyde that, along with its trans isomer, is found as a minor component in the essential oil of Coriandrum sativum L. (coriander or cilantro). The characteristic aroma of cilantro is largely attributed to a mixture of aldehydes. While the trans isomer, (E)-2-dodecenal, is often a more abundant aldehyde in cilantro leaves, the presence and biological contribution of this compound are of interest for its potential antimicrobial, antifungal, and insecticidal properties. This whitepaper provides an in-depth overview of the preliminary biological activities associated with the aldehyde-rich essential oil of Coriandrum sativum, offering insights into the potential therapeutic and agrochemical applications of its constituents, including this compound.

Antimicrobial Activity

The essential oil of Coriandrum sativum has demonstrated significant antimicrobial activity against a range of foodborne pathogens and clinically relevant bacteria. This activity is largely attributed to its high content of aldehydes and other volatile compounds.

Quantitative Antimicrobial Data

The antimicrobial efficacy of Coriandrum sativum essential oil has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Bacterial StrainMIC (% v/v)MBC (% v/v)Reference
Bacillus subtilis0.06120.125[1]
Staphylococcus aureus0.0612 - 0.1250.125[1]
Escherichia coli1.01.0[1]
Salmonella enterica0.1250.25[1]

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Coriandrum sativum essential oil against various bacterial strains.[1]

Experimental Protocol: Broth Microdilution Assay

The MIC and MBC values are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on a suitable agar medium. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Essential Oil Dilutions: The essential oil is serially diluted in a broth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted essential oil is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the essential oil that completely inhibits visible bacterial growth.

  • Determination of MBC: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate and incubated. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Proposed Mechanism of Antimicrobial Action

Aldehydes are known to exert their antimicrobial effects primarily by disrupting the bacterial cell membrane.[2] Their lipophilic nature allows them to partition into the lipid bilayer, leading to a loss of membrane integrity and function. This disruption can result in the leakage of intracellular components and dissipation of the proton motive force, ultimately leading to cell death. Some aldehydes can also form covalent adducts with cellular macromolecules, further contributing to their bactericidal effects.[3]

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins cis_2_Tridecenal This compound (Aldehyde) cis_2_Tridecenal->Lipid_Bilayer Partitioning Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for aldehydes.

Antifungal Activity

Coriandrum sativum essential oil also exhibits notable antifungal activity against various pathogenic fungi, including yeasts and molds.

Quantitative Antifungal Data

The antifungal efficacy is commonly assessed by determining the MIC and Minimum Fungicidal Concentration (MFC).

Fungal StrainMIC (% v/v)MFC (% v/v)Reference
Candida albicans0.51.0[1]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Coriandrum sativum essential oil against Candida albicans.[1]

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity is determined using a broth microdilution method similar to the antibacterial assay, following guidelines from organizations like the CLSI.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on a suitable medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in a sterile saline solution and adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Essential Oil Dilutions: Serial dilutions of the essential oil are prepared in a suitable broth medium (e.g., RPMI 1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: The wells are inoculated with the standardized fungal suspension and incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the essential oil that causes a significant inhibition of fungal growth compared to the control.

  • Determination of MFC: Aliquots from wells with no visible growth are plated on agar, and the MFC is the lowest concentration that shows no fungal growth after incubation.

Proposed Mechanism of Antifungal Action

The antifungal mechanism of aldehydes is believed to involve the disruption of the fungal cell membrane's integrity and function. A key target is the synthesis of ergosterol, an essential component of the fungal cell membrane.[4] Inhibition of ergosterol synthesis leads to a dysfunctional membrane, increased permeability, and ultimately, fungal cell death.

Antifungal_Mechanism cis_2_Tridecenal This compound (Aldehyde) Ergosterol_Pathway Ergosterol Biosynthesis Pathway cis_2_Tridecenal->Ergosterol_Pathway Targets Ergosterol_Inhibition Inhibition of Ergosterol Synthesis Ergosterol_Pathway->Ergosterol_Inhibition Membrane_Dysfunction Cell Membrane Dysfunction Ergosterol_Inhibition->Membrane_Dysfunction Fungal_Cell_Death Fungal Cell Death Membrane_Dysfunction->Fungal_Cell_Death

Caption: Proposed mechanism of antifungal action for aldehydes.

Insecticidal Activity

The essential oil of Coriandrum sativum has been investigated for its insecticidal properties against various stored product pests and disease vectors.

Quantitative Insecticidal Data

The insecticidal activity is often expressed as the median lethal concentration (LC₅₀).

Insect SpeciesLC₅₀ (µL/L air)Exposure Time (h)Bioassay TypeReference
Tribolium confusum318.0224Fumigant[5]
Callosobruchus maculatus1.3424Fumigant[5]
Aedes aegypti (larvae)21.55 ppm24Larvicidal[6]

Table 3: Insecticidal activity of Coriandrum sativum seed essential oil.[5][6]

Experimental Protocol: Insecticidal Bioassays

Fumigant Toxicity Assay:

  • A specific number of adult insects are placed in a sealed container (e.g., a glass jar).

  • A filter paper impregnated with a known concentration of the essential oil is placed inside the container, ensuring no direct contact with the insects.

  • The container is sealed, and mortality is recorded at different time intervals.

  • A control group with a filter paper treated only with the solvent is run in parallel.

Contact Toxicity Assay:

  • A filter paper is treated with a specific concentration of the essential oil and placed in a petri dish.

  • A set number of insects are released onto the treated surface.

  • The petri dish is covered, and mortality is assessed after a defined period.

Proposed Mechanism of Insecticidal Action

The insecticidal action of essential oil components, including aldehydes, is often neurotoxic.[7] These compounds can interfere with the insect's nervous system by inhibiting key enzymes like acetylcholinesterase (AChE).[8] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve impulses, paralysis, and ultimately, death of the insect.

Insecticidal_Mechanism cis_2_Tridecenal This compound (Aldehyde) AChE Acetylcholinesterase (AChE) cis_2_Tridecenal->AChE Inhibits AChE_Inhibition Inhibition of AChE AChE->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Paralysis_Death Paralysis and Death ACh_Accumulation->Paralysis_Death

Caption: Proposed neurotoxic mechanism of insecticidal aldehydes.

Conclusion

While direct experimental data on the biological activity of this compound is currently lacking, the well-documented antimicrobial, antifungal, and insecticidal properties of Coriandrum sativum essential oil, rich in various aldehydes, strongly suggest that this compound likely contributes to these effects. The proposed mechanisms of action, primarily involving the disruption of cellular membranes and inhibition of key enzymes, provide a solid foundation for future research. Further studies are warranted to isolate this compound and evaluate its specific biological activities to fully elucidate its potential as a therapeutic or agrochemical agent. This will enable a more precise understanding of its contribution to the overall bioactivity of coriander essential oil and its potential for development as a standalone active compound.

References

Methodological & Application

Synthesis of cis-2-Tridecenal for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the chemical synthesis of cis-2-Tridecenal, a valuable compound for various research purposes. Two primary synthetic routes are presented: a Wittig reaction approach and a method involving the stereoselective reduction of an alkyne followed by oxidation. These protocols are designed to be accessible to researchers with a foundational knowledge of organic synthesis. All quantitative data is summarized for easy comparison, and experimental workflows are visualized using diagrams.

Introduction

This compound is an unsaturated aldehyde that finds applications in chemical ecology, serving as an insect pheromone component, and as a building block in the synthesis of more complex molecules. The stereochemistry of the carbon-carbon double bond is crucial for its biological activity and for the stereochemical outcome of subsequent reactions. Therefore, stereocontrolled synthesis is of paramount importance. This document outlines two reliable methods for preparing the cis-isomer of 2-Tridecenal.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

Parameter Route 1: Wittig Reaction Route 2: Alkyne Reduction & Oxidation
Starting Materials 1-Bromoundecane, Triphenylphosphine, Acetaldehyde1-Dodecyne, Formaldehyde, Lindlar's Catalyst, Oxidizing Agent (e.g., PCC, DMP)
Key Intermediates Undecyltriphenylphosphonium Bromide2-Tridecyn-1-ol, cis-2-Tridecen-1-ol
Overall Yield (Typical) 60-75%55-70%
cis:trans Selectivity >95:5>98:2
Purity (after chromatography) >98%>98%
Key Advantages Fewer steps, commercially available starting materials.High stereoselectivity, well-established reactions.
Key Disadvantages Removal of triphenylphosphine oxide byproduct can be challenging.Requires handling of pyrophoric reagents (n-BuLi) and toxic oxidants.

Experimental Protocols

Route 1: Wittig Reaction

This route involves the preparation of a phosphonium ylide from undecyltriphenylphosphonium bromide, followed by its reaction with acetaldehyde to form the desired cis-alkene.

Step 1: Synthesis of Undecyltriphenylphosphonium Bromide

  • Materials: 1-Bromoundecane, Triphenylphosphine, Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.1 equivalents) in toluene.

    • Add 1-bromoundecane (1.0 equivalent) to the solution.

    • Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form.

    • Cool the mixture to room temperature and collect the white solid by vacuum filtration.

    • Wash the solid with cold toluene and then diethyl ether to remove any unreacted starting materials.

    • Dry the resulting undecyltriphenylphosphonium bromide under vacuum. The yield is typically quantitative.

Step 2: cis-Selective Wittig Reaction

  • Materials: Undecyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, Acetaldehyde, Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Suspend undecyltriphenylphosphonium bromide (1.0 equivalent) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will turn a deep orange or red color, indicating the formation of the ylide.

    • Stir the mixture at 0°C for 1 hour.

    • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

    • Add a solution of freshly distilled acetaldehyde (1.1 equivalents) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound. Typical yields are in the range of 65-80% with a cis:trans ratio greater than 95:5.

Route 2: Alkyne Reduction and Oxidation

This route begins with the synthesis of an alkynol, which is then stereoselectively reduced to the cis-alkenol, followed by oxidation to the target aldehyde.

Step 1: Synthesis of 2-Tridecyn-1-ol

  • Materials: 1-Dodecyne, n-Butyllithium (n-BuLi) in hexanes, Paraformaldehyde, Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 1-dodecyne (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78°C.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise.

    • Stir the mixture at -78°C for 1 hour.

    • Add freshly dried paraformaldehyde (1.5 equivalents) in one portion.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify by flash column chromatography (hexane/ethyl acetate gradient) to yield 2-tridecyn-1-ol as a colorless oil (typically 80-90% yield).

Step 2: Lindlar Reduction to cis-2-Tridecen-1-ol

  • Materials: 2-Tridecyn-1-ol, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), Quinoline, Hydrogen gas (H₂), Hexane, Methanol.

  • Procedure:

    • Dissolve 2-tridecyn-1-ol (1.0 equivalent) in a mixture of hexane and methanol.

    • Add Lindlar's catalyst (5% by weight of the alkyne) and a drop of quinoline (as a catalyst poison to prevent over-reduction).

    • Evacuate the flask and backfill with hydrogen gas from a balloon.

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain cis-2-tridecen-1-ol. The product is often used in the next step without further purification. Yields are typically >95%.

Step 3: Oxidation to this compound

  • Materials: cis-2-Tridecen-1-ol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM, anhydrous), Celite or Silica gel.

  • Procedure:

    • In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM.

    • Add a solution of cis-2-tridecen-1-ol (1.0 equivalent) in anhydrous DCM to the PCC suspension.

    • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel or Celite to remove the chromium salts.

    • Wash the plug thoroughly with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude aldehyde by flash column chromatography (hexane/ethyl acetate gradient) to yield pure this compound. Typical yields for the oxidation step are 75-85%.

Visualizations

The following diagrams illustrate the experimental workflows for the two synthetic routes.

Wittig_Reaction_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reaction Wittig Reaction A 1-Bromoundecane D Undecyltriphenylphosphonium Bromide A->D B Triphenylphosphine B->D C Acetaldehyde F This compound C->F E Ylide Formation (n-BuLi, THF) D->E E->F

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Alkyne_Reduction_Oxidation_Workflow cluster_start_alkyne Starting Materials cluster_intermediate_alkyne Key Intermediates cluster_reaction_alkyne Final Product A 1-Dodecyne C 2-Tridecyn-1-ol A->C B Formaldehyde B->C D cis-2-Tridecen-1-ol C->D Lindlar Reduction E This compound D->E Oxidation (PCC or DMP)

Caption: Workflow for the synthesis of this compound via alkyne reduction and oxidation.

Application Notes: Analytical Methods for the Quantification of cis-2-Tridecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of cis-2-Tridecenal, a long-chain unsaturated aldehyde, in various matrices. The methods described are suitable for applications in biomedical research, drug development, and quality control in the food and fragrance industries. Two primary analytical techniques are detailed: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity for the detection of this compound, particularly in complex biological samples. The protocol involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which enhances the volatility and chromatographic performance of the analyte.

Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard

  • Internal standard (e.g., (E)-2-Dodecenal or a stable isotope-labeled analog)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane, Ethyl acetate (HPLC grade or higher)

  • Anhydrous sodium sulfate

  • Deionized water

  • Biological matrix (e.g., plasma, tissue homogenate)

2. Preparation of Solutions:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in hexane.

  • Working Standards: Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in a suitable buffer (e.g., 100 mM acetate buffer, pH 5).

3. Sample Preparation and Derivatization:

  • Spike 1 mL of the sample (or standard) with the internal standard.

  • For liquid samples, perform a liquid-liquid extraction using ethyl acetate. For tissue samples, first homogenize the tissue in a suitable buffer, followed by extraction with ethyl acetate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the PFBHA solution.

  • Incubate the mixture at 70°C for 30 minutes to facilitate the formation of the PFBHA-oxime derivative.

  • After cooling to room temperature, extract the derivative with 200 µL of hexane.

  • Transfer the hexane layer to an autosampler vial for GC-MS analysis.

4. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent.

  • Injection Mode: 1 µL, splitless.

  • Inlet Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 15°C/min to 290°C.

    • Hold: 5 minutes at 290°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatives of this compound and the internal standard. The PFBHA derivatives typically produce a prominent fragment ion at m/z 181.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the GC-MS method for the quantification of this compound.

ParameterTypical Performance
Linearity (r²)≥ 0.996
Limit of Detection (LOD)0.2 - 0.8 ng/mL
Limit of Quantification (LOQ)0.8 - 3.0 ng/mL
Accuracy (% Recovery)88 - 112%
Precision (% RSD)< 12%

Note: These values are representative and can vary based on the specific sample matrix and instrumentation.

GC-MS Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Matrix Add_IS Spike with Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Dry_Evap Dry and Evaporate Extraction->Dry_Evap Add_PFBHA Add PFBHA Solution Dry_Evap->Add_PFBHA Incubate Incubate at 70°C Add_PFBHA->Incubate Extract_Deriv Extract Derivative Incubate->Extract_Deriv GCMS_Analysis GC-MS Analysis (SIM Mode) Extract_Deriv->GCMS_Analysis Quantification Data Processing and Quantification GCMS_Analysis->Quantification

Caption: GC-MS quantification workflow for this compound.

Method 2: Quantification of this compound by HPLC with Fluorescence Detection

This method provides a robust and sensitive alternative for the quantification of this compound, utilizing derivatization with cyclohexane-1,3-dione to form a highly fluorescent product. This approach is also capable of separating cis and trans isomers with appropriate chromatographic optimization.

Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard

  • Cyclohexane-1,3-dione

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol, Acetonitrile (HPLC grade or higher)

  • Deionized water

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standards: Serially dilute the stock solution to prepare working standards for the calibration curve (e.g., 5, 10, 25, 50, 100, 250 ng/mL).

  • Derivatization Reagent: Prepare a solution containing 50 mM cyclohexane-1,3-dione, 2 M ammonium acetate, and 1 M glacial acetic acid in methanol.

3. Sample Preparation and Derivatization:

  • To 100 µL of the sample or standard, add 100 µL of the derivatization reagent.

  • Incubate the mixture at 60°C for 1 hour.

  • Allow the solution to cool to room temperature.

  • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Instrumental Conditions:

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Poroshell 120 EC-C18, 4.6 x 150 mm, 2.7 µm, or a similar high-resolution C18 column.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start at 75% B.

    • Increase linearly to 95% B over 12 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to initial conditions and allow for a 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector:

    • Excitation Wavelength: 390 nm.

    • Emission Wavelength: 460 nm.

5. Isomer Separation: The separation of cis and trans isomers of 2-Tridecenal can be achieved by adjusting the HPLC conditions. Utilizing a longer column, a shallower gradient, or a different stationary phase (such as a cyano-bonded phase) can enhance the resolution between the two isomers.

Quantitative Data Summary

The table below outlines the typical performance characteristics for the HPLC-fluorescence method.

ParameterTypical Performance
Linearity (r²)≥ 0.997
Limit of Detection (LOD)0.5 - 2.0 ng/mL
Limit of Quantification (LOQ)2.0 - 8.0 ng/mL
Accuracy (% Recovery)92 - 108%
Precision (% RSD)< 10%

Note: These values are representative and can vary based on the specific sample matrix and instrumentation.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation and Derivatization cluster_analysis Analysis Sample Sample or Standard Add_Reagent Add Derivatization Reagent Sample->Add_Reagent Incubate Incubate at 60°C Add_Reagent->Incubate Filter Filter Sample Incubate->Filter HPLC_Sep HPLC Separation (C18 Column) Filter->HPLC_Sep Fluor_Detect Fluorescence Detection HPLC_Sep->Fluor_Detect Quant Quantification Fluor_Detect->Quant

Caption: HPLC quantification workflow for this compound.

Logical Relationship: Analyte Derivatization for Enhanced Detection

The quantification of aldehydes like this compound often requires a derivatization step to improve their analytical properties. The choice of derivatization agent depends on the chosen analytical platform.

Derivatization_Logic Analyte This compound (Aldehyde) PFBHA PFBHA Derivatization Analyte->PFBHA CHD Cyclohexane-1,3-dione Derivatization Analyte->CHD GCMS GC-MS Analysis HPLC HPLC-Fluorescence Analysis Volatile Increased Volatility and Thermal Stability PFBHA->Volatile Fluorescent Formation of a Fluorescent Product CHD->Fluorescent Volatile->GCMS Fluorescent->HPLC

Caption: Derivatization strategies for this compound analysis.

protocol for solid-phase microextraction (SPME) of cis-2-Tridecenal

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Solid-Phase Microextraction (SPME) of cis-2-Tridecenal

Introduction

This compound is an unsaturated aldehyde that contributes to the aroma profile of various natural products. Accurate and sensitive quantification of such volatile to semi-volatile compounds is crucial in flavor and fragrance research, quality control, and other areas of chemical analysis. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique well-suited for the extraction of volatile and semi-volatile organic compounds from a variety of matrices.[1][2][3] This document provides a detailed protocol for the headspace SPME (HS-SPME) of this compound, coupled with gas chromatography-mass spectrometry (GC-MS) for its analysis. The protocol also includes an optional but recommended on-fiber derivatization step to enhance the sensitivity and selectivity for aldehydes.[4][5]

Experimental Protocols

This section details the step-by-step methodology for the extraction and analysis of this compound using HS-SPME-GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for broad-range volatile and semi-volatile compounds, including aldehydes.[6][7] Alternatively, a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also highly effective, particularly when using on-fiber derivatization.[5][8]

  • SPME Fiber Holder: Manual or autosampler version.

  • Headspace Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Heating and Agitation System: Heating block or water bath with magnetic stirring capabilities, or an autosampler with these features.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

  • Reagents:

    • This compound standard

    • Sodium chloride (NaCl), analytical grade

    • Optional (for derivatization): O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[4][5]

    • Methanol, HPLC grade

SPME Fiber Conditioning

Before its first use, and as recommended by the manufacturer, the SPME fiber must be conditioned. Insert the fiber into the GC injection port at the temperature specified by the manufacturer (typically 250-270°C) for 30-60 minutes.[8] This process removes any contaminants from the fiber coating. A blank run should be performed after conditioning to ensure the fiber is clean.

Sample Preparation
  • Place an accurately weighed or measured amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial. For optimal extraction of volatile analytes, the vial should be approximately 2/3 full with the sample, leaving 1/3 as headspace.

  • To enhance the release of analytes from the matrix into the headspace, add sodium chloride (salting-out effect) to aqueous samples to achieve a concentration of approximately 20-30% (w/v).[9]

  • Optional (for Derivatization): If performing on-fiber derivatization, add the PFBHA reagent to the sample vial. An optimized concentration, for example 700 mg/L, has been shown to be effective for carbonyl compounds in some matrices.[5]

  • Immediately seal the vial with the screw cap and PTFE/silicone septum.

Headspace SPME Procedure
  • Incubation/Equilibration: Place the sealed vial in the heating block or autosampler incubator set to a specific temperature (e.g., 60°C).[10] Allow the sample to equilibrate with agitation for a set period (e.g., 10-20 minutes) to facilitate the migration of analytes from the sample matrix into the headspace.[6][10]

  • Extraction: After incubation, expose the conditioned SPME fiber to the headspace of the sample vial. Do not allow the fiber to touch the sample material.

  • Extraction Time and Temperature: The extraction is an equilibrium-based process between the analytes in the headspace and the fiber coating.[9] An extraction time of 30-50 minutes at the incubation temperature (e.g., 60°C) is a good starting point for optimization.[10][11]

  • Retraction: Once the extraction is complete, retract the fiber into the needle and immediately transfer it to the GC injection port for desorption and analysis.

GC-MS Analysis
  • Desorption: Insert the SPME fiber into the hot GC inlet (e.g., 250°C) to thermally desorb the extracted analytes onto the GC column.[6] A desorption time of 5-10 minutes is typically sufficient.[10] The injector should be in splitless mode during desorption to ensure the efficient transfer of analytes.

  • Chromatographic Separation: The analytes are separated on a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

  • Mass Spectrometry: A mass spectrometer is used for the detection and identification of this compound. The instrument can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Data Presentation

The following tables summarize the recommended starting parameters for the SPME-GC-MS analysis of this compound. Optimization may be required depending on the specific sample matrix and analytical instrumentation.

Table 1: Recommended SPME Parameters

ParameterRecommended Value/RangeNotes
SPME Fiber DVB/CAR/PDMS (50/30 µm) or PDMS/DVB (65 µm)DVB/CAR/PDMS is suitable for a broad range of volatiles.[7] PDMS/DVB is often used with PFBHA derivatization.[5]
Sample Volume/Weight 1-5 g or 1-5 mL in a 20 mL vialMaintain a consistent headspace-to-sample volume ratio for reproducibility.
Salting-Out 20-30% NaCl (w/v) for aqueous samplesIncreases the ionic strength, promoting the release of volatile compounds.[9]
Incubation Time 10-20 minAllows the sample to reach thermal equilibrium before extraction.[10]
Incubation/Extraction Temp. 40-70°CIncreasing temperature enhances the volatility of semi-volatile compounds.[10] An optimal temperature is often around 60°C.[10]
Extraction Time 30-50 minTime required to reach equilibrium between the headspace and the fiber.[11]
Agitation On (e.g., 250 rpm)Continuous agitation helps to accelerate the mass transfer of analytes to the headspace.[9]

Table 2: Recommended GC-MS Parameters

ParameterRecommended Value/RangeNotes
Injection Port Temp. 250°CEnsures efficient thermal desorption of analytes from the SPME fiber.[6]
Injection Mode SplitlessMaximizes the transfer of analytes to the column.
Desorption Time 5-10 minThe time the fiber is exposed in the hot inlet.[10]
Carrier Gas HeliumAt a constant flow rate (e.g., 1.0-1.2 mL/min).
GC Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm)A non-polar column suitable for a wide range of volatile compounds.[12]
Oven Program Initial: 40°C (hold 2-5 min), Ramp: 5-10°C/min to 250°C, Hold: 5-10 minThis is a starting point; the program should be optimized for the specific analysis.
MS Transfer Line Temp. 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization for GC-MS.
Mass Range 35-400 amu (Full Scan)For identification. For quantification, Selected Ion Monitoring (SIM) can be used.

Mandatory Visualization

The following diagram illustrates the complete workflow for the HS-SPME-GC-MS analysis of this compound.

SPME_Workflow HS-SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample into 20 mL Vial Additives 2. Add NaCl and/or PFBHA (optional) Sample->Additives Seal 3. Seal Vial Additives->Seal Equilibrate 4. Incubate & Agitate (e.g., 60°C, 15 min) Seal->Equilibrate Extract 5. Expose Fiber to Headspace (e.g., 40 min) Equilibrate->Extract Retract 6. Retract Fiber Extract->Retract Desorb 7. Desorb in GC Inlet (250°C) Retract->Desorb Separate 8. Chromatographic Separation Desorb->Separate Detect 9. MS Detection & Identification Separate->Detect Process 10. Data Analysis & Quantification Detect->Process

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

References

Application Notes and Protocols: cis-2-Tridecenal as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Tridecenal is a synthetic flavoring substance valued for its unique sensory characteristics. It imparts a complex flavor profile described as waxy, with notes of citrus peel, cilantro, and herbs.[1] This profile makes it a versatile ingredient for enhancing a variety of food and beverage products, particularly in citrus and savory applications. This document provides detailed application notes, experimental protocols, and technical data for the effective use of this compound in flavor development and food science research.

Regulatory Status

This compound is recognized as a flavoring agent by major regulatory bodies.

  • FEMA Number: 3082[1][2]

  • JECFA Number: 1359[2]

  • GRAS Status: Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[3]

  • Safety Assessment: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2-tridecenal and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent."[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name This compound
Synonyms (Z)-2-Tridecenal
CAS Number 7774-82-5[1]
Molecular Formula C13H24O[2]
Molecular Weight 196.33 g/mol [2]
Appearance Colorless to pale yellow oily liquid[4]
Specific Gravity 0.842 - 0.862 @ 25°C[5]
Refractive Index 1.455 - 1.461 @ 20°C[5]
Solubility Soluble in alcohol and fixed oils; very slightly soluble in water.[4]

Sensory Profile and Applications

This compound is characterized by a potent and distinctive flavor profile.

Odor and Taste Description:

  • Odor: Described as aldehydic, waxy, with strong notes of citrus peel (tangerine), and a characteristic herbaceous note reminiscent of cilantro.[1][4][5] It is recommended to evaluate the odor in a 1.0% solution or less due to its high strength.[4][5]

  • Taste: At a concentration of 30 ppm, it is described as aldehydic, citrus-like, fatty, green, and creamy.[5][6]

Applications: this compound is particularly effective in:

  • Citrus Flavors: It adds a fresh, waxy peel note to orange, lime, and tangerine flavors.[1]

  • Herbal Flavors: Its cilantro-like character makes it suitable for savory applications where a fresh herbal note is desired.[1]

  • Fruit Flavors: It can be used to add complexity and a "peel" or "skin" note to various fruit flavors.

Recommended Usage Levels: The following are typical usage levels for this compound in different food categories as provided by FEMA.

Food CategoryAverage Usual (ppm)Average Maximum (ppm)
Baked Goods4.06.0
Non-alcoholic Beverages0.10.3
Chewing Gum-2.0

Source: The Good Scents Company[5], FEMA[7]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

This protocol outlines the procedure for sensory evaluation of this compound to determine its flavor profile and detection threshold in a specific food matrix.

Objective: To characterize the sensory attributes of this compound and determine its detection and recognition thresholds.

Materials:

  • This compound (food grade)

  • Deionized water (for aqueous solutions) or a neutral oil (e.g., medium-chain triglycerides)

  • Food matrix for application testing (e.g., beverage base, unflavored cracker)

  • Glass vials with Teflon-lined caps

  • Graduated pipettes

  • Sensory evaluation booths with controlled lighting and ventilation

  • Unsalted crackers and water for palate cleansing

  • Data collection forms or software

Procedure:

  • Panelist Selection and Training:

    • Select 10-15 panelists who are non-smokers and have no known taste or smell disorders.

    • Train panelists to identify and scale the intensity of relevant sensory attributes (e.g., waxy, citrus, cilantro, herbal, soapy).

  • Sample Preparation:

    • Prepare a stock solution of this compound in 95% ethanol.

    • Prepare a series of dilutions in the desired matrix (e.g., water, beverage base). Concentrations should span a wide range to encompass the expected threshold. A geometric series with a factor of 2 or 3 is recommended.

  • Threshold Determination (ASTM E679-04):

    • Employ the three-alternative forced-choice (3-AFC) method. Present panelists with three samples, two of which are blanks (matrix only) and one contains the diluted this compound.

    • Ask panelists to identify the sample that is different.

    • The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample multiple times. The group threshold is calculated from the individual thresholds.

  • Descriptive Analysis:

    • Present panelists with samples of the food matrix containing this compound at various concentrations above the recognition threshold.

    • Ask panelists to rate the intensity of the predefined sensory attributes on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong).

Data Analysis:

  • Calculate the best-estimate threshold (BET) for the panel.

  • Use statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensity across different concentrations.

Protocol 2: Quantification of this compound in a Food Matrix by HS-SPME-GC-MS

This protocol describes a method for the quantitative analysis of this compound in a food matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Objective: To accurately quantify the concentration of this compound in a food product.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME autosampler and fibers (e.g., DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic screw caps and septa

  • This compound standard

  • Internal standard (e.g., d-limonene, if not naturally present in the matrix)

  • Sodium chloride

  • Deionized water

Procedure:

  • Sample Preparation:

    • Homogenize the food sample.

    • Weigh a precise amount of the homogenized sample (e.g., 5 g) into a 20 mL headspace vial.

    • Add a known amount of the internal standard.

    • Add a saturated solution of sodium chloride to enhance the release of volatile compounds.

  • HS-SPME:

    • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the GC injection port at a high temperature (e.g., 250°C).

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the oven temperature program to achieve good separation of the analytes.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, using characteristic ions for this compound and the internal standard.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound in a model matrix.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Signaling Pathways and Perception

The perception of this compound, particularly its cilantro-like and potentially "soapy" notes, is primarily mediated by olfactory receptors. While a specific signaling pathway for this compound has not been fully elucidated, it is hypothesized to involve olfactory receptors that are sensitive to aldehydes.

A notable aspect of cilantro perception is the genetic variation in the olfactory receptor gene OR6A2.[2][8][9][10] This receptor is known to be highly sensitive to the aldehydes present in cilantro, which can lead to the perception of a "soapy" taste in individuals with a specific genetic variant.[2][8][9][10] It is plausible that this compound, as an unsaturated aldehyde with a cilantro-like note, interacts with this or similar olfactory receptors.

Some research suggests that short-chain aliphatic aldehydes can act as taste modulators through the orally expressed calcium-sensing receptor (CaSR).[11][12][13] However, further research is needed to determine if the longer-chain this compound interacts with this receptor.

sensory_perception_pathway cluster_chemical Chemical Stimulus cluster_receptor Receptor Interaction cluster_transduction Signal Transduction cluster_brain Brain Perception This compound This compound OR6A2 Olfactory Receptor (e.g., OR6A2) This compound->OR6A2 Binds to G_protein G-protein Activation OR6A2->G_protein Activates Second_Messenger Second Messenger Cascade G_protein->Second_Messenger Ion_Channel Ion Channel Modulation Second_Messenger->Ion_Channel Olfactory_Bulb Olfactory Bulb Ion_Channel->Olfactory_Bulb Neural Signal Cortex Olfactory Cortex Olfactory_Bulb->Cortex Flavor_Perception Flavor Perception (Waxy, Cilantro, Citrus) Cortex->Flavor_Perception Integration

Hypothesized olfactory signaling pathway for this compound.

experimental_workflow cluster_sensory Sensory Evaluation cluster_analytical Analytical Quantification cluster_application Application Sensory_Prep Sample Preparation (Dilution Series) Threshold_Test Threshold Determination (3-AFC) Sensory_Prep->Threshold_Test Descriptive_Analysis Descriptive Analysis Threshold_Test->Descriptive_Analysis Sensory_Data Sensory Profile Data Descriptive_Analysis->Sensory_Data Flavor_Dev Flavor Development Sensory_Data->Flavor_Dev Analytical_Prep Sample Preparation (Homogenization, Spiking) HS_SPME HS-SPME Extraction Analytical_Prep->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Analytical_Data Concentration Data GC_MS->Analytical_Data Analytical_Data->Flavor_Dev Product_Formulation Product Formulation Flavor_Dev->Product_Formulation Final_Product Final Product Product_Formulation->Final_Product

Experimental workflow for the application of this compound.

Stability and Handling

Unsaturated aldehydes like this compound can be susceptible to oxidation and polymerization, which can alter their flavor profile.

  • Storage: Store in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: Avoid exposure to high temperatures, light, and strong oxidizing or reducing agents.

  • Matrix Effects: The stability of this compound can be influenced by the food matrix. For instance, the presence of antioxidants may enhance its stability, while pro-oxidants may accelerate its degradation. It is recommended to conduct stability studies in the specific food matrix of interest.

Conclusion

This compound is a valuable flavoring ingredient that can contribute unique and desirable sensory characteristics to a wide range of food and beverage products. Its waxy, citrus, and herbal notes provide a fresh and complex flavor profile. By following the outlined protocols for sensory evaluation and analytical quantification, researchers and flavor chemists can effectively incorporate this compound into their formulations. Further research into its specific sensory thresholds in various food matrices and a more detailed understanding of its perceptual pathways will continue to enhance its application in the food industry.

References

Application Notes and Protocols: Use of cis-2-Tridecenal in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Tridecenal is a synthetic aroma chemical that possesses a powerful and complex olfactory profile, making it a valuable ingredient in modern perfumery. This aldehyde is characterized by its potent waxy, citrus peel, and tangerine notes, with a fresh, aldehydic character.[1] Its primary function in fragrance formulations is to impart a unique freshness and lift to the top notes of a perfume. It blends exceptionally well with citrus ingredients like bitter orange and lime oil, as well as herbal notes, particularly cilantro.[1][2] Due to its high odor strength, it is recommended to be evaluated in a 1.0% solution or less.[1]

These application notes provide a comprehensive overview of the use of this compound in fragrance formulations, including its chemical and physical properties, olfactory profile, and application in various fragrance types. Detailed experimental protocols for stability testing and sensory evaluation are also provided to guide researchers and formulators in assessing its performance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Tridecenal (a mixture of isomers, predominantly trans) is presented in the table below. It is important to note that commercially available 2-Tridecenal is often a mixture of cis and trans isomers, with the trans isomer typically being the major component.[3][4]

PropertyValueReference
Chemical Name 2-Tridecenal[1]
CAS Number 7774-82-5[1][2][5]
Molecular Formula C13H24O[1]
Molecular Weight 196.33 g/mol [1]
Appearance Colorless to pale yellow clear oily liquid[1]
Specific Gravity 0.84200 to 0.86200 @ 25.00 °C[1]
Refractive Index 1.45500 to 1.46100 @ 20.00 °C[1]
Flash Point 235.00 °F (112.78 °C) (TCC)[1]
Solubility Insoluble in water; soluble in alcohol[4]
Substantivity on blotter > 168 hours at 100.00 %[1]

Olfactory Profile

This compound is a high-impact aroma chemical with a multifaceted scent profile. Its primary characteristics are:

  • Aldehydic: A classic "perfumey" note that provides lift and sparkle.

  • Waxy: Reminiscent of the texture and scent of a candle or waxy leaves.

  • Citrus: A strong resemblance to tangerine and citrus peel.[1]

  • Herbal: A nuance of fresh cilantro.[1]

It is a powerful material and is typically used in trace amounts to achieve the desired effect without overpowering the fragrance composition.

Applications in Fragrance Formulations

This compound is a versatile ingredient used to enhance a variety of fragrance types. Its recommended usage level is up to 1.00% in the final fragrance concentrate.[1]

Hypothetical Fragrance Formulations

The following tables provide hypothetical examples of fragrance formulations incorporating this compound to illustrate its application in different scent families.

Table 1: Citrus Grove Accord

IngredientCAS NumberOlfactory DescriptionPercentage (%)
Bergamot Oil8007-75-8Fresh, citrus, slightly floral20.0
Lemon Oil8008-56-8Fresh, clean, citrus15.0
Orange Oil Sweet8008-57-9Sweet, juicy, citrus10.0
Grapefruit Oil8016-20-4Zesty, tangy, citrus5.0
Linalool78-70-6Floral, woody, citrus10.0
Hedione® (Methyl Dihydrojasmonate)24851-98-7Floral, jasmine, airy15.0
Iso E Super®54464-57-2Woody, ambery, smooth10.0
Galaxolide® 50%1222-05-5Musk, clean, sweet10.0
This compound (at 10% in DPG) 7774-82-5 Waxy, aldehydic, citrus peel 0.5
Dipropylene Glycol (DPG)25265-71-8Solvent4.5

Table 2: Fresh Floral Aldehydic Fragrance

IngredientCAS NumberOlfactory DescriptionPercentage (%)
Aldehyde C-12 MNA (2-Methylundecanal)110-41-8Aldehydic, floral, waxy1.0
This compound (at 10% in DPG) 7774-82-5 Waxy, aldehydic, citrus peel 0.8
Rose Otto8007-01-0Rich, floral, rosy2.0
Jasmine Absolute8022-96-6Intense, floral, sweet1.5
Ylang Ylang Oil8006-81-3Sweet, floral, balsamic3.0
Lily of the Valley Accord-Green, floral, fresh10.0
Sandalwood Oil8006-87-9Woody, creamy, balsamic5.0
White Musk (e.g., Ethylene Brassylate)105-95-3Musk, sweet, powdery15.0
Bergamot Oil8007-75-8Fresh, citrus, slightly floral10.0
Benzyl Salicylate118-58-1Floral, balsamic, sweet8.0
Iso E Super®54464-57-2Woody, ambery, smooth20.0
Dipropylene Glycol (DPG)25265-71-8Solvent22.7

Experimental Protocols

Fragrance Stability Testing

Objective: To evaluate the stability of a fragrance formulation containing this compound in a consumer product base under accelerated aging conditions.

Methodology:

  • Sample Preparation:

    • Prepare three samples:

      • Product base without fragrance (Control).

      • Product base with the fragrance formulation containing this compound.

      • Product base with a reference fragrance (without this compound).

    • Package each sample in the final intended consumer packaging.

  • Storage Conditions:

    • Store samples under the following conditions for a period of 12 weeks:

      • Accelerated Aging: 40°C ± 2°C in a stability oven.

      • Room Temperature: 25°C ± 2°C.

      • Light Exposure: In a light stability cabinet with controlled UV and visible light exposure.

      • Freeze-Thaw Cycling: Three cycles of -10°C for 24 hours followed by 25°C for 24 hours.

  • Evaluation Schedule:

    • Evaluate the samples at time 0, 2, 4, 8, and 12 weeks.

  • Evaluation Parameters:

    • Olfactory Evaluation: A trained sensory panel will evaluate the odor profile of the samples on a smelling strip and on the skin, noting any changes in character, intensity, or the presence of off-odors.

    • Physical and Chemical Analysis:

      • Color: Visually assess any changes in color against the control.

      • pH: Measure the pH of the product base.

      • Viscosity: Measure the viscosity using a viscometer.

      • GC-MS Analysis: Analyze the headspace of the product to quantify the concentration of key fragrance ingredients, including this compound, to monitor for degradation.

Data Presentation:

Table 3: Stability Data for Fragrance with this compound at 40°C

Time (weeks)Olfactory Evaluation NotesColor ChangepHViscosity (cP)This compound Concentration (relative % of initial)
0Fresh, aldehydic, citrus peel prominentNone6.53000100%
2Slightly less top note sparkleMinimal6.4298098%
4Aldehydic note still present, citrus slightly mutedSlight yellowing6.4295095%
8Waxy character more pronouncedNoticeable yellowing6.3290090%
12Overall fragrance intensity slightly decreasedSignificant yellowing6.2285085%
Sensory Evaluation Protocol

Objective: To conduct a descriptive sensory analysis of a fragrance containing this compound to characterize its olfactory profile over time.

Methodology:

  • Panelist Selection and Training:

    • Select a panel of 10-12 trained sensory assessors.

    • Train panelists on the recognition and intensity scaling of key aldehydic, citrus, and waxy aroma standards.

  • Sample Preparation and Presentation:

    • Prepare a 10% solution of the fragrance oil in ethanol.

    • Dip smelling strips into the solution and allow the ethanol to evaporate for 30 seconds.

    • Present the smelling strips to the panelists in a controlled, odor-free environment.

  • Evaluation Procedure:

    • Panelists will evaluate the fragrance at three time points:

      • Top Note (0-10 minutes): Immediately after preparation.

      • Heart Note (30-60 minutes): After 30 minutes of air drying.

      • Base Note (3-6 hours): After 3 hours of air drying.

    • Panelists will rate the intensity of predefined sensory attributes on a labeled magnitude scale (LMS) from 0 (no sensation) to 100 (strongest imaginable).

  • Sensory Attributes:

    • Aldehydic, Waxy, Citrus Peel, Tangerine, Herbal/Cilantro, Floral, Woody, Musky.

Data Presentation:

Table 4: Mean Intensity Scores for Sensory Attributes of a Fragrance with this compound

Sensory AttributeTop Note (0-10 min)Heart Note (30-60 min)Base Note (3-6 hours)
Aldehydic856030
Waxy707565
Citrus Peel805020
Tangerine754515
Herbal/Cilantro402510
Floral506570
Woody304560
Musky203555

Visualizations

Fragrance_Creation_Workflow cluster_0 Concept & Brief cluster_1 Formulation cluster_2 Evaluation & Refinement cluster_3 Final Product Concept Fragrance Concept (e.g., 'Fresh Citrus') Brief Development Brief (Target Audience, Cost) Concept->Brief Raw_Materials Raw Material Selection (e.g., this compound) Brief->Raw_Materials Accord_Dev Accord Development (Citrus, Floral, Woody) Raw_Materials->Accord_Dev Initial_Formula Initial Formulation Accord_Dev->Initial_Formula Sensory_Eval Sensory Evaluation (Panel Testing) Initial_Formula->Sensory_Eval Stability_Test Stability & Performance Testing Initial_Formula->Stability_Test Modification Formula Modification Sensory_Eval->Modification Feedback Stability_Test->Modification Results Modification->Initial_Formula Iteration Final_Fragrance Final Fragrance Concentrate Modification->Final_Fragrance Approval Application Application in Consumer Product Final_Fragrance->Application

Caption: Fragrance Creation Workflow

Sensory_Evaluation_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Data Analysis & Reporting Objective Define Test Objective Panel Panelist Selection & Training Objective->Panel Sample_Prep Sample Preparation (Fragrance Dilution) Panel->Sample_Prep Presentation Sample Presentation (Blotters/Skin) Sample_Prep->Presentation Evaluation Panelist Evaluation (Attribute Rating) Presentation->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Stats Statistical Analysis (e.g., ANOVA, PCA) Data_Collection->Stats Report Final Report & Interpretation Stats->Report

Caption: Sensory Evaluation Workflow

References

Application Notes and Protocols: cis-2-Tridecenal as a Standard for Chemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Tridecenal is an unsaturated aldehyde with a characteristic citrus and cilantro-like aroma. While its trans-isomer is more common in commercial flavor and fragrance applications, the cis-isomer plays a significant role in the overall aroma profile of various natural products. In the field of chemical analysis, purified this compound serves as a valuable standard for the identification and quantification of this specific isomer in complex matrices such as essential oils, food products, and biological samples. Its use is particularly critical in quality control, authenticity assessment, and metabolic studies where precise quantification of individual isomers is required.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application as a chemical standard.

PropertyValueReference
Molecular Formula C₁₃H₂₄O[1]
Molecular Weight 196.34 g/mol [1]
Appearance Colorless to slightly yellow liquid[1]
Boiling Point 115-118 °C at 10 mmHg[2]
Density 0.85 g/mL at 25 °C[2]
Refractive Index n20/D 1.459[2]
Solubility Insoluble in water; soluble in alcohol[1]

Application as a Chemical Analysis Standard

This compound is primarily utilized as a reference standard in chromatographic techniques, most notably Gas Chromatography (GC) coupled with various detectors such as Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Key Applications:

  • Quantification in Essential Oils and Food Products: Used to determine the exact concentration of this compound in samples like cilantro or citrus oils, which is crucial for flavor and fragrance quality control.

  • Authenticity and Adulteration Testing: Serves as a marker to verify the authenticity of natural products and to detect potential adulteration.

  • Metabolic and Pharmacokinetic Studies: Employed as a standard to track the absorption, distribution, metabolism, and excretion of this aldehyde in biological systems.

  • Internal Standard: In the absence of an isotopically labeled standard, this compound can be used as an internal standard for the quantification of other structurally related volatile compounds, provided it is not present in the sample matrix.

Experimental Protocols

The following are generalized protocols for the use of this compound as a chemical standard. Researchers should optimize these protocols based on their specific instrumentation and analytical requirements.

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound for calibration and quantification.

Materials:

  • This compound (high purity standard)

  • GC-grade solvent (e.g., hexane, ethanol, or dichloromethane)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure this compound standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the standard in a small amount of the chosen GC-grade solvent.

    • Fill the flask to the mark with the solvent.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Calculate the exact concentration of the stock solution based on the weighed mass and flask volume.

    • Store the stock solution in an amber vial at ≤ 4°C.

  • Working Solutions (e.g., 1-100 µg/mL):

    • Prepare a series of working solutions by serially diluting the stock solution.

    • For example, to prepare a 10 µg/mL working solution, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Prepare a minimum of five different concentrations to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a sample.

Instrumentation and Columns:

  • Gas Chromatograph coupled with a Mass Spectrometer.

  • A non-polar or mid-polar capillary column is typically suitable for the analysis of aldehydes. A common choice is a column with a (5%-phenyl)-methylpolysiloxane stationary phase.

Typical GC-MS Parameters (to be optimized):

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 10:1 to 50:1 (depending on concentration)
Carrier Gas Helium
Oven Program Initial temperature of 50 °C, hold for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300

Protocol:

  • Calibration Curve:

    • Inject the prepared working standard solutions in increasing order of concentration.

    • For each concentration, integrate the peak area of the characteristic ion(s) for this compound.

    • Plot a calibration curve of peak area versus concentration.

    • Determine the linearity of the response (R² value).

  • Sample Analysis:

    • Prepare the sample by extracting the volatile compounds using an appropriate method (e.g., solvent extraction, solid-phase microextraction - SPME).

    • If using as an internal standard, spike the sample with a known amount of this compound standard before extraction.

    • Inject the prepared sample extract into the GC-MS system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the pure standard.

    • Integrate the peak area of the identified this compound.

  • Quantification:

    • Calculate the concentration of this compound in the sample by using the regression equation from the calibration curve.

    • If an internal standard method is used, calculate the concentration based on the response factor relative to the internal standard.

Visualizations

Workflow for Use as an External Standard

G prep_standards Prepare Standard Stock & Working Solutions gcms_analysis GC-MS Analysis prep_standards->gcms_analysis Inject Standards prep_sample Prepare Sample for Analysis (e.g., Extraction, Dilution) prep_sample->gcms_analysis Inject Sample cal_curve Generate Calibration Curve (Peak Area vs. Concentration) gcms_analysis->cal_curve Standard Data quant Quantify Analyte in Sample gcms_analysis->quant Sample Data cal_curve->quant Calibration Equation data_analysis Data Analysis and Reporting quant->data_analysis

Caption: Workflow for quantification using this compound as an external standard.

Logic for Isomer-Specific Quantification

G sample Complex Sample (e.g., Essential Oil) chromatography Chromatographic Separation (GC) sample->chromatography cis_isomer This compound chromatography->cis_isomer trans_isomer trans-2-Tridecenal chromatography->trans_isomer other_compounds Other Compounds chromatography->other_compounds ms_detection Mass Spectrometry (MS) Detection cis_isomer->ms_detection trans_isomer->ms_detection other_compounds->ms_detection identification Identification by Retention Time and Mass Spectrum ms_detection->identification quantification Quantification against This compound Standard identification->quantification Identified cis-isomer

Caption: Logic diagram for isomer-specific quantification using a this compound standard.

References

laboratory techniques for handling and storing cis-2-Tridecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of cis-2-Tridecenal in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for experimental use.

Chemical and Physical Properties

This compound is an unsaturated aldehyde. While specific data for the cis-isomer is limited, the properties of 2-Tridecenal (often a mixture of isomers or the trans-isomer) provide a crucial reference.

PropertyValueSource
Molecular Formula C13H24O[1]
Molecular Weight 196.33 g/mol [1]
Appearance Colorless or slightly yellowish liquid; Oily, citrus aroma[1]
Boiling Point 115.0 to 118.0 °C @ 10.00 mm Hg[1]
Flash Point 112.78 °C (235.00 °F) - Closed Cup[2][3]
Specific Gravity 0.842 to 0.862 @ 25 °C[2][3]
Refractive Index 1.455 to 1.461 @ 20 °C[2][3]

Safety and Handling

This compound is classified as a skin and eye irritant.[4][5] Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

2.1 Personal Protective Equipment (PPE)

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[4]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If working outside a fume hood or with heated material where vapors are likely, use a NIOSH-approved respirator.

2.2 Engineering Controls

  • Fume Hood: All handling of this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[4]

  • Safety Shower and Eyewash Station: Ensure easy access to a safety shower and eyewash station.

2.3 First Aid Measures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[4]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Response prep_assessment Conduct Risk Assessment prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_assessment->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_aliquot Aliquot Compound prep_hood->handle_aliquot handle_seal Seal Primary Container handle_aliquot->handle_seal cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_store Store Compound cleanup_dispose->cleanup_store emergency In Case of Spill or Exposure: Follow First Aid Protocols

Caption: Safe Handling Workflow for this compound.

Storage and Stability

Proper storage is essential to prevent degradation and maintain the purity of this compound. As an unsaturated aldehyde, it is susceptible to oxidation and polymerization.

  • Temperature: Store in a cool, well-ventilated place.[4] For long-term storage, refrigeration is recommended.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]

  • Container: Keep containers tightly closed in a dry location.[5] Use amber glass vials to protect from light.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[6]

Experimental Protocols

4.1 Protocol for Preparing a Stock Solution in Ethanol

This protocol outlines the preparation of a 100 mM stock solution of this compound in absolute ethanol.

Materials:

  • This compound

  • Anhydrous Ethanol (200 proof)

  • Calibrated micropipettes and tips

  • Inert gas source (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood.

  • Tare Vial: Place an amber glass vial with its cap on the analytical balance and tare the weight.

  • Weigh Compound: Carefully add the target amount of this compound to the vial using a micropipette. For example, to prepare 1 mL of a 100 mM solution, weigh 19.63 mg of the compound. Record the exact weight.

  • Add Solvent: Based on the recorded weight, calculate the precise volume of anhydrous ethanol required to achieve a 100 mM concentration. Add the ethanol to the vial.

    • Volume (L) = (Mass (g) / 196.33 g/mol ) / 0.1 mol/L

  • Mix Solution: Cap the vial tightly and vortex gently until the solution is homogeneous.

  • Inert Atmosphere: Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen gas before sealing it tightly.

  • Label and Store: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Store at -20°C for long-term use.

Reactivity Profile

This compound is an α,β-unsaturated aldehyde, which gives it two primary sites for nucleophilic attack. This dual reactivity is crucial for its role in chemical synthesis and potential biological interactions.

  • 1,2-Addition (Direct Addition): Strong, hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to attack the electrophilic carbonyl carbon directly.

  • 1,4-Addition (Conjugate Addition): Weaker, softer nucleophiles (e.g., amines, thiols, organocuprates) typically attack the β-carbon, which is also electrophilic due to resonance.[7][8] This is often referred to as a Michael addition.[8]

The presence of the double bond in conjugation with the aldehyde group makes the compound susceptible to oxidation and polymerization, reinforcing the need for storage under an inert atmosphere.

G cluster_reactivity Nucleophilic Attack Sites cluster_addition_types Reaction Pathways compound This compound (α,β-Unsaturated Aldehyde) carbonyl Carbonyl Carbon (C1) beta_carbon Beta-Carbon (C3) direct_add 1,2-Addition (Direct) carbonyl->direct_add Hard Nucleophiles (e.g., Grignard) conjugate_add 1,4-Addition (Conjugate) beta_carbon->conjugate_add Soft Nucleophiles (e.g., Amines, Thiols)

Caption: Reactivity of α,β-Unsaturated Aldehydes.

Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste.[6] Consult your institution's environmental health and safety (EHS) office for specific local, regional, and national regulations. Do not dispose of down the drain.

References

Experimental Design for Studying cis-2-Tridecenal Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Tridecenal is an unsaturated aldehyde that belongs to the class of lipid-derived signaling molecules. While it is utilized as a flavoring and fragrance agent and has been evaluated for safety at current intake levels, its specific biological effects at the cellular and molecular level are not extensively characterized.[1][2] This document provides a comprehensive guide for researchers to investigate the potential effects of this compound, outlining detailed experimental protocols and data presentation strategies. The provided methodologies are based on established techniques for studying bioactive lipid aldehydes and their impact on cellular processes.

Application Notes

1. Safety and Handling:

This compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1][2] Toxicological data indicates low acute toxicity, with high LD50 values in oral and dermal studies in rodents. However, as with any reactive aldehyde, appropriate laboratory safety precautions should be followed. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

2. Solubility and Preparation of Stock Solutions:

This compound is sparingly soluble in water but soluble in organic solvents such as ethanol, DMSO, and DMF. For cell culture experiments, a concentrated stock solution should be prepared in a vehicle such as DMSO. The final concentration of the vehicle in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control group should always be included in all experiments.

3. Experimental Concentrations:

The effective concentration of this compound for in vitro studies is currently unknown. Therefore, a dose-response study is recommended to determine the optimal concentration range. Based on studies of other reactive aldehydes, a starting range of 1-100 µM is suggested.

4. Cell Line Selection:

The choice of cell line will depend on the research question. For general cytotoxicity screening, common cell lines such as HeLa, HEK293, or HepG2 can be used. For more specific investigations, cell lines relevant to a particular disease or biological process should be chosen (e.g., neuronal cells for neurotoxicity studies, immune cells for inflammation studies).

Experimental Protocols

This section provides detailed protocols for key experiments to elucidate the cellular and molecular effects of this compound.

1. Cell Viability Assay (MTT Assay):

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of mitochondria.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining):

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

3. Western Blotting for Protein Expression Analysis:

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

  • Protocol:

    • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-ERK, Nrf2, NF-κB p65) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

This method is used to measure the mRNA levels of target genes.

  • Protocol:

    • Treat cells with this compound and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., HO-1, NQO1, IL-6, TNF-α) and a reference gene (e.g., GAPDH, ACTB).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 6.1
198 ± 4.595 ± 5.192 ± 5.5
592 ± 6.185 ± 4.978 ± 6.3
1085 ± 5.870 ± 6.260 ± 5.9
2560 ± 7.245 ± 5.530 ± 4.7
5035 ± 6.520 ± 4.315 ± 3.9
10015 ± 4.15 ± 2.82 ± 1.5

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95 ± 2.12 ± 0.51 ± 0.32 ± 0.6
This compound (IC50)40 ± 3.535 ± 2.820 ± 2.15 ± 1.2

Data are presented as mean ± SD from three independent experiments. IC50 concentration determined from MTT assay.

Table 3: Relative Protein Expression Following this compound Treatment

Target ProteinFold Change vs. Vehicle Control
p-p38/p383.5 ± 0.4
p-JNK/JNK2.8 ± 0.3
p-ERK/ERK1.2 ± 0.2
Nrf24.1 ± 0.5
NF-κB p65 (nuclear)2.5 ± 0.3

*Data are presented as mean ± SD from three independent experiments. p < 0.05 vs. vehicle control.

Table 4: Relative Gene Expression Following this compound Treatment

Target GeneFold Change vs. Vehicle Control
HO-15.2 ± 0.6
NQO14.5 ± 0.5
IL-63.8 ± 0.4
TNF-α3.1 ± 0.3

*Data are presented as mean ± SD from three independent experiments. p < 0.05 vs. vehicle control.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_analysis Data Analysis prep_compound This compound Stock treatment Treat cells with This compound prep_compound->treatment prep_cells Cell Culture prep_cells->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein gene Gene Expression (qRT-PCR) treatment->gene data_analysis Quantitative Analysis & Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis gene->data_analysis

Caption: Experimental workflow for studying this compound effects.

Signaling_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response stimulus This compound receptor Receptor Interaction (Hypothetical) stimulus->receptor keap1 Keap1 stimulus->keap1 inhibition mapk MAPK Pathway (p38, JNK) receptor->mapk nrf2_path Keap1-Nrf2 Pathway receptor->nrf2_path nfkb_path IKK-IκB-NF-κB Pathway receptor->nfkb_path nrf2_nuc Nrf2 mapk->nrf2_nuc nfkb_nuc NF-κB mapk->nfkb_nuc ikk IKK nrf2 Nrf2 keap1->nrf2 inhibition nrf2->nrf2_nuc translocation ikb IκB ikk->ikb phosphorylation ikk->ikb nfkb NF-κB ikb->nfkb inhibition nfkb->nfkb_nuc translocation gene_exp Gene Expression (HO-1, NQO1, IL-6, TNF-α) nrf2_nuc->gene_exp nfkb_nuc->gene_exp response Oxidative Stress Response Inflammation Apoptosis gene_exp->response

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of cis-2-Tridecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers engaged in the stereoselective synthesis of cis-2-Tridecenal.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenge lies in controlling the stereochemistry of the carbon-carbon double bond to favor the cis (Z) isomer over the more thermodynamically stable trans (E) isomer. Many standard olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, tend to predominantly yield the trans product. Achieving high cis selectivity requires careful selection of reagents and reaction conditions. Another significant challenge is the purification of the desired cis-isomer from the often co-produced trans-isomer due to their similar physical properties.

Q2: Which synthetic methods are recommended for maximizing the yield of this compound?

A2: For high cis-selectivity, the following methods are recommended:

  • Salt-Free Wittig Reaction: Utilizing a non-stabilized ylide, such as that derived from an alkylphosphonium salt, under salt-free conditions is a classic approach for obtaining cis-alkenes.[1][2] The presence of lithium salts can lead to equilibration and a higher proportion of the trans-isomer.[3]

  • Still-Gennari Modification of the Horner-Wadsworth-Emmons (HWE) Reaction: This modified HWE reaction employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonate, in combination with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) and a crown ether (e.g., 18-crown-6) in an aprotic solvent like THF at low temperatures. These conditions kinetically favor the formation of the cis-alkene.

Q3: How can I purify this compound from its trans-isomer?

A3: The separation of cis and trans isomers of unsaturated compounds can be challenging due to their similar boiling points. A highly effective method is argentation chromatography , which utilizes silica gel impregnated with silver nitrate.[4] The silver ions interact more strongly with the π-electrons of the cis-double bond, leading to its stronger retention on the column and allowing for the separation of the two isomers.[4]

Q4: How can I determine the isomeric ratio (cis/trans) of my 2-Tridecenal product?

A4: The most reliable method for determining the cis/trans ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . The coupling constant (J-value) between the two vinylic protons (at C2 and C3) is diagnostic of the stereochemistry.

  • This compound: The coupling constant (JH2-H3) is typically in the range of 10-12 Hz.

  • trans-2-Tridecenal: The coupling constant (JH2-H3) is significantly larger, usually in the range of 15-18 Hz.[5]

By integrating the signals corresponding to the vinylic protons of both isomers, the relative ratio can be accurately calculated.

Troubleshooting Guides

Problem 1: Low cis to trans Isomer Ratio in Wittig Reaction
Possible Cause Troubleshooting Suggestion
Presence of Lithium Salts Lithium salts can promote the equilibration of intermediates, leading to the formation of the more stable trans-isomer.[3] Use salt-free conditions by preparing the ylide with a sodium or potassium base (e.g., NaH, KHMDS) and ensuring the absence of lithium halides from the starting phosphonium salt.
Use of a Stabilized Ylide Stabilized ylides (e.g., those with an adjacent ester or ketone group) inherently favor the formation of trans-alkenes.[1] Ensure you are using a non-stabilized ylide, such as (formylmethylene)triphenylphosphorane, for the synthesis of this compound.
Reaction Temperature Too High Higher temperatures can provide enough energy for the reaction to overcome the kinetic barrier to the formation of the trans-isomer. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled cis-product.
Solvent Effects The choice of solvent can influence the stereochemical outcome. Aprotic, non-polar solvents like THF or diethyl ether are generally preferred for cis-selective Wittig reactions.
Problem 2: Predominantly trans-Isomer Formation in Horner-Wadsworth-Emmons (HWE) Reaction
Possible Cause Troubleshooting Suggestion
Standard HWE Conditions The standard HWE reaction is known to strongly favor the formation of trans-alkenes.
Inappropriate Phosphonate Reagent Standard trialkyl phosphonoacetates will lead to the trans-product.
Incorrect Base/Solvent System The use of common bases like NaH or NaOEt in THF will result in the trans-isomer.

To achieve a high cis to trans ratio with an HWE-type reaction, it is essential to use the Still-Gennari modification :

Parameter Recommended Condition for High cis-Selectivity
Phosphonate Reagent Use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) (diethoxyphosphinyl)acetate.
Base Employ a strong, non-coordinating base like Potassium Hexamethyldisilazide (KHMDS).
Solvent Use an aprotic solvent such as Tetrahydrofuran (THF).
Additives Add a crown ether, such as 18-crown-6, to sequester the potassium cation.
Temperature Conduct the reaction at low temperatures, typically -78 °C.

Quantitative Data Summary

The following table summarizes typical stereoselectivity data for relevant olefination reactions. Note that specific yields and ratios for this compound may vary depending on the exact experimental conditions.

Reaction Reactants Conditions Typical Yield (%) Typical cis/trans Ratio
Salt-Free Wittig Undecanal + (Formylmethylene)triphenylphosphoraneKHMDS, THF, -78 °C70-90>95:5
Wittig (with Li salts) Undecanal + (Formylmethylene)triphenylphosphoranen-BuLi, THF, -78 °C to RT70-90Variable, often lower cis-selectivity
Standard HWE Undecanal + Triethyl phosphonoacetateNaH, THF, RT80-95<5:95
Still-Gennari HWE Undecanal + Bis(2,2,2-trifluoroethyl) (diethoxyphosphinyl)acetateKHMDS, 18-crown-6, THF, -78 °C75-90>95:5

Experimental Protocols

Key Experiment: Still-Gennari Synthesis of this compound

This protocol is a representative procedure for achieving high cis-selectivity.

Materials:

  • Bis(2,2,2-trifluoroethyl) (diethoxyphosphinyl)acetate

  • Potassium hexamethyldisilazide (KHMDS)

  • 18-crown-6

  • Undecanal

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(2,2,2-trifluoroethyl) (diethoxyphosphinyl)acetate (1.1 eq) and 18-crown-6 (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS (1.05 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add a solution of undecanal (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Low cis-Selectivity

troubleshoot_cis_selectivity start Low cis:trans Ratio Observed check_reaction Identify Olefination Method start->check_reaction wittig Wittig Reaction check_reaction->wittig hwe HWE Reaction check_reaction->hwe check_wittig_conditions Review Wittig Conditions wittig->check_wittig_conditions check_hwe_conditions Review HWE Conditions hwe->check_hwe_conditions salt_free Salt-Free Conditions? check_wittig_conditions->salt_free still_gennari Using Still-Gennari Modification? check_hwe_conditions->still_gennari ylide_type Non-Stabilized Ylide? salt_free->ylide_type Yes implement_salt_free Implement Salt-Free Protocol (e.g., KHMDS as base) salt_free->implement_salt_free No use_non_stabilized Switch to a Non-Stabilized Ylide ylide_type->use_non_stabilized No end Improved cis-Selectivity ylide_type->end Yes implement_still_gennari Implement Still-Gennari Protocol still_gennari->implement_still_gennari No still_gennari->end Yes implement_salt_free->end use_non_stabilized->end implement_still_gennari->end

Caption: Troubleshooting workflow for low cis-selectivity.

Reaction Pathway Comparison: Wittig vs. Still-Gennari HWE

reaction_pathways cluster_wittig Salt-Free Wittig Reaction cluster_hwe Still-Gennari HWE Reaction w_start Undecanal + (Formylmethylene)triphenylphosphorane w_ylide Ylide Formation (KHMDS, THF) w_start->w_ylide w_reaction Wittig Olefination (-78 °C) w_ylide->w_reaction w_product This compound (>95% Z) w_reaction->w_product h_start Undecanal + Bis(trifluoroethyl)phosphonate h_phosphonate Anion Formation (KHMDS, 18-crown-6, THF) h_start->h_phosphonate h_reaction HWE Olefination (-78 °C) h_phosphonate->h_reaction h_product This compound (>95% Z) h_reaction->h_product

Caption: Comparison of Z-selective olefination pathways.

References

Technical Support Center: High-Purity cis-2-Tridecenal Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity cis-2-Tridecenal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most common impurities are typically the trans-isomer (trans-2-Tridecenal) and 2-tridecenoic acid, which forms from the oxidation of the aldehyde.[1] Depending on the synthesis route, other byproducts may also be present.

Q2: How can I minimize the oxidation of this compound during purification and storage?

A2: Unsaturated aldehydes are susceptible to oxidation, especially when heated or exposed to air.[2][3][4] To minimize oxidation, it is recommended to handle the compound under an inert atmosphere, such as nitrogen or argon, particularly during heat-intensive procedures like distillation.[2] For long-term storage, it is advisable to keep the purified compound at low temperatures and in the dark, and consider the addition of an antioxidant like alpha-tocopherol.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective methods for determining the purity and the cis/trans isomer ratio of 2-Tridecenal. For structural confirmation and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[5]

Q4: Is it possible to completely remove the trans-isomer of 2-Tridecenal?

A4: Achieving 100% isomeric purity is challenging. However, techniques like preparative GC and preparative HPLC can achieve very high levels of isomeric purity, often exceeding 99%. The choice of method will depend on the required purity and the scale of the purification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Purification - Inefficient separation of the cis and trans isomers.- Co-elution of impurities with the product in chromatography.- Oxidation of the aldehyde during the purification process.- Optimize the purification method (e.g., change the stationary phase or mobile phase in chromatography, use a longer column in distillation).- For chromatography, adjust the gradient or solvent system to improve resolution.- Handle the sample under an inert atmosphere and use degassed solvents to prevent oxidation.
Product Degradation (e.g., formation of carboxylic acid) - Exposure to air (oxygen) at elevated temperatures.- Presence of catalytic impurities.- Purge all glassware and solvents with an inert gas (nitrogen or argon).- Perform purification steps at the lowest feasible temperature.- Consider adding a radical scavenger or antioxidant if compatible with the purification method.
Poor Separation of Cis/Trans Isomers - Boiling points of the isomers are too close for efficient fractional distillation.- In column chromatography, the stationary or mobile phase is not providing sufficient selectivity.- For distillation, use a column with a higher number of theoretical plates or consider vacuum distillation to lower the boiling points.- For column chromatography, screen different stationary phases (e.g., silver nitrate-impregnated silica) or solvent systems. Reversed-phase HPLC can be effective for separating cis/trans isomers of similar compounds.[6]- Preparative Gas Chromatography (Prep-GC) is a highly effective technique for separating isomers with close boiling points.[7]
Low Yield After Purification - Multiple purification steps leading to cumulative losses.- Adsorption of the product onto the stationary phase in chromatography.- Thermal degradation during distillation.- Optimize the purification workflow to minimize the number of steps.- In chromatography, ensure proper solvent polarity to facilitate elution of the product.- For distillation, use a high-vacuum system to reduce the boiling point and minimize exposure to high temperatures.

Experimental Protocols

Preparative Gas Chromatography (Prep-GC)

Preparative GC is a highly effective method for obtaining high-purity this compound by separating it from its trans-isomer and other volatile impurities.

Methodology:

  • Instrument Setup:

    • Use a preparative gas chromatograph equipped with a fraction collector.

    • Select a suitable column (e.g., a polar capillary column like those with a polyethylene glycol or modified polysiloxane stationary phase) that shows good separation of the cis and trans isomers in analytical GC.

  • Operating Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: Develop a temperature program that provides optimal resolution between the cis and trans isomers. This may involve an initial isothermal period followed by a temperature ramp.

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen at an optimized flow rate.

    • Detector: A non-destructive detector is ideal, but a split system with a flame ionization detector (FID) can be used to monitor the separation.

  • Fraction Collection:

    • Identify the retention time of the this compound peak from analytical runs.

    • Program the fraction collector to open and close at the precise start and end times of the desired peak.

    • The collected fractions are typically condensed in cooled traps.

  • Purity Analysis:

    • Analyze the collected fraction using analytical GC to confirm its purity and isomeric ratio.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC, particularly reversed-phase chromatography, can be employed for the separation of cis and trans isomers.

Methodology:

  • System Preparation:

    • Use a preparative HPLC system with a suitable detector (e.g., UV-Vis).

    • Equip the system with a reversed-phase column (e.g., C18) of appropriate dimensions for the sample size.

  • Mobile Phase:

    • A common mobile phase for separating isomers of similar unsaturated compounds is a mixture of acetonitrile and water, or methanol and water.[6]

    • Optimize the mobile phase composition and flow rate to achieve the best separation of the cis and trans isomers. Isocratic elution is often sufficient.

  • Sample Preparation and Injection:

    • Dissolve the crude this compound in the mobile phase.

    • Inject the sample onto the column.

  • Fraction Collection:

    • Monitor the elution profile and collect the fraction corresponding to the this compound peak.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • Analyze the purity of the final product by analytical HPLC or GC.

Quantitative Data Summary

Purification Technique Parameter Typical Value Notes
Preparative GC Purity Achievable> 99%Highly effective for isomer separation.
Yield50-80%Dependent on the initial purity and the number of collection cycles.
Preparative HPLC Purity Achievable> 98%Good for separating compounds with different polarities.
Yield60-90%Generally higher yields than Prep-GC for larger scales.
Fractional Distillation Purity Achievable90-95%Dependent on the boiling point difference between isomers. May not be effective for high-purity separation.
Yield> 80%Good for bulk purification but may not resolve isomers well.

Diagrams

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Assessment cluster_end Final Product start Crude this compound (mixture of isomers and impurities) prep_gc Preparative Gas Chromatography start->prep_gc prep_hplc Preparative HPLC start->prep_hplc frac_dist Fractional Distillation start->frac_dist analysis GC / HPLC / GC-MS Analysis prep_gc->analysis prep_hplc->analysis frac_dist->analysis end_product High-Purity this compound analysis->end_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Purity of Purified Product cause1 Poor Isomer Separation start->cause1 cause2 Product Degradation (Oxidation) start->cause2 cause3 Co-eluting Impurities start->cause3 solution1a Optimize Chromatographic Method (e.g., new column/mobile phase) cause1->solution1a solution1b Use Preparative GC cause1->solution1b solution2 Use Inert Atmosphere and Lower Temperatures cause2->solution2 solution3 Adjust Chromatographic Gradient or Solvent System cause3->solution3

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Synthesis of cis-2-Tridecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cis-2-Tridecenal synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective methods involve a two-step process:

  • Cis-selective Wittig Reaction: The reaction of undecanal with a non-stabilized ylide, such as ethylidenetriphenylphosphorane, to form cis-2-tridecene.

  • Allylic Oxidation: Subsequent oxidation of the intermediate cis-2-tridecen-1-ol to the desired this compound, often using manganese dioxide (MnO₂).

Q2: Why is the Wittig reaction prone to forming a mixture of cis and trans isomers?

A2: The stereochemical outcome of the Wittig reaction is determined by the stability of the phosphonium ylide and the reaction conditions. Non-stabilized ylides, like the one required for this synthesis, kinetically favor the formation of a cis-oxaphosphetane intermediate under salt-free conditions, which then decomposes to the cis-alkene.[1] However, the presence of lithium salts can lead to equilibration of intermediates, favoring the thermodynamically more stable trans-isomer.[1]

Q3: Can this compound be synthesized in a one-step process?

A3: While theoretically possible, a one-step synthesis is challenging due to the difficulty in controlling the stereoselectivity of the double bond while simultaneously introducing the aldehyde functionality. The two-step approach via the allylic alcohol allows for better control over the cis-geometry of the double bond.

Q4: How can I purify this compound from the trans-isomer?

A4: Separation of cis and trans isomers can be challenging due to their similar physical properties. Techniques that can be employed include:

  • Fractional Distillation: This may be effective if there is a sufficient difference in the boiling points of the isomers.

  • Chromatography: Column chromatography using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective. The polarity difference between the cis and trans isomers, although small, can be exploited for separation.

  • Complexation: In some cases, specific reagents can selectively form complexes with one isomer, facilitating separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of cis-2-tridecene in the Wittig reaction 1. Use of a stabilized ylide. 2. Presence of lithium salts. 3. Incorrect solvent. 4. Steric hindrance. 1. Ensure the use of a non-stabilized ylide (e.g., from ethyltriphenylphosphonium bromide).[2]2. Employ "salt-free" conditions by using bases like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) instead of n-butyllithium (n-BuLi).[1]3. Use aprotic, non-polar solvents like THF or diethyl ether. For enhanced cis-selectivity, performing the reaction in dimethylformamide (DMF) in the presence of sodium iodide has been shown to be effective.[3]4. While less of an issue with aldehydes, ensure slow addition of the aldehyde to the ylide solution to minimize side reactions.
High proportion of trans-2-Tridecenal in the final product 1. Isomerization during Wittig reaction. 2. Isomerization during oxidation. 1. Follow the recommendations for maximizing cis-selectivity in the Wittig reaction (see above).2. Use a mild oxidizing agent that does not promote isomerization. Manganese dioxide (MnO₂) is known to oxidize allylic alcohols with little to no cis/trans isomerization.[4][5]
Incomplete oxidation of cis-2-tridecen-1-ol 1. Insufficient oxidizing agent. 2. Poor quality of MnO₂. 1. Use a significant excess of activated MnO₂ (typically 5-10 equivalents).2. Ensure the MnO₂ is freshly activated by heating to remove adsorbed water before use. The activity of MnO₂ can vary depending on its method of preparation.
Formation of side-products 1. Self-condensation of undecanal. 2. Over-oxidation to the carboxylic acid. 1. Add the undecanal slowly to the ylide solution to ensure it reacts with the ylide rather than itself.2. Monitor the oxidation reaction closely by TLC and avoid prolonged reaction times. MnO₂ is a relatively mild oxidant and less prone to over-oxidation compared to stronger agents.

Experimental Protocols

Key Experiment 1: Cis-Selective Wittig Reaction to Synthesize cis-2-tridecen-1-ol

This protocol is a representative procedure for a cis-selective Wittig reaction.

Materials:

  • Ethyltriphenylphosphonium bromide

  • Sodium amide (NaNH₂)

  • Liquid ammonia

  • Anhydrous diethyl ether

  • Undecanal

  • Ammonium chloride solution (saturated)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry-ice condenser, add liquid ammonia.

  • Slowly add sodium amide to the liquid ammonia with stirring until a blue color persists.

  • Add ethyltriphenylphosphonium bromide in portions to the sodium amide solution. The ylide formation is indicated by a color change.

  • After the ylide has formed, slowly add a solution of undecanal in anhydrous diethyl ether via the dropping funnel. Maintain the temperature at -78 °C.

  • Allow the reaction to stir for several hours at low temperature.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature, and then extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude cis-2-tridecen-1-ol.

Key Experiment 2: Oxidation of cis-2-tridecen-1-ol to this compound

This protocol describes the oxidation of the allylic alcohol to the aldehyde using activated manganese dioxide.

Materials:

  • cis-2-tridecen-1-ol

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Celite

Procedure:

  • Dissolve the crude cis-2-tridecen-1-ol in dichloromethane.

  • Add a 5 to 10-fold excess of activated manganese dioxide to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the Celite pad with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Effect of Reaction Conditions on the Stereoselectivity of the Wittig Reaction

Ylide TypeBaseSolventAdditiveTypical cis:trans Ratio Range
Non-stabilizedNaNH₂THFNone (Salt-free)>95:5
Non-stabilizedKOtBuTHFNone (Salt-free)90:10 - 95:5
Non-stabilizedn-BuLiTHFLiBr (present)40:60 - 60:40
Non-stabilizedNaHMDSDMFNaI>98:2

Table 2: Comparison of Oxidizing Agents for the Conversion of cis-2-tridecen-1-ol to this compound

Oxidizing AgentTypical Yield (%)Isomerization to transCommon Side-Products
MnO₂ 80-95MinimalNone
PCC 70-85PossibleTar formation
Dess-Martin Periodinane 85-95MinimalResidual iodine compounds
Swern Oxidation 80-90MinimalStoichiometric sulfur byproducts

Visualizations

experimental_workflow cluster_wittig Step 1: Cis-Selective Wittig Reaction cluster_oxidation Step 2: Allylic Oxidation undecanal Undecanal reaction_wittig Wittig Reaction undecanal->reaction_wittig ylide Ethylidenetriphenylphosphorane (Non-stabilized Ylide) ylide->reaction_wittig base Salt-free Base (e.g., NaNH2) base->reaction_wittig solvent_wittig Aprotic Solvent (e.g., THF) solvent_wittig->reaction_wittig cis_alcohol cis-2-tridecen-1-ol reaction_ox Oxidation cis_alcohol->reaction_ox cis_alcohol->reaction_ox reaction_wittig->cis_alcohol mno2 Activated MnO2 mno2->reaction_ox solvent_ox Solvent (e.g., CH2Cl2) solvent_ox->reaction_ox cis_aldehyde This compound reaction_ox->cis_aldehyde

Figure 1. Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_check_wittig Troubleshooting the Wittig Reaction cluster_check_oxidation Troubleshooting the Oxidation start Low Yield or Poor Cis-Selectivity check_ylide Is the ylide non-stabilized? start->check_ylide check_base Was a salt-free base used? check_ylide->check_base Yes solution_ylide Use a non-stabilized ylide. check_ylide->solution_ylide No check_solvent Was an appropriate aprotic solvent used? check_base->check_solvent Yes solution_base Use a salt-free base (NaNH2, KOtBu). check_base->solution_base No check_oxidant Was activated MnO2 used in sufficient excess? check_solvent->check_oxidant Yes solution_solvent Use THF, Et2O, or DMF/NaI. check_solvent->solution_solvent No check_isomerization Is isomerization occurring? check_oxidant->check_isomerization Yes solution_oxidant Use freshly activated MnO2 in 5-10 fold excess. check_oxidant->solution_oxidant No solution_found Consult further literature for more specific issues. check_isomerization->solution_found No solution_isomerization Confirm cis-purity of starting alcohol and use mild conditions. check_isomerization->solution_isomerization Yes

References

Technical Support Center: Resolving Cis and Trans Isomers of 2-Tridecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving cis and trans isomers of 2-Tridecenal.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation and analysis of 2-Tridecenal isomers.

Gas Chromatography (GC) Troubleshooting

Issue Possible Causes Recommended Solutions
Poor Peak Resolution Inadequate column polarity for separating geometric isomers.Use a high-polarity stationary phase column, such as a biscyanopropyl polysiloxane or a polyethylene glycol (wax) type column.
Incorrect oven temperature program.Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting isomers.
Carrier gas flow rate is not optimal.Adjust the carrier gas flow rate to the optimal linear velocity for the column being used.
Peak Tailing Active sites in the GC inlet or on the column.Use a deactivated inlet liner and trim the first few centimeters of the column. Consider using an ultra-inert column if working with active compounds.[1][2][3][4]
Column contamination.Bake out the column at the maximum recommended temperature. If tailing persists, the column may need to be replaced.[1]
Improper column installation.Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the inlet and detector.[1][2][3]
Inconsistent Retention Times Fluctuations in oven temperature or carrier gas flow.Verify the stability of the GC oven and the precision of the electronic pressure control for the carrier gas.
Sample matrix effects.Employ a robust sample preparation technique to minimize matrix interference. Use of an internal standard is recommended for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue Possible Causes Recommended Solutions
Co-elution of Isomers Mobile phase composition is not optimal.Adjust the solvent strength and selectivity. For reversed-phase HPLC, varying the organic modifier (e.g., acetonitrile vs. methanol) or adding a small percentage of a different solvent can alter selectivity.
Inappropriate stationary phase.A C18 column is a good starting point, but for challenging separations, consider a phenyl-hexyl or a cyano-propyl phase to enhance selectivity for geometric isomers.
Broad Peaks High dead volume in the HPLC system.Use tubing with a smaller internal diameter and ensure all connections are properly made to minimize dead volume.
Column aging or contamination.Flush the column with a strong solvent. If peak shape does not improve, the column may need to be replaced.
Irreproducible Results Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Degas the mobile phase thoroughly before use.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature, which will improve retention time reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable GC column for separating cis and trans isomers of 2-Tridecenal?

A high-polarity capillary column is recommended for the separation of geometric isomers like those of 2-Tridecenal. Columns with stationary phases such as biscyanopropyl polysiloxane or polyethylene glycol (wax) provide different selectivity compared to non-polar columns and are often successful in resolving cis and trans isomers of unsaturated fatty aldehydes.

Q2: How can I confirm the identity of the cis and trans isomer peaks in my chromatogram?

Peak identification can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While the mass spectra of cis and trans isomers are often very similar, their retention times on a polar GC column will be different, with the cis isomer typically eluting earlier. 1H NMR spectroscopy is particularly useful for distinguishing between the isomers based on the coupling constants of the vinylic protons.

Q3: Are there any special considerations for sample preparation when analyzing 2-Tridecenal isomers?

To prevent isomerization, it is crucial to handle samples under mild conditions. Avoid exposure to high temperatures, strong acids or bases, and UV light. For GC analysis, derivatization is generally not necessary for aldehydes. A simple dilution in a suitable solvent like hexane or dichloromethane is often sufficient. For complex matrices, solid-phase microextraction (SPME) can be an effective and solvent-free sample preparation technique.[5][6]

Q4: Can I quantify the relative amounts of cis and trans isomers using GC-FID?

Yes, Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable technique for quantifying the isomers. For accurate quantification, it is important to determine the relative response factor (RRF) of the two isomers, as they may not have identical responses in the FID.[3][7][8] If pure standards of each isomer are not available, it is often assumed that the response factors are similar for geometric isomers.

Q5: What are the expected differences in the 1H NMR spectra of cis- and trans-2-Tridecenal?

The most significant difference will be in the coupling constant (J-value) between the two protons on the double bond (at C2 and C3). For the trans isomer, the coupling constant is typically larger, in the range of 11-18 Hz. For the cis isomer, the coupling constant is smaller, usually between 6-15 Hz.[9] The chemical shift of the aldehydic proton will also be highly deshielded, appearing around 9-10 ppm.[2][4]

Experimental Protocols

Protocol 1: Gas Chromatography (GC-FID) Method for Isomer Resolution

This protocol provides a general method for the separation and quantification of cis and trans isomers of 2-Tridecenal.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column injection port.

  • Column: High-polarity capillary column (e.g., DB-23, CP-Sil 88, or similar; 60 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min for Helium).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 3 °C/minute to 220 °C.

    • Hold at 220 °C for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Dilute the sample in hexane to a concentration of approximately 100 µg/mL.

Expected Results:

The trans isomer is expected to have a slightly longer retention time than the cis isomer on a polar column.

Isomer Expected Retention Time (min)
cis-2-Tridecenal~35.2
trans-2-Tridecenal~35.8

Note: These are estimated retention times and will vary depending on the specific instrument and column used.

Protocol 2: 1H NMR for Isomer Identification

This protocol outlines the procedure for identifying the cis and trans isomers of 2-Tridecenal using 1H NMR.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3).

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated isomer or isomer mixture in 0.6 mL of CDCl3.

  • Data Acquisition: Acquire a standard 1D proton spectrum.

Expected Chemical Shifts and Coupling Constants:

Proton trans-2-Tridecenal This compound
Aldehyde (-CHO)~9.5 ppm (d)~9.4 ppm (d)
Vinylic (C2-H)~6.1 ppm (dt)~6.0 ppm (dt)
Vinylic (C3-H)~6.8 ppm (dt)~6.2 ppm (dt)
Coupling Constant (J) J(H2-H3) ≈ 15 Hz J(H2-H3) ≈ 11 Hz

Note: These are predicted values based on typical ranges for α,β-unsaturated aldehydes and may vary slightly.

Visualization of Experimental Workflow

Caption: Workflow for the resolution and identification of 2-Tridecenal isomers.

References

degradation pathways of cis-2-Tridecenal under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of cis-2-Tridecenal.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound sample is showing a decrease in purity over time, even when stored in the dark at low temperatures. What could be the cause?

A1: Even under controlled storage, this compound, as an α,β-unsaturated aldehyde, can be susceptible to autoxidation. Trace amounts of oxygen in the storage container can initiate radical chain reactions, leading to the formation of peroxides, and ultimately, carboxylic acids and other degradation products.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your sample is stored under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Antioxidant Addition: Consider the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT), to quench radical species. Be sure to choose an antioxidant that will not interfere with your downstream applications.

  • Purity Check: Re-evaluate the purity of your initial sample. Impurities could be acting as catalysts for degradation.

Q2: I am observing the formation of a carboxylic acid corresponding to the oxidation of the aldehyde group in my reaction mixture. How can I prevent this?

A2: The aldehyde functional group in this compound is prone to oxidation, forming the corresponding carboxylic acid (cis-2-Tridecenoic acid). This can be mediated by various oxidizing agents, including atmospheric oxygen.

Troubleshooting Steps:

  • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Reaction under Inert Gas: Perform your experiments under a continuous flow of an inert gas like nitrogen or argon.

  • Avoid Oxidizing Agents: Carefully review all reagents and materials in your experimental setup to ensure there are no unintended oxidizing agents present.

Q3: My photodegradation experiment with this compound is yielding a complex mixture of products that are difficult to identify. What are the likely degradation pathways?

A3: The photodegradation of α,β-unsaturated aldehydes can be complex. The energy from UV light can induce several reactions.[1][2]

Potential Pathways:

  • Isomerization: The cis double bond may isomerize to the more stable trans configuration.

  • Photopolymerization: The activated double bond can lead to the formation of oligomeric or polymeric materials.

  • Photooxidation: In the presence of oxygen, photooxidation can lead to the formation of epoxides, hydroperoxides, and carbonyl compounds.

  • Photodissociation: The aldehyde may fragment into smaller molecules.[3]

Troubleshooting Steps:

  • Wavelength Control: Use a specific wavelength of UV light to potentially favor a particular degradation pathway and simplify the product mixture.

  • Control Experiments: Run control experiments in the absence of light and/or oxygen to differentiate between photodegradation, photooxidation, and thermal degradation.

  • Analytical Techniques: Employ a combination of analytical techniques (e.g., GC-MS, LC-MS, NMR) to identify the degradation products.

Q4: I am conducting thermal stability studies on this compound and observing unexpected product formation. What reactions can occur?

A4: At elevated temperatures, this compound can undergo thermal decomposition.

Potential Pathways:

  • Isomerization: Similar to photodegradation, thermal energy can cause cis-trans isomerization.

  • Dimerization/Polymerization: The molecule can react with itself, especially at higher concentrations.

  • Decarbonylation: At very high temperatures, the aldehyde group can be lost as carbon monoxide.

Troubleshooting Steps:

  • Temperature Control: Precisely control the temperature of your experiment to ensure reproducibility.

  • Inert Atmosphere: Conduct thermal studies under an inert atmosphere to prevent oxidation, which can be accelerated at higher temperatures.

  • Time-Course Analysis: Analyze samples at different time points to understand the progression of the degradation.

Quantitative Data Summary

ConditionParameterValueDegradation Products (Hypothetical)
Thermal Degradation Half-life at 100°Ct1/2 = X hourstrans-2-Tridecenal, C12 hydrocarbons
Oxidative Degradation Rate constant with O₂ at 25°Ck = Y M⁻¹s⁻¹cis-2-Tridecenoic acid, 2,3-epoxytridecanal
Photodegradation Quantum Yield at 254 nmΦ = Ztrans-2-Tridecenal, various photoproducts

Experimental Protocols

Protocol 1: General Procedure for Monitoring Thermal Degradation

  • Sample Preparation: Prepare a solution of this compound of known concentration in a high-boiling, inert solvent (e.g., dodecane).

  • Inert Atmosphere: Transfer the solution to a sealed reaction vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Heating: Place the vessel in a temperature-controlled oil bath or heating block set to the desired temperature.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Analysis: Immediately analyze the aliquot by a suitable method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and half-life.

Protocol 2: General Procedure for Assessing Oxidative Stability

  • Sample Preparation: Dissolve a known amount of this compound in a solvent saturated with air or a specific concentration of oxygen.

  • Reaction Setup: Place the solution in a sealed container with a headspace of air or oxygen. The container can be placed on a shaker to ensure mixing.

  • Monitoring: At regular intervals, take samples from the solution.

  • Analysis: Analyze the samples using techniques like HPLC with a UV detector to monitor the decrease in the concentration of this compound and the appearance of oxidation products such as the corresponding carboxylic acid. Peroxide value tests can also be used to measure the formation of hydroperoxides.

Protocol 3: General Procedure for Investigating Photodegradation

  • Sample Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., acetonitrile or hexane).

  • Irradiation: Place the solution in a quartz cuvette or a photoreactor equipped with a specific UV lamp (e.g., 254 nm or 365 nm).

  • Control: Keep a control sample in the dark to account for any non-photochemical degradation.

  • Analysis: At various time points, analyze the irradiated solution and the dark control using HPLC or GC-MS to identify and quantify the parent compound and photoproducts.

  • Quantum Yield Calculation: If the light intensity is known, the quantum yield of degradation can be calculated.

Degradation Pathways and Experimental Workflow

Degradation_Pathways cluster_compound Thermal Thermal Stress Cis_Tridecenal This compound Thermal->Cis_Tridecenal Oxidative Oxidative Stress (O2, ROS) Oxidative->Cis_Tridecenal Photo Photochemical Stress (UV Light) Photo->Cis_Tridecenal Isomer trans-2-Tridecenal Cis_Tridecenal->Isomer Isomerization CarboxylicAcid cis-2-Tridecenoic Acid Cis_Tridecenal->CarboxylicAcid Oxidation Epoxide 2,3-Epoxytridecanal Cis_Tridecenal->Epoxide Epoxidation Fragments Smaller Volatile Compounds Cis_Tridecenal->Fragments Fragmentation Polymer Oligomers/Polymers Cis_Tridecenal->Polymer Polymerization

Caption: Potential degradation pathways of this compound under different stress conditions.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Data Interpretation SamplePrep Sample Preparation (this compound in solvent) Stress Application of Stress (Thermal, Oxidative, or Photochemical) SamplePrep->Stress Sampling Time-course Sampling Stress->Sampling Analytical Analytical Techniques (GC-MS, HPLC, NMR) Sampling->Analytical Quantification Quantification of Reactant and Products Analytical->Quantification Kinetics Kinetic and Mechanistic Analysis Quantification->Kinetics

Caption: General experimental workflow for studying the degradation of this compound.

References

Technical Support Center: Optimizing GC-MS Parameters for cis-2-Tridecenal Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of cis-2-Tridecenal.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound, particularly after derivatization.

Issue Potential Cause Recommended Solution
No or Low Peak Intensity Incomplete Derivatization: The PFBHA derivatization of this compound may be incomplete.- Optimize Reaction Conditions: Ensure the reaction is carried out at an appropriate temperature (e.g., 60-70°C) for a sufficient duration (e.g., 60 minutes). - pH Adjustment: The reaction with PFBHA is most efficient under slightly acidic conditions (pH 4-6). - Reagent Quality: Use fresh O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reagent, as it can degrade over time.
Poor Analyte Extraction: Inefficient extraction of the derivatized analyte from the reaction mixture.- Solvent Selection: Use a non-polar solvent like hexane or ethyl acetate for liquid-liquid extraction of the PFBHA-oxime derivative. - Salting Out: Adding sodium chloride to the aqueous phase can improve the extraction efficiency of the derivative into the organic solvent.
Low Injection Volume or Concentration: Insufficient amount of the analyte being introduced into the GC-MS system.- Concentrate the Sample: Gently evaporate the solvent from the extract and reconstitute the residue in a smaller volume of a suitable solvent. - Increase Injection Volume: If possible, increase the injection volume, but be mindful of potential solvent effects.
Peak Tailing Active Sites in the GC System: The analyte may be interacting with active sites in the injector liner, column, or connections.- Use an Inert Liner: Employ a deactivated (silanized) injector liner. - Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to passivate active sites. - Check for Contamination: A dirty injector liner or the front end of the column can cause peak tailing. Replace the liner and trim a small portion (10-20 cm) from the front of the column.[1]
Improper Column Installation: A poorly cut or installed column can lead to peak shape issues.- Ensure a Clean, Square Cut: Use a ceramic wafer to obtain a clean, 90-degree cut of the fused silica column.[1] - Correct Installation Depth: Follow the instrument manufacturer's guidelines for the correct column installation depth in the injector and detector.
Solvent-Phase Mismatch: The polarity of the injection solvent is significantly different from the stationary phase of the column.- Choose a Compatible Solvent: Select a solvent that is compatible with the stationary phase. For non-polar columns, use non-polar solvents.
Split or Broad Peaks Improper Initial Oven Temperature: If the initial oven temperature is too high, it can cause poor focusing of the analyte at the head of the column.- Lower Initial Temperature: Set the initial oven temperature at least 20°C below the boiling point of the injection solvent.[1]
Formation of Syn- and Anti- Isomers: Derivatization of aldehydes with PFBHA can result in the formation of two geometric isomers (syn- and anti-oximes), which may separate chromatographically.[2]- Method Development: This is a known phenomenon. The two peaks can be integrated together for quantification, or the chromatography can be optimized to co-elute them if baseline separation is not required.
Ghost Peaks Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample is eluting in the current run.- Solvent Washes: Run several blank solvent injections after a high-concentration sample to clean the injector and column. - Bakeout: Bake out the column at its maximum recommended temperature for a short period to remove strongly retained compounds.
Contaminated Syringe: The autosampler syringe may be contaminated.- Syringe Washes: Increase the number of pre- and post-injection solvent washes for the syringe.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Direct analysis of long-chain aldehydes like this compound by GC-MS is often challenging due to their poor thermal stability and high polarity. This can lead to low sensitivity and poor peak shapes. Derivatization with reagents such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a more volatile and thermally stable oxime derivative. This PFBHA derivative is also highly electronegative, making it suitable for sensitive detection by Electron Capture Negative Ionization (ECNI) Mass Spectrometry.

Q2: What are the recommended starting GC-MS parameters for the analysis of this compound PFBHA derivative?

A2: The following are recommended starting parameters that may require further optimization for your specific instrument and application.

Table 1: Recommended Starting GC-MS Parameters

Parameter Recommended Setting
GC Column A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
Injector Temperature 250 °C
Injection Mode Splitless or Split (e.g., 10:1), depending on sample concentration.
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min.
Oven Temperature Program Initial temperature: 50-70°C, hold for 1-2 minutes. Ramp at 10-20°C/min to 280-300°C, hold for 5-10 minutes.[2]
MS Transfer Line Temp 280 °C
Ion Source Temperature 230-250 °C
Ionization Mode Electron Ionization (EI) at 70 eV for general-purpose analysis and library matching. Electron Capture Negative Ionization (NCI) can be used for higher sensitivity.
Scan Range m/z 40-500

Q3: What is the detailed experimental protocol for the PFBHA derivatization of this compound?

A3: The following is a general protocol that can be adapted for specific sample matrices.

Table 2: PFBHA Derivatization Protocol

Step Procedure
1. Sample Preparation Prepare a standard solution of this compound in a suitable solvent (e.g., methanol). For unknown samples, perform an appropriate extraction to isolate the aldehyde fraction.
2. pH Adjustment Adjust the pH of the aqueous sample or standard to approximately 4 by adding 1.0 M HCl.
3. Reagent Addition Add an excess of PFBHA solution (e.g., 1% w/v in water) to the sample.
4. Reaction Cap the reaction vial tightly and heat at 70°C for 60 minutes in a heating block or water bath.
5. Extraction After cooling to room temperature, add a suitable extraction solvent (e.g., ethyl acetate or hexane) and vortex for 1-2 minutes to extract the PFBHA-oxime derivative.
6. Phase Separation Centrifuge the sample to achieve clear phase separation.
7. Sample Transfer Carefully transfer the organic (upper) layer containing the derivative to a clean autosampler vial for GC-MS analysis.

Q4: How can I confirm the identity of the this compound PFBHA derivative in my chromatogram?

A4: The identity can be confirmed by a combination of retention time and mass spectrum analysis. The PFBHA derivative of an aldehyde will typically show a characteristic mass spectrum. For long-chain aldehyde PFBHA oximes, a prominent fragment ion is often observed at m/z 181, corresponding to the [C6F5CH2O]+ fragment. The molecular ion [M]+ may also be visible. For definitive identification, it is recommended to analyze a certified reference standard of this compound derivatized under the same conditions to compare its retention time and mass spectrum.

Q5: What does the overall experimental workflow for this compound analysis look like?

A5: The following diagram illustrates the typical workflow from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Extraction (if necessary) Sample->Extraction Derivatization PFBHA Derivatization Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Library Search & Spectral Interpretation Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Report Report Quantification->Report Final Report

GC-MS workflow for this compound analysis.

References

overcoming matrix effects in cis-2-Tridecenal analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantitative analysis of cis-2-Tridecenal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A: Matrix effects are the alteration of an analyte's signal intensity (either suppression or enhancement) caused by co-eluting compounds from the sample matrix during analysis by mass spectrometry (MS).[1][2][3] For this compound, a long-chain aldehyde, analysis is often performed on complex biological or food matrices (e.g., plasma, tissues, edible oils) that are rich in lipids, phospholipids, and other endogenous components.[4] These components can co-extract with this compound and interfere with the ionization process in the MS source, leading to inaccurate and unreliable quantification. In gas chromatography (GC-MS), matrix components can also accumulate in the injector, causing signal enhancement or degradation over time.[1][3]

Q2: What are the primary strategies to overcome matrix effects?

A: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: Implement thorough cleanup steps to remove interfering matrix components before analysis.[5][6]

  • Improve Chromatographic Separation: Modify the GC or LC method to chromatographically separate this compound from matrix interferences.[1]

  • Use Compensatory Calibration Strategies: Employ a calibration method that inherently corrects for signal variations caused by the matrix. The most effective approach is the use of a stable isotope-labeled internal standard (SIL-IS).[3]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it the "gold standard"?

A: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavy stable isotopes (e.g., Deuterium (²H or D) for hydrogen, ¹³C for carbon). A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte.[7] It co-elutes chromatographically and experiences the exact same matrix effects (ion suppression or enhancement). Since the mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass difference, the ratio of their signals remains constant even if the absolute signal intensity fluctuates. This allows for highly accurate and precise quantification.

Q4: A commercial SIL-IS for this compound is not readily available. What are my options?

A: This is a common challenge. The primary options are:

  • Custom Synthesis: Engage a company specializing in stable isotope labeling to synthesize a deuterated version of this compound. This provides the most robust solution but can be costly and time-consuming.[8][9]

  • Use a Structural Analog: A less ideal but viable alternative is to use a non-isotopically labeled compound that is structurally similar to this compound (e.g., another long-chain aldehyde with a different chain length) as an internal standard. Caution: A structural analog will not co-elute perfectly and will not experience the identical matrix effect, so it offers only partial compensation. Thorough validation is critical.

  • Rely on Matrix-Matched Calibration: This strategy involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to mimic the matrix effects seen in the unknown samples but does not account for sample-to-sample variability.[1]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This is a classic symptom of uncorrected matrix effects. Follow this troubleshooting workflow:

start Poor Accuracy or Reproducibility Observed q_is Are you using a Stable Isotope-Labeled IS? start->q_is sol_is This is the most likely source of error. Implement a SIL-IS if possible. If not, use Matrix-Matched Calibration. q_is->sol_is No q_cleanup Is your sample cleanup adequate for the matrix? q_is->q_cleanup Yes ans_is_no No ans_is_yes Yes sol_cleanup Enhance sample cleanup. For fatty matrices, use QuEChERS with C18/Z-Sep or other lipid removal steps. q_cleanup->sol_cleanup No / Unsure sol_chrom Review chromatography. Ensure analyte peak is sharp and separated from major matrix interferences. Consider a different GC column or temperature program. q_cleanup->sol_chrom Yes ans_cleanup_no No / Unsure ans_cleanup_yes Yes

Caption: Troubleshooting Logic for Matrix Effects.

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Modified QuEChERS for Lipid-Rich Matrices

This protocol is adapted for complex, fatty matrices like edible oils or adipose tissue and is designed to remove a significant portion of the lipid matrix before analysis.

Materials:

  • Homogenized Sample (e.g., 1-2 g of tissue or oil)

  • Water, HPLC-grade

  • Acetonitrile (ACN)

  • QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive SPE (d-SPE) Cleanup Tube (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18 sorbent)

  • Centrifuge capable of >3000 x g

  • 50 mL and 2 mL centrifuge tubes

Procedure:

  • Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube. If the sample is very low in water (e.g., oil), add 10 mL of HPLC-grade water.

  • Add 10 mL of Acetonitrile (ACN). If using an internal standard, spike it into the ACN.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts to the tube.

  • Immediately cap and shake vigorously for another 1 minute. The salts will induce phase separation between the aqueous/lipid layer and the ACN layer.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Transfer an aliquot (e.g., 6 mL) of the upper ACN layer into a 15 mL d-SPE cleanup tube containing MgSO₄, PSA, and C18.

  • Shake the d-SPE tube for 2 minutes to allow the sorbents to remove interfering compounds (PSA removes acids, C18 removes lipids).[6][10]

  • Centrifuge at high speed for 5 minutes.

  • Carefully collect the supernatant. This extract is now ready for derivatization and GC-MS analysis. For very fatty samples, an additional freezing step (-20°C for 1 hour) after step 6 can help precipitate more lipids.[10]

Protocol 2: Derivatization of this compound with PFBHA for GC-MS Analysis

Aldehydes often require derivatization to improve their thermal stability, volatility, and chromatographic peak shape for GC-MS analysis. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent.[11]

Materials:

  • Cleaned sample extract from Protocol 1.

  • PFBHA solution (e.g., 10 mg/mL in a suitable solvent like Toluene or Isooctane).

  • Heating block or water bath.

  • GC vials with inserts.

Procedure:

  • Transfer a measured volume (e.g., 100-500 µL) of the cleaned sample extract into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen if the extraction solvent is not suitable for the derivatization reaction.

  • Reconstitute the residue in a small volume (e.g., 50 µL) of a non-polar solvent like Isooctane.

  • Add 50 µL of the PFBHA solution to the vial.

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to facilitate the reaction.[11]

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

  • The PFBHA derivatization of aldehydes typically forms two isomers (E and Z), which may be separated by the GC column. Quantification can be performed by summing the peak areas of both isomers.[11]

Quantitative Data & Strategy Comparison

The following table summarizes the effectiveness and considerations for different strategies to mitigate matrix effects in this compound analysis.

StrategyPrincipleProsConsTypical Effectiveness
Sample Dilution Reduces the concentration of both the analyte and matrix components, minimizing their impact on the MS source.Simple, fast, and inexpensive.Reduces sensitivity, potentially making trace-level detection impossible.Low to Moderate
QuEChERS + d-SPE Selective extraction and cleanup using salts and sorbents to remove specific classes of interferences (fats, acids, sugars).[4][6][12]Effective for a wide range of matrices; relatively fast and uses minimal solvent.May have variable analyte recovery; requires optimization for each matrix type.Moderate to High
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract to mimic the matrix effects of the unknown samples.[1]Compensates for predictable matrix effects; more accurate than solvent-based calibration.Requires a consistent and readily available source of blank matrix; does not account for batch-to-batch matrix variability.Moderate to High
Standard Addition The analyte is spiked at multiple levels into the actual sample, creating a calibration curve within each sample to determine its native concentration.Highly accurate as it accounts for the specific matrix effect in each individual sample.Labor-intensive, time-consuming, and requires a larger volume of each sample; not practical for high-throughput analysis.High
Stable Isotope Dilution (SIL-IS) A labeled version of the analyte is spiked into every sample, standard, and QC. Quantification is based on the response ratio of the analyte to the SIL-IS.The "gold standard"; corrects for variability in sample prep, injection volume, and matrix effects, providing the highest accuracy and precision.[7]A specific SIL-IS for this compound is not commercially available and requires costly custom synthesis.[8][9]Very High

Analytical Workflow Visualization

The diagram below illustrates a comprehensive workflow for the analysis of this compound, incorporating best practices for overcoming matrix effects.

cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Sample Collection (e.g., Edible Oil, Tissue) homogenize 2. Homogenization sample->homogenize spike 3. Spike with SIL-IS (If available) homogenize->spike quechers 4. QuEChERS Extraction (ACN + Salts) spike->quechers cleanup 5. d-SPE Cleanup (MgSO4/PSA/C18) quechers->cleanup derivatize 6. PFBHA Derivatization cleanup->derivatize gcms 7. GC-MS Analysis derivatize->gcms process 8. Data Processing (Ratio of Analyte/IS) gcms->process result Accurate Quantification of This compound process->result

Caption: Experimental Workflow for this compound Analysis.

References

Technical Support Center: Stability of cis-2-Tridecenal in Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-2-Tridecenal. The information provided addresses common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in solutions?

A1: this compound, an α,β-unsaturated aldehyde, is susceptible to several degradation pathways that can affect its stability in solution. The primary concerns include:

  • Oxidation: The aldehyde group is prone to oxidation, which can convert it into a carboxylic acid. This process can be accelerated by the presence of air (oxygen), light, and certain metal ions.

  • Polymerization: Due to the conjugated system of the double bond and the carbonyl group, this compound can undergo polymerization, especially in the presence of acidic or basic catalysts, or upon exposure to heat and light.[1][2][3]

  • Isomerization: The cis configuration of the double bond can isomerize to the more thermodynamically stable trans isomer. This can be catalyzed by acids, bases, or light.

  • Decomposition: At elevated temperatures, α,β-unsaturated aldehydes can decompose, leading to the formation of various smaller volatile compounds.[4][5]

Q2: What solvents are recommended for dissolving and storing this compound?

A2: The choice of solvent is critical for maintaining the stability of this compound. It is recommended to use aprotic, non-polar, or weakly polar solvents. Ethanol and other polar protic solvents can be used for short-term experiments, but long-term storage in these solvents is not recommended due to the potential for acetal formation and other reactions. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can also be used. It is crucial to use high-purity, dry solvents to minimize degradation.

Q3: How should stock solutions of this compound be stored to ensure maximum stability?

A3: To maximize the stability of this compound stock solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • Container: Use tightly sealed glass containers to prevent solvent evaporation and exposure to air.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of this compound in the stock solution or during the experiment.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment, especially for sensitive assays.

  • Verify Compound Integrity: Before use, verify the purity and integrity of your this compound standard and solutions using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Control Experimental Conditions:

    • Minimize exposure of solutions to light and air.

    • Perform experiments at controlled and consistent temperatures.

    • Be mindful of the pH of your experimental medium, as both acidic and basic conditions can promote degradation.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Cause: Formation of degradation products such as the trans-isomer, oxidation products (carboxylic acid), or polymers.

Troubleshooting Steps:

  • Analyze for Isomerization: Use a chromatographic method that can separate cis and trans isomers to check for isomerization.

  • Test for Oxidation: Employ analytical methods to detect the corresponding carboxylic acid. This can be done using techniques like derivatization followed by GC-MS analysis.

  • Investigate Polymerization: Size exclusion chromatography (SEC) can be used to detect the presence of higher molecular weight species indicative of polymerization.

Potential Degradation Pathways of this compound

The following diagram illustrates the primary degradation pathways for this compound in solution.

Potential Degradation Pathways of this compound cis_tridecenal This compound trans_tridecenal trans-2-Tridecenal cis_tridecenal->trans_tridecenal Isomerization (Light, Acid, Base) carboxylic_acid cis-2-Tridecenoic Acid cis_tridecenal->carboxylic_acid Oxidation (Air, Light) polymer Polymer cis_tridecenal->polymer Polymerization (Heat, Light, Acid, Base) decomposition Decomposition Products (e.g., smaller aldehydes) cis_tridecenal->decomposition Thermal Decomposition (High Temperature)

Caption: Degradation of this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution via HPLC-UV

Objective: To determine the stability of this compound in a specific solvent over time under defined storage conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., ethanol, DMSO) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into multiple amber vials. Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.

  • HPLC Analysis:

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Inject the diluted sample into an HPLC system equipped with a UV detector.

    • Use a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water) to achieve good separation.

    • Monitor the absorbance at a wavelength where this compound has maximum absorbance (typically around 220-230 nm).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Workflow for Investigating Degradation Products

The following diagram outlines a general workflow for identifying the degradation products of this compound.

Workflow for Degradation Product Analysis start Stressed this compound Sample (e.g., aged, light-exposed) hplc HPLC-UV Analysis start->hplc gcms GC-MS Analysis start->gcms compare Compare with Control (Fresh Sample) hplc->compare gcms->compare nmr NMR Spectroscopy identify Identify New Peaks compare->identify characterize Characterize Degradation Products (Mass Spec, NMR data) identify->characterize characterize->nmr pathway Propose Degradation Pathway characterize->pathway

Caption: Analysis of degradation products.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes general stability trends for α,β-unsaturated aldehydes based on experimental observations.

FactorConditionGeneral Effect on StabilityPotential Degradation Products
Temperature Elevated TemperatureDecreased stabilityDecomposition products, polymers[4][5]
Light UV or Ambient LightDecreased stabilitytrans-isomer, polymers, oxidation products
pH Acidic (low pH)Decreased stabilityPolymers, acetals (in protic solvents)[6]
pH Basic (high pH)Decreased stabilityPolymers, aldol condensation products[6]
Oxygen Presence of AirDecreased stabilityCarboxylic acids and other oxidation products
Solvent Protic Solvents (e.g., alcohols)Potentially lower stabilityAcetals
Solvent Aprotic Solvents (e.g., DMSO, ACN)Generally higher stability-

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own stability studies under their specific experimental conditions.

References

troubleshooting poor resolution in cis-2-Tridecenal chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic analysis of cis-2-Tridecenal.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing poor resolution and significant peak tailing for this compound in my gas chromatography (GC) analysis. What are the common causes and how can I fix this?

A1: Poor resolution and peak tailing are common issues in the GC analysis of aldehydes, often stemming from interactions with the stationary phase or issues with the analytical column.[1] Here are the primary causes and troubleshooting steps:

  • Active Sites on the Column: Aldehydes, being polar compounds, can interact with active silanol groups on the surface of the column packing material. This secondary interaction leads to peak tailing.[2]

    • Solution: Use a column with a deactivated stationary phase. Look for columns that are "end-capped" to minimize the presence of free silanol groups. A low-polarity phase is often a good starting point.

  • Column Contamination: Accumulation of non-volatile residues on the column can lead to active sites and poor peak shape.

    • Solution: Condition your column regularly according to the manufacturer's instructions. If the problem persists, you may need to trim the first few centimeters of the column or replace it entirely.

  • Inappropriate Column Phase: The choice of stationary phase is critical for good separation.

    • Solution: For unsaturated aldehydes, a mid-polarity column, such as one containing a cyanopropyl phase, can provide good selectivity. For general screening, a 5% phenyl-methylpolysiloxane phase is a common starting point.

  • Injector Issues: A dirty or active injector liner can also contribute to peak tailing.

    • Solution: Regularly clean or replace the injector liner. Using a deactivated liner can also help.

Q2: My this compound peak is broad, and I'm not getting baseline separation from other components in my sample. How can I improve the peak shape and resolution?

A2: Broad peaks and poor resolution can be addressed by optimizing your GC method parameters. Here are key areas to focus on:

  • Temperature Program: The oven temperature program has a significant impact on resolution.

    • Solution: A slower temperature ramp rate (e.g., 1-2°C/min) can improve the separation of closely eluting compounds.[3] You can also try holding the initial temperature for a longer period to improve focusing of the analytes at the head of the column.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the flow rate for your column dimensions and carrier gas (Helium or Hydrogen). Using a faster linear velocity can sometimes sharpen peaks, but there is an optimal range for each column.

  • Column Dimensions: The length, internal diameter, and film thickness of the column all play a role in resolution.

    • Solution: A longer column will generally provide better resolution, but at the cost of longer analysis times. A narrower internal diameter column can also increase efficiency. For volatile analytes like this compound, a thicker film can improve retention and peak shape.

Q3: I am having trouble detecting low concentrations of this compound. Are there ways to improve sensitivity?

A3: Yes, derivatization is a common and effective strategy to improve the detectability of aldehydes.

  • PFBHA Derivatization: Derivatizing this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) creates a derivative that is more stable and highly responsive to an Electron Capture Detector (ECD), significantly improving sensitivity.[1][4] This technique is widely used for the analysis of carbonyl compounds in various matrices.[5][6]

Q4: How can I differentiate between the cis and trans isomers of 2-Tridecenal?

A4: Separating geometric isomers like cis- and trans-2-Tridecenal can be challenging. Here are some approaches:

  • High-Resolution Capillary GC: Using a long capillary column with a highly selective stationary phase, such as a high-percentage cyanopropyl or a liquid crystalline phase, can often resolve cis/trans isomers.[7][8]

  • Chiral Chromatography: While not strictly for cis/trans isomers, chiral columns have unique selectivities and can sometimes resolve geometric isomers. This would require screening different chiral stationary phases.[3][9][10]

Quantitative Data Summary

The following table provides a starting point for a GC method for the analysis of 2-Tridecenal, based on a method for the trans isomer. Optimization will likely be required for the cis isomer and your specific application.

ParameterValueReference
Column
Stationary PhaseInnowax (polar)NIST WebBook
Length15 mNIST WebBook
Internal Diameter0.25 mmNIST WebBook
Film Thickness0.25 µmNIST WebBook
Temperatures
Initial Oven Temp.35°CNIST WebBook
Initial Hold Time5 minNIST WebBook
Ramp Rate4°C/minNIST WebBook
Final Oven Temp.225°CNIST WebBook
Final Hold Time20 minNIST WebBook
Carrier Gas HeliumNIST WebBook

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound for GC-ECD Analysis (Adapted from EPA Method 556.1)

This protocol describes a general procedure for the derivatization of aldehydes with PFBHA.

Materials:

  • Sample containing this compound

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent water

  • Hexane (pesticide grade)

  • Potassium hydrogen phthalate (KHP) buffer (pH 4)

  • 20 mL sample vials with screw caps

  • Heating block or water bath at 35°C

Procedure:

  • To a 20 mL sample vial, add 10 mL of the aqueous sample.

  • Adjust the pH of the sample to 4 using the KHP buffer.

  • Prepare a fresh 15 mg/mL solution of PFBHA in reagent water.

  • Add 1 mL of the PFBHA solution to the sample vial.

  • Seal the vial and place it in the heating block or water bath at 35°C for 2 hours.

  • After derivatization, add 4 mL of hexane to the vial.

  • Shake vigorously for 2 minutes to extract the PFBHA-oxime derivatives into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial for GC-ECD analysis.

Visualizations

Troubleshooting Workflow for Poor Resolution in this compound GC Analysis

TroubleshootingWorkflow Start Poor Resolution or Peak Tailing Observed CheckSystem Check GC System Suitability Start->CheckSystem Start Here CheckMethod Review & Optimize Method Parameters CheckSystem->CheckMethod If system is OK LeakCheck Leak Check (Inlet, Connections) CheckSystem->LeakCheck SyringeCheck Inspect Syringe CheckSystem->SyringeCheck LinerCheck Clean/Replace Injector Liner CheckSystem->LinerCheck ResolutionOK Resolution Acceptable CheckMethod->ResolutionOK Problem Solved TempProgram Optimize Temperature Program (slower ramp) CheckMethod->TempProgram FlowRate Optimize Carrier Gas Flow Rate CheckMethod->FlowRate InjectionVol Adjust Injection Volume CheckMethod->InjectionVol ColumnIssues Investigate Column Performance ConditionColumn Condition Column ColumnIssues->ConditionColumn SamplePrep Consider Sample Preparation Derivatization Implement Derivatization (e.g., PFBHA) SamplePrep->Derivatization LeakCheck->ColumnIssues If leaks fixed, still poor resolution SyringeCheck->ColumnIssues If syringe OK, still poor resolution LinerCheck->ColumnIssues If liner clean, still poor resolution TempProgram->SamplePrep If optimized, still poor resolution FlowRate->SamplePrep If optimized, still poor resolution InjectionVol->SamplePrep If optimized, still poor resolution TrimColumn Trim Column Inlet ConditionColumn->TrimColumn If no improvement ReplaceColumn Replace Column (use deactivated phase) TrimColumn->ReplaceColumn If no improvement ReplaceColumn->CheckMethod With new column ReplaceColumn->ResolutionOK Problem Solved Derivatization->ResolutionOK Problem Solved

Caption: A logical workflow for troubleshooting poor resolution in the GC analysis of this compound.

References

Technical Support Center: Trace-Level Detection of cis-2-Tridecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the trace-level detection of cis-2-Tridecenal.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction (SPME).

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Inefficient extraction of this compound from the sample matrix.Optimize SPME parameters: increase extraction time and/or temperature. For complex matrices, consider headspace SPME to minimize matrix effects. Ensure proper pH adjustment of the sample, as this can affect the volatility of the analyte.
Degradation of the analyte during sample preparation or analysis.This compound, as an unsaturated aldehyde, can be susceptible to thermal degradation[1]. Minimize sample heating times and use the lowest effective temperatures for the GC inlet and oven. Also, ensure sample storage conditions prevent oxidation (e.g., store under inert gas, at low temperatures, and away from light).
Inactive SPME fiber.Condition the SPME fiber according to the manufacturer's instructions before use. If the fiber is old or has been used with complex matrices, consider replacing it.
Poor Peak Shape (Fronting or Tailing) Column overload.Reduce the amount of analyte introduced to the column by diluting the sample or using a higher split ratio in the GC inlet.
Active sites in the GC system (inlet liner, column).Use a deactivated inlet liner. If the column is old or has been exposed to reactive compounds, it may need to be replaced. Conditioning the column at a high temperature (within its specified limits) can sometimes help.
Improper column installation.Ensure the column is installed correctly in the injector and detector, with the appropriate insertion distances and leak-free connections.
Non-Reproducible Results Inconsistent SPME extraction conditions.Use an autosampler for SPME to ensure consistent extraction times, temperatures, and fiber insertion depths. If performing manual SPME, maintain strict control over all parameters.
Variability in sample matrix.Matrix effects can significantly impact reproducibility. The use of an internal standard, preferably a deuterated analog of this compound, is highly recommended to correct for variations in extraction and injection.
Sample instability.Analyze samples as quickly as possible after collection and preparation. If storage is necessary, conduct a stability study to determine the optimal conditions.
Co-elution with Interfering Peaks Matrix components with similar retention times.Optimize the GC temperature program to improve separation. A slower temperature ramp or a longer isothermal hold may be necessary.
Overlap with fatty acid methyl esters.The retention times of long-chain aldehydes can overlap with those of fatty acid methyl esters, which are common in biological samples[2]. Use a column with a different stationary phase to alter selectivity. Also, confirm the identity of the peak using mass spectrometry, looking for characteristic ions of this compound.

Frequently Asked Questions (FAQs)

Method Selection and Sample Preparation

Q1: What is the most suitable method for trace-level detection of this compound?

A1: For volatile and semi-volatile compounds like this compound, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a highly effective and widely used technique. It is a solvent-free method that offers excellent sensitivity and minimizes matrix interference. An alternative is High-Performance Liquid Chromatography (HPLC) with UV or MS detection, which requires derivatization of the aldehyde, typically with 2,4-dinitrophenylhydrazine (DNPH), to enhance its detection[3][4][5].

Q2: Which SPME fiber is best for extracting this compound?

A2: The choice of SPME fiber depends on the polarity of the analyte. For a relatively non-polar compound like this compound, a non-polar fiber such as polydimethylsiloxane (PDMS) or a mixed-phase fiber like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) would be suitable. The mixed-phase fiber is often a good starting point as it can extract a wider range of volatile compounds.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects can be a significant source of error in trace analysis. To minimize their impact, you can:

  • Use headspace SPME instead of direct immersion to reduce the extraction of non-volatile matrix components.

  • Employ matrix-matched calibration, where standards are prepared in a blank matrix that is similar to the sample.

  • The most robust approach is the use of a stable isotope-labeled internal standard (e.g., deuterated this compound), which will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.

Data Analysis and Interpretation

Q4: What are the characteristic mass spectral fragments for this compound?

A4: For long-chain aldehydes, the molecular ion (M+) peak may be weak or absent in electron ionization (EI) mass spectra. Common and characteristic fragment ions to look for include:

  • A base peak at m/z 82.

  • An [M-18]+ ion, corresponding to the loss of a water molecule.

  • Other characteristic ions at [M-46]+ or [M-84]+.

  • A series of even-numbered ions (e.g., m/z 96, 110, 124) corresponding to 68 + 14n, which are characteristic of long-chain aldehydes[2].

Q5: My peak identification for this compound is ambiguous. How can I confirm its identity?

A5: To confirm the identity of the peak corresponding to this compound, you should:

  • Compare the retention time of the peak in your sample to that of a certified reference standard analyzed under the same conditions.

  • Compare the mass spectrum of your peak to the library mass spectrum and the mass spectrum of the reference standard. Pay close attention to the presence of the characteristic fragment ions mentioned in the previous question.

  • For definitive confirmation, especially in complex matrices, consider using high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement of the molecular ion or key fragment ions.

Analyte Stability and Isomerization

Q6: Can this compound isomerize to trans-2-Tridecenal during analysis?

A6: Yes, there is a potential for isomerization of the cis double bond to the more stable trans configuration, especially at elevated temperatures in the GC inlet. To minimize this:

  • Use the lowest possible injector temperature that still allows for efficient transfer of the analyte to the column.

  • Keep the residence time in the inlet as short as possible by using a fast injection and appropriate carrier gas flow rate.

  • If isomerization is still a concern, HPLC analysis at lower temperatures may be a more suitable alternative.

Q7: How should I store my samples to ensure the stability of this compound?

A7: Unsaturated aldehydes can be prone to oxidation and degradation. For optimal stability, samples should be:

  • Stored at low temperatures, typically -20°C or -80°C.

  • Protected from light by using amber vials.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Analyzed as soon as possible after collection and preparation.

Data Presentation

The following table summarizes typical performance parameters for the analysis of long-chain aldehydes using SPME-GC-MS and HPLC-UV with DNPH derivatization. These values are illustrative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Parameter SPME-GC-MS HPLC-UV (DNPH Derivatization) Reference(s)
Limit of Detection (LOD) 0.03 - 2.5 µg/L0.02 µg/m³ (for formaldehyde in air)[5][6][7]
Limit of Quantification (LOQ) 1.0 - 5.0 µg/L0.1 µg/m³ (for acetaldehyde in air)[5][6][7]
Linearity (R²) > 0.99> 0.999[4][7]
Recovery 90 - 110%90 - 105%[7]
Repeatability (RSD) < 15%< 10%[7]

Experimental Protocols

SPME-GC-MS Method for this compound

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

  • Sample Preparation:

    • Place a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.

    • For solid samples, addition of a small amount of water may be necessary to facilitate the release of volatiles.

    • Add a known amount of internal standard (e.g., deuterated this compound) to each sample, standard, and blank.

    • Seal the vial with a PTFE-lined septum and cap.

  • SPME Parameters:

    • SPME Fiber: DVB/CAR/PDMS, 50/30 µm

    • Incubation/Equilibration: 15 minutes at 60°C with agitation.

    • Extraction: 30 minutes at 60°C with the fiber exposed to the headspace.

  • GC-MS Parameters:

    • Injector Temperature: 250°C (splitless mode for 1 minute)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 5°C/min to 150°C

      • Ramp: 10°C/min to 250°C, hold for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-350

HPLC-UV Method for this compound (with DNPH Derivatization)

This protocol provides a general framework for the analysis of this compound after derivatization.

  • Derivatization:

    • In a suitable vial, mix the sample extract (in a solvent like acetonitrile) with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).

    • Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 1-2 hours) to form the DNPH-hydrazone derivative.

    • Quench the reaction if necessary and dilute the sample to the appropriate concentration for HPLC analysis.

  • HPLC-UV Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

      • Start with 60% acetonitrile / 40% water

      • Linearly increase to 100% acetonitrile over 15 minutes

      • Hold at 100% acetonitrile for 5 minutes

      • Return to initial conditions and equilibrate for 5 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40°C

    • Injection Volume: 10-20 µL

    • Detection: UV detector at 360 nm

Visualizations

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_spme SPME cluster_gcms GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection Vial 2. Transfer to Headspace Vial Sample->Vial IS 3. Add Internal Standard Vial->IS Seal 4. Seal Vial IS->Seal Equilibrate 5. Equilibrate Sample (e.g., 60°C for 15 min) Seal->Equilibrate Transfer to Autosampler Extract 6. Expose Fiber to Headspace (e.g., 30 min) Equilibrate->Extract Desorb 7. Desorb in GC Inlet (e.g., 250°C) Extract->Desorb Inject Separate 8. Chromatographic Separation Desorb->Separate Detect 9. Mass Spectrometric Detection Separate->Detect Integrate 10. Peak Integration Detect->Integrate Raw Data Identify 11. Compound Identification (Library & Standard) Integrate->Identify Quantify 12. Quantification (Calibration Curve) Identify->Quantify

Caption: Workflow for the analysis of this compound by SPME-GC-MS.

HPLC_DNPH_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing Extract 1. Extract Sample (e.g., with Acetonitrile) Derivatize 2. Add Acidic DNPH Solution Extract->Derivatize React 3. Allow Reaction to Proceed Derivatize->React Dilute 4. Dilute for Analysis React->Dilute Inject 5. Inject onto C18 Column Dilute->Inject Transfer to Autosampler Separate 6. Gradient Elution (Acetonitrile/Water) Inject->Separate Detect 7. UV Detection at 360 nm Separate->Detect Integrate 8. Peak Integration Detect->Integrate Raw Data Quantify 9. Quantification via Calibration Curve Integrate->Quantify

Caption: Workflow for the analysis of this compound by HPLC-UV with DNPH derivatization.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of cis-2-Tridecenal and trans-2-Tridecenal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Two Isomers in Antimicrobial and Biofilm Regulation

In the realm of chemical biology and drug development, the spatial arrangement of atoms within a molecule can have profound implications for its biological activity. This guide provides a comprehensive comparison of the bioactivity of two geometric isomers: cis-2-Tridecenal and trans-2-Tridecenal. While direct comparative studies on these specific molecules are limited, this guide synthesizes available data on analogous long-chain α,β-unsaturated aldehydes to provide a predictive overview of their respective biological effects, with a focus on antimicrobial and antibiofilm activities. This information is crucial for researchers exploring new therapeutic agents and for professionals in the drug development pipeline.

Comparative Bioactivity Data

Due to a lack of direct comparative studies on cis- and trans-2-Tridecenal, the following table presents data from closely related α,β-unsaturated aldehydes to infer the likely differences in their bioactivities. The data strongly suggests that the cis isomer is likely to be more potent in specific biological assays, particularly those related to biofilm control.

Bioactivity MetricAnalogous Compoundcis-Isomer Activitytrans-Isomer ActivityReference Organism(s)
Biofilm Dispersion cis-2-Decenoic acidHigh (~100% dispersal at 125 µg/ml)Low (No significant dispersal)Staphylococcus aureus
Biofilm Inhibition Cinnamaldehyde derivativesConcentration-dependent inhibitionWeaker inhibitionVibrio parahaemolyticus
Antimicrobial Activity General AldehydesVariesVariesGeneral bacteria and fungi
Quorum Sensing Modulation CinnamaldehydeCompetitive inhibition of AgrC kinaseNot specifiedStaphylococcus aureus

Note: The data presented for biofilm dispersion of cis-2-decenoic acid highlights the significant difference in activity that can be conferred by the stereochemistry of the double bond. It is plausible that a similar relationship exists for cis- and trans-2-Tridecenal.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below. These protocols are based on standard methods used for evaluating the bioactivity of similar aldehyde compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Stock solutions of this compound and trans-2-Tridecenal are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the different concentrations of the test compounds. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay (Crystal Violet Staining)

This assay quantifies the ability of the compounds to prevent biofilm formation.

  • Preparation of Bacterial Culture: A bacterial culture is grown overnight and then diluted in a fresh biofilm-promoting medium.

  • Treatment and Incubation: The diluted bacterial culture is added to the wells of a 96-well microtiter plate. The test compounds (cis- and trans-2-Tridecenal) are added at various concentrations. The plate is incubated without agitation for a period that allows for biofilm formation (e.g., 24-48 hours).

  • Staining: After incubation, the planktonic cells are gently removed, and the wells are washed with a buffer. The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Quantification: The excess stain is removed by washing, and the bound crystal violet is solubilized with a solvent (e.g., 95% ethanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Quorum Sensing (QS) Reporter Strain Assay

This assay is used to assess the ability of the compounds to interfere with bacterial cell-to-cell communication.

  • Reporter Strain Preparation: A bacterial reporter strain, which produces a detectable signal (e.g., bioluminescence, pigment) in response to a specific QS signal molecule, is grown to mid-logarithmic phase.

  • Assay Setup: The reporter strain is exposed to its cognate autoinducer to induce the QS response. The test compounds (cis- and trans-2-Tridecenal) are added at various concentrations to assess their inhibitory effect.

  • Incubation: The assay mixture is incubated for a specific period to allow for the QS-mediated response.

  • Signal Measurement: The output signal (e.g., light production, color intensity) is measured. A reduction in the signal in the presence of the test compound indicates QS inhibition.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_cell Bacterial Cell Protein Cellular Proteins (e.g., Enzymes, Receptors) DNA DNA Aldehyde α,β-Unsaturated Aldehyde (e.g., 2-Tridecenal) Aldehyde->Protein Nucleophilic Attack (Michael Addition) Aldehyde->DNA Adduct Formation (Genotoxicity) G start Start prep_culture Prepare Bacterial Culture start->prep_culture add_compounds Add Test Compounds (cis- & trans-2-Tridecenal) prep_culture->add_compounds incubate Incubate to Allow Biofilm Formation add_compounds->incubate wash Wash to Remove Planktonic Cells incubate->wash stain Stain with Crystal Violet wash->stain solubilize Solubilize Stain stain->solubilize measure Measure Absorbance solubilize->measure end End measure->end

A Comparative Guide to the Validation of Analytical Methods for cis-2-Tridecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical methods for the quantification of cis-2-Tridecenal, an unsaturated aldehyde of interest in various fields of research. The objective is to offer a comprehensive overview of method performance, supported by experimental data, to aid in the selection of the most appropriate analytical strategy. The methods compared are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following derivatization.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For the analysis of an unsaturated aldehyde like this compound, a direct injection into a GC-FID system is a viable approach. The following protocol is based on a validated method for a structurally similar compound, cis- and trans-hexyl cinnamic aldehyde.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in an appropriate volatile solvent (e.g., hexane or dichloromethane) to a final concentration within the calibration range.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove non-volatile matrix components.

  • Add an internal standard (e.g., a C12 or C14 alkane) to the final solution to correct for injection volume variability.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: A polar capillary column such as a DB-WAX or InertCap-FFAP is recommended for good separation of cis and trans isomers. A typical dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp rate: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

4. Data Analysis:

  • Quantification is performed using a calibration curve generated from standards of known this compound concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

For less volatile samples or to enhance detection sensitivity and selectivity, HPLC is a suitable alternative. Aldehydes are typically derivatized prior to HPLC analysis to introduce a chromophore that absorbs strongly in the UV-Vis region. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable hydrazones.

1. Sample Preparation and Derivatization:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile).

  • To the sample solution, add an acidic solution of 2,4-dinitrophenylhydrazine.

  • Allow the reaction to proceed at a controlled temperature (e.g., 40 °C) for a specific time (e.g., 60 minutes) to ensure complete derivatization.

  • Quench the reaction and dilute the derivatized sample with the mobile phase to a concentration within the calibration range.

2. Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

3. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. For example:

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 360 nm (the maximum absorbance for DNPH derivatives).

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Quantification is based on a calibration curve of peak areas of derivatized this compound standards versus their concentrations.

Performance Comparison

The following table summarizes the typical validation parameters for the two analytical methods. The data for the GC-FID method is based on a validated method for a similar compound, while the HPLC-UV data is a composite from several validated methods for aldehyde-DNPH derivatives.[1][2][3][4][5][6]

Parameter GC-FID (Direct Injection) HPLC-UV (DNPH Derivatization)
Linearity (R²) > 0.998> 0.999[2]
Linear Range 0.1 - 100 µg/mL0.01 - 50 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL0.001 - 0.1 µg/mL[2][4]
Limit of Quantification (LOQ) ~0.15 µg/mL0.005 - 0.3 µg/mL[2][4]
Precision (%RSD) < 5%< 2%[2][3]
Accuracy (% Recovery) 95 - 105%98 - 102%[2]

Method Validation Workflow

The following diagram illustrates the key stages in the validation of an analytical method, from initial planning to ongoing performance verification.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Use & Monitoring A Define Analytical Requirements B Select Appropriate Technology (GC/HPLC) A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D E Linearity and Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) E->G H LOD & LOQ E->H I Robustness F->I G->I J Sample Analysis I->J M Validation Report I->M K System Suitability Testing J->K L Ongoing Performance Verification J->L

References

A Comparative Study of cis-2-Tridecenal Across Different Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cis-2-Tridecenal, an unsaturated aldehyde, across various biological species. The document summarizes its occurrence, biosynthesis, and physiological roles, supported by available experimental data. Detailed methodologies for key experiments are provided, alongside visualizations of relevant biological pathways.

Data Presentation

The following table summarizes the known information regarding this compound and related unsaturated aldehydes in different species. Quantitative data remains limited in the scientific literature, reflecting a need for further research in this area.

Species CategorySpecific Species (Example)CompoundOccurrence/RoleConcentration/Activity
Plants Coriandrum sativum (Cilantro/Coriander)(E)-2-TridecenalKey component of the characteristic aroma and flavor.Contributes to the "soapy" flavor perception in genetically predisposed individuals.
Insects Halyomorpha halys (Brown Marmorated Stink Bug)(E)-2-Decenal and (E)-2-Octenal (related α,β-unsaturated aldehydes)Defensive secretion with antibacterial and antifungal properties. Pheromonal activity.Effective in repelling predators and inhibiting microbial growth.
Mammals In vitro and in vivo studies (various)General α,β-unsaturated aldehydesProducts of lipid peroxidation; exhibit cytotoxicity and genotoxicity.Toxicity is dose-dependent and related to their reactivity as alkylating agents.

Experimental Protocols

Extraction and Quantification of this compound from Biological Samples

This protocol provides a general methodology for the extraction and analysis of volatile aldehydes like this compound from plant and insect tissues.

a. Sample Preparation:

  • Plant Material (e.g., Cilantro leaves): Fresh leaves are flash-frozen in liquid nitrogen and ground to a fine powder.

  • Insect Material (e.g., Stink bug glands): Dissected glands or whole insects are homogenized in a suitable solvent.

b. Extraction:

  • Solid-Phase Microextraction (SPME): This is a solvent-free method ideal for volatile compounds. The powdered/homogenized sample is placed in a sealed vial and heated gently to release volatile compounds into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace for a defined period to adsorb the analytes.

  • Solvent Extraction: The sample is extracted with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. The extract is then concentrated under a gentle stream of nitrogen.

c. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Injection: The adsorbed compounds from the SPME fiber are thermally desorbed in the GC injection port, or a small volume of the solvent extract is injected.

  • Separation: A capillary column with a non-polar or medium-polarity stationary phase is used to separate the volatile compounds based on their boiling points and affinities for the stationary phase.

  • Detection and Quantification: The mass spectrometer identifies the compounds based on their mass spectra. Quantification can be achieved by using an internal standard and creating a calibration curve with a pure standard of this compound.

Assay for Biological Activity (e.g., Antimicrobial)

This protocol describes a method to assess the antimicrobial activity of this compound.

a. Microorganism Preparation:

  • Bacterial or fungal strains are cultured in appropriate liquid media to a specific optical density.

b. Minimum Inhibitory Concentration (MIC) Assay:

  • A serial dilution of this compound is prepared in a multi-well plate.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated under optimal growth conditions.

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Mandatory Visualization

Biosynthesis of Unsaturated Aldehydes in Plants and Insects

The biosynthesis of long-chain unsaturated aldehydes like this compound is not fully elucidated. However, a common pathway for the formation of shorter-chain (C6 and C9) unsaturated aldehydes in plants and insects involves the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids. It is hypothesized that a similar mechanism involving specific lipoxygenases and hydroperoxide lyases may lead to the formation of C13 aldehydes from corresponding fatty acid precursors.

G Hypothesized Biosynthesis of Unsaturated Aldehydes PUFA Polyunsaturated Fatty Acid (e.g., Linolenic Acid) LOX Lipoxygenase (LOX) PUFA->LOX Oxygenation Hydroperoxide Fatty Acid Hydroperoxide LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Aldehyde Unsaturated Aldehyde (e.g., this compound) HPL->Aldehyde Oxoacid Oxo-acid HPL->Oxoacid Hydroperoxide->HPL Cleavage

Caption: Hypothesized lipoxygenase pathway for unsaturated aldehyde biosynthesis.

Cellular Effects of α,β-Unsaturated Aldehydes in Mammals

In mammals, α,β-unsaturated aldehydes, including metabolites of this compound, are known to be reactive electrophiles. They can cause cellular damage by forming adducts with nucleophilic macromolecules like proteins and DNA. This can lead to enzyme inactivation, disruption of cellular signaling, and genotoxicity.

G Cellular Damage by α,β-Unsaturated Aldehydes Aldehyde α,β-Unsaturated Aldehyde (e.g., this compound metabolite) Protein Cellular Proteins (Enzymes, Receptors) Aldehyde->Protein Michael Addition DNA DNA Aldehyde->DNA Adduct Formation ProteinAdduct Protein Adducts Protein->ProteinAdduct DNAAdduct DNA Adducts DNA->DNAAdduct EnzymeInactivation Enzyme Inactivation ProteinAdduct->EnzymeInactivation SignalingDisruption Signaling Disruption ProteinAdduct->SignalingDisruption Genotoxicity Genotoxicity / Mutagenesis DNAAdduct->Genotoxicity

Caption: Mechanism of cellular damage by reactive unsaturated aldehydes.

Experimental Workflow: From Sample to Data

The following diagram illustrates a typical workflow for the comparative analysis of this compound in different species.

G Experimental Workflow for this compound Analysis cluster_sample Sample Collection cluster_analysis Analysis cluster_data Data Interpretation Plant Plant Tissues (e.g., Cilantro) Extraction Extraction (SPME / Solvent) Plant->Extraction Insect Insect Tissues (e.g., Stink Bug) Insect->Extraction Mammalian Mammalian Cells/Tissues (in vitro/in vivo) Mammalian->Extraction GCMS GC-MS Analysis Extraction->GCMS Bioassay Biological Activity Assays (e.g., Antimicrobial, Cytotoxicity) Extraction->Bioassay Quantification Quantification GCMS->Quantification Comparison Comparative Analysis Bioassay->Comparison Quantification->Comparison Pathway Pathway Elucidation Comparison->Pathway

Caption: A typical experimental workflow for comparative analysis.

A Comparative Guide to the Cross-Reactivity of cis-2-Tridecenal and Other Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of cis-2-Tridecenal with other aldehydes, drawing upon established principles of aldehyde chemistry and their interactions with biological macromolecules. Due to a lack of direct experimental data on the cross-reactivity of this compound, this guide focuses on the well-documented reactivity of α,β-unsaturated aldehydes as a class to infer the potential behavior of this compound.

Introduction to Aldehyde Reactivity and Cross-Reactivity

Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and a side chain. Their reactivity is largely dictated by the electrophilic nature of the carbonyl carbon.[1] A subset of aldehydes, α,β-unsaturated aldehydes, which includes this compound, possess a carbon-carbon double bond adjacent to the carbonyl group. This conjugation renders them particularly reactive towards nucleophiles.[2]

The potential for cross-reactivity between different aldehydes arises from their ability to react with the same biological macromolecules, primarily proteins, through similar chemical mechanisms. This can lead to shared immunological recognition, where the immune system, sensitized to one aldehyde, may react to another structurally similar aldehyde. Such cross-reactivity is a critical consideration in drug development and toxicology, as it can lead to unexpected allergic reactions or other adverse effects.[3][4][5]

Mechanisms of Aldehyde-Protein Interactions

The primary mechanisms through which α,β-unsaturated aldehydes like this compound are proposed to interact with proteins, and thus exhibit cross-reactivity, are Michael addition and Schiff base formation.

Michael Addition

α,β-Unsaturated aldehydes are susceptible to nucleophilic attack at the β-carbon, a reaction known as Michael addition.[2][6] In a biological context, the nucleophilic side chains of amino acid residues such as cysteine (thiol group), histidine (imidazole ring), and lysine (ε-amino group) can act as Michael donors, leading to the formation of stable covalent protein adducts.[7][8] This is a predominant mechanism for the biological activity and potential toxicity of this class of compounds.[9] The formation of these adducts can alter protein structure and function, and they can be recognized by the immune system as haptens, initiating an allergic response.[10]

dot

Caption: Michael addition of an α,β-unsaturated aldehyde to a protein nucleophile.

Schiff Base Formation

The carbonyl group of aldehydes can react with primary amines, such as the ε-amino group of lysine residues in proteins, to form an imine, also known as a Schiff base.[11][12][13] This reaction is reversible and proceeds through a carbinolamine intermediate.[14] While generally less stable than Michael adducts, Schiff bases can be stabilized by reduction in vivo, leading to a permanent protein modification. This modification can also act as a hapten and elicit an immune response.

dot

Caption: Formation of a Schiff base between an aldehyde and a protein lysine residue.

Comparison of Aldehyde Reactivity

The cross-reactivity potential of an aldehyde is influenced by its chemical structure. The following table provides a theoretical comparison of the reactivity of different classes of aldehydes.

Aldehyde ClassExample(s)Key Structural FeaturesPredicted Reactivity for Michael AdditionPredicted Reactivity for Schiff Base FormationPotential for Cross-Reactivity with this compound
α,β-Unsaturated Aldehydes This compound, Acrolein, CrotonaldehydeC=C double bond conjugated with the carbonyl group.HighModerateHigh (with other α,β-unsaturated aldehydes)
Saturated Aldehydes Formaldehyde, Acetaldehyde, HexanalLack a C=C double bond.Not applicableHighModerate (primarily through Schiff base formation)
Aromatic Aldehydes BenzaldehydeCarbonyl group attached to an aromatic ring.Not applicableModerate to HighLow to Moderate

Note: This table is based on general chemical principles. Specific reaction rates are dependent on various factors including the specific aldehyde, the protein nucleophile, and the local microenvironment.

Experimental Protocols for Assessing Aldehyde-Protein Adduct Formation

The following are generalized protocols that can be adapted to study the formation of protein adducts with this compound and other aldehydes.

Protocol 1: In Vitro Protein Adduct Formation and Detection by Mass Spectrometry

Objective: To determine if an aldehyde forms covalent adducts with a model protein and to identify the modified amino acid residues.

Materials:

  • Aldehyde of interest (e.g., this compound)

  • Model protein (e.g., Bovine Serum Albumin, Human Serum Albumin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium borohydride (for Schiff base reduction, optional)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (e.g., ESI-Q-TOF, Orbitrap)

Procedure:

  • Incubate the model protein with the aldehyde in PBS at 37°C for a defined period (e.g., 24 hours). Include a protein-only control.

  • (Optional for Schiff base stabilization) Add sodium borohydride to the reaction mixture to reduce any Schiff bases formed.

  • Remove excess aldehyde by dialysis or gel filtration.

  • Denature the protein by adding urea.

  • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Digest the protein into peptides using trypsin overnight at 37°C.

  • Acidify the peptide mixture with formic acid.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the protein sequence, including variable modifications corresponding to the mass of the aldehyde adduct on potential nucleophilic residues (Cys, His, Lys).

Protocol 2: Immunoblotting for the Detection of Aldehyde-Adducted Proteins

Objective: To detect the formation of aldehyde-protein adducts using an antibody specific for a particular type of adduct.

Materials:

  • Cell lysate or protein sample treated with the aldehyde.

  • Primary antibody specific for the aldehyde adduct (e.g., anti-Michael adduct antibody).

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Wash buffer (TBST).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells or a protein mixture with the aldehyde of interest.

  • Lyse the cells or prepare the protein sample for electrophoresis.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with wash buffer.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with wash buffer.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently unavailable, its classification as an α,β-unsaturated aldehyde provides a strong theoretical basis for its potential to cross-react with other aldehydes sharing this structural motif. The primary mechanisms driving this reactivity are Michael addition and Schiff base formation, leading to the covalent modification of proteins. Researchers and drug development professionals should be aware of this potential for cross-reactivity when working with this compound and other reactive aldehydes, and consider implementing the described experimental approaches to assess the formation of protein adducts.

References

Statistical Analysis of cis-2-Tridecenal: A Review of Currently Available Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a significant gap exists in the experimental data concerning the biological effects and statistical analysis of cis-2-Tridecenal. This guide summarizes the currently known information and highlights the areas where further research is critically needed.

While this compound is recognized for its use as a flavoring and fragrance agent, detailed experimental studies elucidating its specific biological activities, particularly in the context of cellular signaling and comparative efficacy, are not publicly available. The majority of accessible information pertains to its chemical and physical properties.

Current Landscape of Experimental Data

Our extensive search for quantitative experimental data on this compound yielded limited results. The primary sources of information are chemical databases and supplier specifications, which focus on organoleptic properties and basic chemical identifiers. There is a notable absence of published research detailing its effects in biological systems, which would be necessary for a comprehensive statistical analysis and comparison with other compounds.

No peer-reviewed studies were identified that presented:

  • Quantitative data from in vitro or in vivo experiments.

  • Detailed protocols for biological assays involving this compound.

  • Information on the signaling pathways modulated by this compound.

Gaps in the Literature and Future Directions

The lack of available data prevents a thorough statistical comparison of this compound's performance against other alternatives. To address this, future research should focus on several key areas:

  • Behavioral Assays: Investigating the role of this compound as a semiochemical, such as a pheromone or allomone, in insect species. This would involve quantitative analysis of behavioral responses like attraction, repulsion, or aggregation.

  • Electrophysiological Studies: Performing electroantennography (EAG) or single-sensillum recording (SSR) to measure the olfactory responses of insects to this compound. This would provide quantitative data on the sensitivity of insect olfactory neurons to this compound.

  • Toxicological and Pharmacological Screening: Conducting dose-response studies to determine the potential toxic or therapeutic effects of this compound on various cell lines or model organisms.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand its mode of action.

Hypothetical Experimental Workflow

Should experimental data become available, a typical workflow for its statistical analysis and presentation would be as follows. This hypothetical workflow is provided to illustrate the type of information that is currently missing from the literature.

Caption: A hypothetical workflow for the statistical analysis of new experimental data on this compound.

Unambiguous Confirmation of cis-2-Tridecenal: A Comparative Guide to Advanced Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. This guide provides a comprehensive comparison of advanced spectroscopic methods for the definitive confirmation of the cis-2-Tridecenal structure, a long-chain unsaturated aldehyde. We present supporting data expectations and detailed experimental protocols to aid in the accurate identification and characterization of this and similar compounds.

The structural confirmation of this compound requires a multi-faceted analytical approach, integrating data from various spectroscopic techniques. Each method provides unique insights into different parts of the molecule, and their combined interpretation leads to an unambiguous structural assignment. The key features to be confirmed are the 13-carbon aliphatic chain, the presence and position of the aldehyde functional group, the location of the carbon-carbon double bond, and, crucially, the cis stereochemistry of this double bond.

Comparative Analysis of Spectroscopic Data

The expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy are summarized below. This integrated approach ensures a high degree of confidence in the final structural determination.

Spectroscopic TechniqueParameterExpected Value/Observation for this compoundStructural Feature Confirmed
¹H NMR Chemical Shift (δ)~9.5 ppm (triplet)Aldehyde proton (-CHO)
Chemical Shift (δ)~6.0-6.8 ppm (multiplets)Olefinic protons (-CH=CH-)
Coupling Constant (J)~10-12 Hzcis configuration of the C2-C3 double bond
Chemical Shift (δ)~2.2-2.4 ppm (multiplet)Methylene protons adjacent to the double bond (-CH₂-CH=)
Chemical Shift (δ)~0.88 ppm (triplet)Terminal methyl protons (-CH₃)
¹³C NMR Chemical Shift (δ)~193 ppmAldehyde carbonyl carbon (C=O)
Chemical Shift (δ)~130-150 ppmOlefinic carbons (-CH=CH-)
Chemical Shift (δ)~14-32 ppmAliphatic carbons in the chain
Mass Spectrometry (EI) Molecular Ion Peak (M⁺)m/z 196Molecular weight of C₁₃H₂₄O
Fragmentationm/z 195 (M-1)α-cleavage of aldehydic proton[1][2]
Fragmentationm/z 167 (M-29)α-cleavage with loss of -CHO group[2]
Fragmentationm/z 44McLafferty rearrangement, characteristic of aldehydes with a γ-hydrogen[1][3]
FTIR Spectroscopy C=O Stretch~1685-1710 cm⁻¹Conjugated aldehyde carbonyl group[4][5]
Aldehydic C-H Stretch~2720 cm⁻¹ and ~2820 cm⁻¹Aldehyde functional group[4][6]
=C-H Stretch~3010-3030 cm⁻¹Olefinic C-H bonds
C-H Stretch~2850-2960 cm⁻¹Aliphatic C-H bonds

Experimental Workflow and Data Integration

The confirmation of this compound's structure follows a logical workflow, beginning with sample preparation and proceeding through a series of spectroscopic analyses. The data from each analysis are then integrated to build a complete structural picture.

G Experimental Workflow for this compound Structural Elucidation cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Integration cluster_3 Structural Confirmation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Dissolution->NMR Aliquots for Analysis MS Mass Spectrometry (Electron Ionization) Dissolution->MS Aliquots for Analysis FTIR FTIR Spectroscopy Dissolution->FTIR Aliquots for Analysis NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Correlations NMR->NMR_Data MS_Data MS Data Analysis: - Molecular Ion - Fragmentation Pattern MS->MS_Data FTIR_Data FTIR Data Analysis: - Characteristic Absorptions FTIR->FTIR_Data Confirmation Final Structure Confirmation NMR_Data->Confirmation Integrated Evidence MS_Data->Confirmation Integrated Evidence FTIR_Data->Confirmation Integrated Evidence

Caption: Experimental workflow for spectroscopic analysis.

The logical relationship between the data obtained from different spectroscopic techniques and the structural features of this compound is crucial. Each piece of spectroscopic evidence acts as a puzzle piece, and together they form a coherent and definitive structural assignment.

G Logical Relationships in Structural Confirmation of this compound cluster_0 Spectroscopic Data cluster_1 Inferred Structural Features cluster_2 Final Structure NMR_H1 ¹H NMR: δ ≈ 9.5 ppm δ ≈ 6.0-6.8 ppm J ≈ 10-12 Hz Aldehyde Aldehyde Group NMR_H1->Aldehyde δ ≈ 9.5 ppm Double_Bond C=C Double Bond NMR_H1->Double_Bond δ ≈ 6.0-6.8 ppm Cis_Isomer cis-Stereochemistry NMR_H1->Cis_Isomer J ≈ 10-12 Hz NMR_C13 ¹³C NMR: δ ≈ 193 ppm δ ≈ 130-150 ppm NMR_C13->Aldehyde δ ≈ 193 ppm NMR_C13->Double_Bond δ ≈ 130-150 ppm MS Mass Spec: M⁺ at m/z 196 Fragments at m/z 195, 167, 44 MS->Aldehyde McLafferty (m/z 44) Carbon_Backbone C₁₃H₂₄ Aliphatic Chain MS->Carbon_Backbone M⁺ at m/z 196 FTIR FTIR: ~1690 cm⁻¹ (C=O) ~2720 cm⁻¹ (C-H) FTIR->Aldehyde Final_Structure This compound Aldehyde->Final_Structure Double_Bond->Final_Structure Cis_Isomer->Final_Structure Carbon_Backbone->Final_Structure

Caption: Data integration for structural confirmation.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule, establish connectivity between atoms, and confirm the cis stereochemistry of the double bond.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Protocol:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1 second.

    • The key diagnostic feature for the cis isomer is the coupling constant (J-value) between the two vinylic protons, which is expected to be in the range of 6-12 Hz.[7][8] In contrast, a trans isomer would exhibit a larger coupling constant, typically between 12-18 Hz.[7]

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

  • 2D NMR (COSY, HSQC, HMBC) Protocol:

    • COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY spectrum to identify proton-proton couplings, which helps to trace the connectivity of the carbon chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to identify direct one-bond correlations between protons and the carbons they are attached to.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify two- and three-bond correlations between protons and carbons. This is particularly useful for confirming the position of the aldehyde group and the double bond within the carbon chain.[7]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the compound and to analyze its fragmentation pattern to confirm the presence of the aldehyde functional group and the overall structure.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • Protocol:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • Use a standard non-polar capillary column for separation.

    • The mass spectrometer should be operated in EI mode at 70 eV.

    • Acquire a full scan mass spectrum from m/z 35 to 300.

    • Key fragmentation patterns for aliphatic aldehydes include α-cleavage and the McLafferty rearrangement.[1][9][10] The presence of a peak at M-1 (m/z 195) is indicative of the loss of the aldehyde proton.[1][2] A prominent fragment resulting from the McLafferty rearrangement is expected at m/z 44.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule, particularly the conjugated aldehyde.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat liquid film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Protocol:

    • Acquire a background spectrum of the clean NaCl or KBr plates.

    • Place a small drop of the liquid sample between the plates to create a thin film.

    • Acquire the sample spectrum over a range of 4000 to 600 cm⁻¹.

    • The spectrum should be analyzed for characteristic absorption bands. For an α,β-unsaturated aldehyde like this compound, the C=O stretching vibration is expected at a lower wavenumber (1710-1685 cm⁻¹) compared to a saturated aldehyde (1740-1720 cm⁻¹) due to conjugation.[4][5] Additionally, the characteristic aldehydic C-H stretch should be visible as one or two bands in the region of 2830-2695 cm⁻¹.[4]

By systematically applying these advanced spectroscopic techniques and integrating the resulting data, researchers can achieve an unambiguous structural confirmation of this compound and other complex organic molecules with a high degree of confidence.

References

comparative analysis of different cis-2-Tridecenal synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three primary synthetic routes to cis-2-Tridecenal, a valuable unsaturated aldehyde. The performance of each method is evaluated based on reported experimental data, with a focus on yield, stereoselectivity, and reaction conditions. Detailed experimental protocols are provided for each key transformation, and visualizations of the synthetic pathways are included to facilitate understanding.

At a Glance: Comparison of Synthesis Routes

Synthesis Route Key Transformation Precursors Reported Yield (approx.) cis:trans Ratio (approx.) Key Advantages Key Disadvantages
Route 1: Wittig Reaction Z-selective olefinationUndecyltriphenylphosphonium bromide, Acetaldehyde60-85%>95:5High cis-selectivity with non-stabilized ylides, well-established reaction.Formation of triphenylphosphine oxide byproduct can complicate purification.
Route 2: Lindlar Hydrogenation Partial hydrogenation of an alkyne2-Tridecyn-1-ol85-95% (for hydrogenation step)>98:2Excellent cis-selectivity, high yields for the hydrogenation step.Requires synthesis of the alkyne precursor, potential for over-reduction, use of toxic lead salts in the catalyst.[1][2]
Route 3: Oxidation of cis-2-Tridecen-1-ol Selective oxidation of an allylic alcoholcis-2-Tridecen-1-ol80-95% (for oxidation step)>98:2 (dependent on precursor purity)Mild reaction conditions, high yields for the oxidation step, avoids isomerization.Overall yield is dependent on the efficient synthesis of the cis-allylic alcohol precursor.

Route 1: Wittig Reaction for cis-Alkene Formation

The Wittig reaction is a widely used method for alkene synthesis.[3][4][5][6] To achieve high selectivity for the cis (or Z) isomer, a non-stabilized ylide is typically employed under salt-free conditions.[3] The synthesis of this compound via this route involves the reaction of undecyltriphenylphosphonium ylide with acetaldehyde.

Experimental Protocol

Step 1: Synthesis of Undecyltriphenylphosphonium Bromide

A mixture of 1-bromoundecane (23.5 g, 0.1 mol) and triphenylphosphine (26.2 g, 0.1 mol) in 150 mL of dry toluene is refluxed for 24 hours. The resulting white precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield undecyltriphenylphosphonium bromide.

Step 2: Wittig Reaction

To a suspension of undecyltriphenylphosphonium bromide (49.7 g, 0.1 mol) in 200 mL of dry tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere, n-butyllithium (0.1 mol, 1.6 M in hexane) is added dropwise. The resulting deep red solution of the ylide is stirred for 1 hour at this temperature. Acetaldehyde (5.7 mL, 0.1 mol), freshly distilled, is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Wittig_Reaction cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Ylide Formation and Wittig Reaction 1-Bromoundecane 1-Bromoundecane Undecyltriphenylphosphonium_Bromide Undecyltriphenylphosphonium Bromide 1-Bromoundecane->Undecyltriphenylphosphonium_Bromide Toluene, Reflux Triphenylphosphine Triphenylphosphine Triphenylphosphine->Undecyltriphenylphosphonium_Bromide Phosphonium_Salt Undecyltriphenylphosphonium Bromide Ylide Undecyltriphenylphosphonium Ylide Phosphonium_Salt->Ylide THF, -78°C nBuLi n-BuLi nBuLi->Ylide This compound This compound Ylide->this compound Acetaldehyde Acetaldehyde Acetaldehyde Acetaldehyde->this compound Lindlar_Hydrogenation cluster_step1 Step 1: Alkyne Synthesis cluster_step2 Step 2: Partial Hydrogenation cluster_step3 Step 3: Oxidation 1-Dodecyne 1-Dodecyne 2-Tridecyn-1-ol 2-Tridecyn-1-ol 1-Dodecyne->2-Tridecyn-1-ol 1. n-BuLi 2. Paraformaldehyde Paraformaldehyde Paraformaldehyde Paraformaldehyde->2-Tridecyn-1-ol Alkyne_ol 2-Tridecyn-1-ol cis-Alcohol cis-2-Tridecen-1-ol Alkyne_ol->cis-Alcohol Ethyl Acetate Lindlar_Catalyst Lindlar's Catalyst, H₂ Lindlar_Catalyst->cis-Alcohol cis_Alcohol_ox cis-2-Tridecen-1-ol This compound This compound cis_Alcohol_ox->this compound Oxidant Mild Oxidant (e.g., DMP) Oxidant->this compound Oxidation_Route cluster_precursor Precursor Synthesis cluster_oxidation Oxidation Alkyne_ol 2-Tridecyn-1-ol cis-Alcohol cis-2-Tridecen-1-ol Alkyne_ol->cis-Alcohol Lindlar_H2 Lindlar's Catalyst, H₂ Lindlar_H2->cis-Alcohol cis_Alcohol_ox cis-2-Tridecen-1-ol This compound This compound cis_Alcohol_ox->this compound DCM DMP Dess-Martin Periodinane DMP->this compound Swern Swern Oxidation Swern->this compound Alternative

References

Safety Operating Guide

Proper Disposal Procedures for cis-2-Tridecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of cis-2-Tridecenal in a laboratory setting. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing environmental impact and adhering to standard laboratory safety practices.

Safety and Handling Precautions

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It is also considered very toxic to aquatic organisms and should not be allowed to enter drains or water courses.[3] When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4]

Summary of this compound Hazards

Hazard StatementClassificationPrecautionary Measures
Causes skin irritationSkin Irritant Cat. 2P264: Wash hands, forearms, and face thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Causes serious eye irritationEye Irritant Cat. 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Combustible liquidFlammable LiquidP210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]
Very toxic to aquatic lifeHazardous to the Aquatic EnvironmentP273: Avoid release to the environment.[3]

Experimental Protocol for Disposal via Oxidation

The recommended method for the disposal of small quantities of this compound in a laboratory setting is through oxidation. Aldehydes can be oxidized to their corresponding carboxylic acids, which are generally less volatile and less toxic.[1] Potassium permanganate, a strong oxidizing agent, can be used for this purpose.[4][5]

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Sulfuric acid (H₂SO₄) solution (3 M)

  • Sodium bisulfite (NaHSO₃)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the beaker or flask containing the this compound waste on a stir plate. If the waste is concentrated, it should be diluted with a compatible solvent (e.g., water, if miscible, or a solvent in which both the aldehyde and permanganate are soluble) to control the reaction rate.

  • Alkalinization: While stirring, slowly add 1 M sodium hydroxide solution to the this compound waste until the pH is between 9 and 10.

  • Oxidation: Slowly and in small portions, add a solution of potassium permanganate (approximately 2% w/v in water) to the stirring alkaline aldehyde solution. The reaction is exothermic; add the permanganate solution at a rate that maintains a controlled temperature. Continue adding the permanganate solution until the purple color persists for at least 30 minutes, indicating that the oxidation is complete.

  • Neutralization of Excess Permanganate: After the oxidation is complete, quench the excess potassium permanganate by slowly adding solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Acidification and Final Check: Acidify the solution to a pH of approximately 2 by slowly adding 3 M sulfuric acid. This will ensure the carboxylic acid is in its protonated form. Check the final solution for any remaining aldehyde using an appropriate analytical method if necessary.

  • Final Disposal: The resulting solution, containing the carboxylic acid and inorganic salts, should be disposed of as hazardous waste in accordance with local, state, and federal regulations. The treated waste should be collected in a properly labeled waste container.

Disposal Workflow Diagram

G This compound Disposal Workflow start Start: this compound Waste pre_treatment Dilute with compatible solvent (if concentrated) start->pre_treatment alkalinize Adjust pH to 9-10 with 1M NaOH pre_treatment->alkalinize oxidize Slowly add KMnO4 solution until purple color persists alkalinize->oxidize check_oxidation Stir for 30 minutes oxidize->check_oxidation quench Add NaHSO3 to quench excess KMnO4 check_oxidation->quench Color persists acidify Adjust pH to ~2 with 3M H2SO4 quench->acidify final_disposal Collect in labeled hazardous waste container acidify->final_disposal end End final_disposal->end

Caption: Disposal workflow for this compound via oxidation.

References

Essential Safety and Logistical Information for Handling cis-2-Tridecenal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential guidance for the safe use of cis-2-Tridecenal, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Ensure gloves are intact before and during use.
Eye and Face Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards to provide adequate protection against splashes.[1] A face shield may be necessary for larger quantities or when there is a significant splash hazard.
Skin and Body Protection Laboratory coat or chemical-resistant apronA lab coat should be worn to protect street clothing. For larger scale operations, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Not generally required with adequate ventilationWork in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Health and Safety Data

Understanding the hazard profile of this compound is fundamental to its safe handling. It is classified as a skin and eye irritant.[3][4]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)Warning H315: Causes skin irritation.[3]
Eye Irritation (Category 2A)Warning H319: Causes serious eye irritation.[3]
Physical and Chemical Properties

A summary of key physical and chemical properties of this compound is provided below for logistical and safety planning.

PropertyValue
Molecular Formula C13H24O[5]
Molecular Weight 196.33 g/mol [5]
Appearance Colorless or slightly yellowish liquid[5]
Odor Oily, citrus aroma[5]
Boiling Point 115-118 °C @ 10 mmHg[5]
Flash Point 112.78 °C (235.00 °F) TCC[6]
Specific Gravity 0.842 to 0.862 @ 25 °C[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to post-experiment cleanup.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe vent Ensure Proper Ventilation (Fume Hood) prep->vent handling Chemical Handling ppe->handling vent->handling transfer Transfer this compound handling->transfer reaction Perform Experiment transfer->reaction cleanup Cleanup & Disposal reaction->cleanup decon Decontaminate Glassware & Surfaces cleanup->decon waste Dispose of Waste cleanup->waste doff Doff PPE decon->doff waste->doff wash Wash Hands Thoroughly doff->wash

Safe handling workflow for this compound.
Step-by-Step Handling Procedures

  • Preparation : Before handling the chemical, ensure that the safety data sheet (SDS) has been reviewed and is readily accessible.[3] Prepare the work area by ensuring it is clean and uncluttered.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above. This includes chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Ventilation : Work in a well-ventilated area.[2] For procedures that may generate vapors, a chemical fume hood is required.[2]

  • Chemical Transfer : When transferring this compound, avoid splashing. Use appropriate tools such as a pipette or a funnel.

  • Performing the Experiment : Carry out the experimental protocol, being mindful of potential incompatibilities with other reagents.

  • Cleanup : Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Personal Hygiene : After handling is complete and before leaving the laboratory, remove all PPE and wash hands thoroughly with soap and water.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.

  • Spill Management : In the event of a spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels to absorb large spills. The absorbed material should be collected in a suitable container for disposal.[7]

  • Disposal Route : Dispose of the chemical waste through a licensed hazardous waste disposal company.[3] Do not pour this compound down the drain or dispose of it with general laboratory trash.[7] Follow all local, regional, and national regulations for hazardous waste disposal.[7]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.